N3-PEG8-CH2COOH
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35N3O10/c19-21-20-1-2-24-3-4-25-5-6-26-7-8-27-9-10-28-11-12-29-13-14-30-15-16-31-17-18(22)23/h1-17H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJMSIRMVCBUTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCC(=O)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35N3O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to N3-PEG8-CH2COOH: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
N3-PEG8-CH2COOH, also known as Azido-PEG8-acid, is a versatile heterobifunctional linker that has emerged as a critical tool in the fields of bioconjugation, nanomedicine, and targeted protein degradation. This molecule features two distinct reactive moieties: a terminal azide (B81097) group (-N3) and a carboxylic acid group (-COOH), connected by a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG) spacer. This unique architecture allows for the sequential and controlled conjugation of two different molecules, making it an invaluable reagent for the synthesis of complex biomolecular constructs such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
The azide group provides a bioorthogonal handle for "click chemistry" reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are highly efficient, specific, and biocompatible, allowing for the precise attachment of alkyne-modified molecules. The carboxylic acid group, on the other hand, can be readily activated to form a stable amide bond with primary amines, such as those found on the surface of proteins or other biomolecules.
The central PEG8 linker is not merely a spacer; it imparts favorable physicochemical properties to the resulting conjugates. The hydrophilic nature of the PEG chain enhances aqueous solubility, can reduce aggregation, and may improve the pharmacokinetic profile of the final construct by, for example, extending its circulation half-life.[1][2]
This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its use in bioconjugation and PROTAC synthesis, quantitative data on reaction efficiencies and linker effects, and methods for the characterization of the resulting conjugates.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental design.
| Property | Value | Reference |
| Chemical Formula | C18H35N3O10 | [3] |
| Molecular Weight | 453.48 g/mol | [3] |
| CAS Number | 1343472-07-0 | [3] |
| Appearance | Colorless to off-white oil or white solid | [4] |
| Solubility | Soluble in water, DCM, acetonitrile, DMF, and DMSO | [4][5] |
| Storage Conditions | Store at -20°C, sealed and protected from moisture | [4] |
Key Applications
The dual functionality of this compound makes it a versatile tool for a wide range of applications in biomedical research and drug development.
-
Antibody-Drug Conjugates (ADCs): This linker can be used to attach a cytotoxic payload to an antibody. The carboxylic acid can be conjugated to the antibody, and the azide can be used to attach an alkyne-modified drug.[6]
-
PROTAC Synthesis: this compound is an ideal linker for connecting a target protein-binding ligand and an E3 ligase ligand to form a PROTAC. The choice of which end to conjugate to which ligand first provides flexibility in the synthetic strategy.[7][8]
-
Bioconjugation and Protein Modification: This linker can be used to attach a variety of molecules, such as fluorescent dyes, biotin, or peptides, to proteins or other biomolecules.[3]
-
Nanomedicine: this compound can be used to functionalize the surface of nanoparticles for targeted drug delivery or imaging applications.[3]
-
Photodynamic Therapy: The linker can be used to construct photosensitizer conjugates for photodynamic therapy.[3]
Quantitative Data
The following tables summarize key quantitative data related to the use of this compound and similar PEG-based linkers in bioconjugation and PROTAC development.
Table 4.1: General Reaction Efficiencies for Bioconjugation Chemistries
| Reaction Type | Reagents | Typical Yield | Key Considerations | Reference |
| Amide Bond Formation | EDC, NHS | 50-90% | pH-dependent (activation pH 4.5-7.2, coupling pH 7-8), sensitive to hydrolysis. | [9] |
| CuAAC Click Chemistry | Copper(I) catalyst, alkyne | >90% | Potentially cytotoxic copper catalyst, requires a stabilizing ligand. | [9][10] |
| SPAAC Click Chemistry | Strained alkyne (e.g., DBCO, BCN) | >90% | Copper-free, ideal for live-cell applications, kinetics depend on the specific strained alkyne. | [11][12] |
Table 4.2: Impact of PEG Linker Length on PROTAC Efficacy
| Target Protein | E3 Ligase | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | VHL | <12 | Inactive | - | [13] |
| TBK1 | VHL | 21 | 3 | 96 | [13] |
| TBK1 | VHL | 29 | 292 | 76 | [13] |
| ERα | VHL | 12 | Less Potent | - | [14] |
| ERα | VHL | 16 | More Potent | - | [14] |
| BRD4 | CRBN | PEG3 | 100 | 80 | [15] |
| BRD4 | CRBN | PEG4 | 50 | 90 | [15] |
| BRD4 | CRBN | PEG5 | 25 | 95 | [15] |
| BRD4 | CRBN | PEG6 | 50 | 90 | [15] |
Experimental Protocols
The following sections provide detailed methodologies for the two primary reactions involving this compound.
Protocol 1: Amide Bond Formation via EDC/NHS Coupling
This protocol describes the conjugation of the carboxylic acid moiety of this compound to a primary amine-containing molecule, such as a protein or a synthetic ligand.
Materials:
-
This compound
-
Amine-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare 100 mM stock solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer or anhydrous DMSO immediately before use.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine this compound (1.2-5 fold molar excess over the amine-containing molecule) with the prepared EDC and NHS stock solutions in Activation Buffer. A common molar ratio of EDC to NHS is 2:1 or 1:1.[16]
-
Incubate the reaction mixture at room temperature for 15-30 minutes to form the amine-reactive NHS ester.
-
-
Coupling to the Amine-Containing Molecule:
-
Dissolve the amine-containing molecule in Coupling Buffer.
-
Add the activated this compound solution to the amine-containing molecule solution.
-
Incubate the reaction at room temperature for 2 hours or at 4°C overnight.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of the azide moiety of an this compound-modified molecule to an alkyne-containing molecule.
Materials:
-
Azide-functionalized molecule (from Protocol 1 or a synthesized intermediate)
-
Alkyne-containing molecule
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Reaction Buffer: Amine-free buffer such as PBS, pH 7.4
-
Degassing equipment (e.g., nitrogen or argon gas)
-
Purification equipment (e.g., HPLC, desalting column)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the azide-functionalized molecule in the Reaction Buffer.
-
Prepare a 10 mM stock solution of the alkyne-containing molecule in a compatible solvent (e.g., DMSO or Reaction Buffer).
-
Prepare a 20 mM stock solution of CuSO4 in deionized water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water.
-
Prepare a 100 mM stock solution of THPTA or TBTA in a compatible solvent (e.g., water for THPTA, DMSO for TBTA).
-
-
Reaction Setup:
-
In a reaction vessel, combine the azide-functionalized molecule (1 equivalent) and the alkyne-containing molecule (1.1-1.5 equivalents).
-
Add the THPTA or TBTA ligand to the mixture (final concentration of 1.25 mM).
-
Add the CuSO4 solution (final concentration of 0.25 mM). The ligand to copper ratio should be 5:1.[10]
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes to remove oxygen.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration of 5 mM).[10]
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.
-
-
Purification:
-
Purify the final conjugate using an appropriate method such as HPLC, size-exclusion chromatography, or affinity chromatography to remove the copper catalyst and excess reagents.
-
Visualization of Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows described above.
Caption: Workflow for the two-step bioconjugation using this compound.
References
- 1. precisepeg.com [precisepeg.com]
- 2. precisepeg.com [precisepeg.com]
- 3. purepeg.com [purepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 9. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
An In-depth Technical Guide to N3-PEG8-CH2COOH: A Heterobifunctional Linker for Advanced Bioconjugation
This technical guide provides a comprehensive overview of N3-PEG8-CH2COOH, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. Designed for researchers, scientists, and drug development professionals, this document details the chemical structure, physicochemical properties, synthesis, and core applications of this versatile molecule. Detailed experimental protocols for its use in bioconjugation are also provided, supported by diagrams to illustrate key processes.
Introduction
This compound is a high-purity, monodisperse PEG linker featuring a terminal azide (B81097) (-N3) group and a carboxymethyl (-CH2COOH) group, separated by an eight-unit polyethylene glycol chain. This heterobifunctional architecture allows for the sequential or orthogonal covalent linkage of two different molecules.
The azide group serves as a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry". These reactions are prized for their high efficiency, specificity, and biocompatibility.[1] The terminal carboxylic acid can be readily coupled to primary amines through the formation of a stable amide bond, typically facilitated by carbodiimide (B86325) chemistry (e.g., EDC/NHS).[2]
The integrated PEG spacer is a critical feature, imparting enhanced water solubility, reduced immunogenicity, and improved pharmacokinetic profiles to the resulting conjugates.[3] These properties make this compound an invaluable tool in various biomedical applications, including the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and functionalized biomaterials.[4][]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These values are essential for calculating molar quantities for reactions and understanding the linker's physical characteristics.
| Property | Value | Reference(s) |
| CAS Number | 1343472-07-0 | [6] |
| Molecular Formula | C18H35N3O10 | [6] |
| Molecular Weight | 453.48 g/mol | [6] |
| Appearance | Colorless Liquid or White/Off-White Solid | [6][7] |
| Purity | Typically >95% | [7] |
| Storage Conditions | -18°C to -20°C, protect from light | [6][7] |
Chemical Structure and Visualization
The chemical structure of this compound consists of a central hydrophilic PEG chain of eight ethylene (B1197577) glycol units, flanked by an azide group at one terminus and a carboxymethyl group at the other.
Synthesis Pathway
The synthesis of heterobifunctional PEG linkers like this compound typically starts from a symmetric PEG diol. A multi-step process involving protection and activation of the terminal hydroxyl groups allows for the specific introduction of the azide and carboxylic acid functionalities. A representative synthetic route is outlined below.[7][8]
Synthetic Steps:
-
Monotosylation: Symmetrical PEG-8 diol is reacted with a tosylating agent (e.g., tosyl chloride) under controlled conditions to selectively functionalize one hydroxyl group, yielding a monotosylated PEG intermediate.
-
Azidation: The tosyl group is an excellent leaving group and is subsequently displaced by an azide ion (from sodium azide) via nucleophilic substitution to form the azido-PEG-alcohol.[9]
-
Carboxymethylation: The remaining terminal hydroxyl group is deprotonated with a strong base and reacted with an alkylating agent like bromoacetic acid or sodium chloroacetate (B1199739) to introduce the carboxymethyl group, yielding the final product.
Experimental Protocols
The dual functionality of this compound allows for a two-step conjugation strategy, which is particularly useful in constructing complex bioconjugates like ADCs. The following protocols provide detailed methodologies for activating the carboxylic acid and performing a subsequent click chemistry reaction.
Protocol 1: Amine Coupling via EDC/NHS Chemistry
This protocol describes the activation of the carboxylic acid group of this compound and its conjugation to a primary amine-containing molecule (e.g., an antibody).
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Amine-containing molecule (e.g., protein, peptide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a 10-20 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Immediately before use, prepare 100 mM stock solutions of EDC and NHS in Activation Buffer.
-
Dissolve the amine-containing molecule in Coupling Buffer to a desired concentration (e.g., 2-10 mg/mL).
-
-
Activation of Carboxylic Acid:
-
In a microfuge tube, add the this compound stock solution to an appropriate volume of Activation Buffer.
-
Add a 5-10 fold molar excess of the EDC stock solution to the linker solution. Mix gently.
-
Immediately add a 5-10 fold molar excess of the NHS stock solution. Mix gently.
-
Incubate at room temperature for 15-30 minutes to form the amine-reactive NHS ester.
-
-
Conjugation to Amine:
-
Add the freshly activated N3-PEG8-NHS ester solution to the solution of the amine-containing molecule. The molar ratio of linker to protein should be optimized but a 10-20 fold molar excess of linker is a common starting point.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes.
-
Remove excess, unreacted linker and byproducts using dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Click Chemistry (CuAAC)
This protocol describes the conjugation of the azide-functionalized molecule (from Protocol 1) to a molecule containing a terminal alkyne.
Materials:
-
Azide-functionalized molecule (e.g., N3-PEG-Antibody)
-
Alkyne-containing molecule (e.g., a cytotoxic drug)
-
Copper(II) Sulfate (CuSO4)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand
-
Reaction Buffer: PBS, pH 7.4
-
DMSO for dissolving hydrophobic molecules
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the alkyne-containing molecule in DMSO or an appropriate solvent.
-
Prepare a 100 mM stock solution of Sodium Ascorbate in water. This solution should be made fresh.
-
Prepare a catalyst premix:
-
Create a 20 mM CuSO4 solution in water.
-
Create a 100 mM THPTA solution in water.
-
Mix one part CuSO4 solution with five parts THPTA solution to create a 20 mM Cu/100 mM Ligand premix.
-
-
-
Click Reaction:
-
In a reaction tube, combine the azide-functionalized molecule (e.g., N3-PEG-Antibody) and the alkyne-containing molecule. A 3-5 fold molar excess of the alkyne molecule is typically used.
-
Add the catalyst premix to the reaction to a final concentration of 1-2 mM Copper. Vortex briefly.
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 5-10 mM. Vortex briefly.
-
Protect the reaction from light and incubate for 1-4 hours at room temperature with gentle mixing.
-
-
Purification:
-
Purify the final conjugate using SEC, RP-HPLC, or dialysis to remove the copper catalyst, excess reagents, and byproducts.
-
Application Spotlight: Antibody-Drug Conjugates (ADCs)
A primary application for this compound is in the construction of ADCs.[10] The linker serves as the crucial bridge connecting a monoclonal antibody (mAb) to a potent cytotoxic payload.[1] The process leverages the linker's dual reactivity.
-
Antibody Functionalization: The carboxylic acid end of the linker is conjugated to lysine (B10760008) residues on the mAb surface using EDC/NHS chemistry (Protocol 5.1). This step attaches the azide-PEG handle to the antibody.
-
Payload Attachment: An alkyne-modified cytotoxic drug is then "clicked" onto the azide-functionalized antibody via CuAAC (Protocol 5.2).
The resulting ADC benefits from the PEG spacer, which can improve solubility, prevent aggregation, and potentially shield the payload, contributing to a better therapeutic index.[1]
References
- 1. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 2. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. purepeg.com [purepeg.com]
- 4. lumiprobe.com [lumiprobe.com]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. mdpi.com [mdpi.com]
azide-PEG8-acid synthesis protocol
An In-depth Technical Guide to the Synthesis of Azide-PEG8-Acid
For researchers, scientists, and drug development professionals, this guide provides a comprehensive protocol for the synthesis of azide-PEG8-acid (N₃-PEG₈-COOH), a heterobifunctional linker crucial for bioconjugation and drug delivery applications. This document outlines a detailed, multi-step experimental procedure, presents all quantitative data in a clear tabular format, and includes a visual representation of the synthetic workflow.
Synthetic Strategy Overview
The synthesis of azide-PEG8-acid is a multi-step process commencing with the mono-protection of octaethylene glycol (PEG8-diol). The remaining free hydroxyl group is then converted to an azide (B81097). Subsequently, the protecting group is removed, and the liberated hydroxyl group is oxidized to a carboxylic acid. This strategy ensures the selective functionalization of each terminus of the PEG linker.
Experimental Protocols
This section details the step-by-step methodology for the synthesis of azide-PEG8-acid.
Step 1: Mono-tert-Butyldimethylsilyl (TBDMS) Protection of Octaethylene Glycol
This initial step involves the selective protection of one of the two hydroxyl groups of octaethylene glycol to allow for differential functionalization of the termini.
-
Preparation: To a solution of octaethylene glycol (1 equivalent) in anhydrous dichloromethane (B109758) (DCM), add imidazole (B134444) (1.2 equivalents).
-
Reaction: Cool the mixture to 0 °C in an ice bath. Add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 equivalents) in anhydrous DCM dropwise over 30 minutes.
-
Incubation: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quenching and Extraction: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride. Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to yield mono-TBDMS-protected PEG8.
Step 2: Tosylation of Mono-TBDMS-PEG8
The free hydroxyl group of the mono-protected PEG8 is activated by conversion to a tosylate, a good leaving group for the subsequent azidation step.
-
Preparation: Dissolve mono-TBDMS-PEG8 (1 equivalent) in anhydrous DCM and cool to 0 °C.
-
Reaction: Add triethylamine (B128534) (1.5 equivalents) followed by the dropwise addition of p-toluenesulfonyl chloride (1.2 equivalents) dissolved in anhydrous DCM.
-
Incubation: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Work-up: Wash the reaction mixture with water, 1 M HCl, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure to obtain the tosylated product, which can be used in the next step without further purification if TLC indicates high purity.
Step 3: Azidation of Mono-TBDMS-PEG8-Tosylate
The tosyl group is displaced by an azide nucleophile to introduce the azide functionality.
-
Reaction: Dissolve the tosylated PEG derivative (1 equivalent) in dimethylformamide (DMF). Add sodium azide (3 equivalents).
-
Incubation: Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.
-
Extraction: After cooling to room temperature, dilute the mixture with water and extract with diethyl ether (3x).
-
Washing and Drying: Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure. The crude azide-PEG8-TBDMS can be purified by column chromatography if necessary.
Step 4: Deprotection of the TBDMS Group
The TBDMS protecting group is removed to reveal the hydroxyl group for subsequent oxidation.
-
Reaction: Dissolve the azide-PEG8-TBDMS (1 equivalent) in tetrahydrofuran (B95107) (THF). Add a 1 M solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF (1.2 equivalents).
-
Incubation: Stir the reaction at room temperature for 2-4 hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate (B1210297) (3x).
-
Washing and Drying: Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution and purify by column chromatography to yield azide-PEG8-alcohol.
Step 5: Oxidation to Azide-PEG8-Acid
The terminal alcohol is oxidized to a carboxylic acid using a TEMPO-catalyzed reaction.
-
Preparation: Dissolve azide-PEG8-alcohol (1 equivalent) in a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH 6.5).
-
Reaction: Add TEMPO (0.1 equivalents) and sodium chlorite (B76162) (1.5 equivalents). Then, add a dilute aqueous solution of sodium hypochlorite (B82951) (0.05 equivalents) dropwise.
-
Incubation: Stir the reaction at room temperature for 4-6 hours.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction and Purification: Acidify the mixture to pH 2-3 with 1 M HCl and extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, azide-PEG8-acid.
Quantitative Data Summary
The following table summarizes the molar equivalents and suggested solvents for each step of the synthesis.
| Step | Reagent/Reactant | Molar Equivalents | Solvent |
| 1. Mono-TBDMS Protection | Octaethylene Glycol | 1 | Anhydrous DCM |
| Imidazole | 1.2 | ||
| TBDMSCl | 1.1 | ||
| 2. Tosylation | Mono-TBDMS-PEG8 | 1 | Anhydrous DCM |
| Triethylamine | 1.5 | ||
| p-Toluenesulfonyl Chloride | 1.2 | ||
| 3. Azidation | Mono-TBDMS-PEG8-Tosylate | 1 | DMF |
| Sodium Azide | 3 | ||
| 4. Deprotection | Azide-PEG8-TBDMS | 1 | THF |
| TBAF (1 M in THF) | 1.2 | ||
| 5. Oxidation | Azide-PEG8-Alcohol | 1 | Acetonitrile/Phosphate Buffer |
| TEMPO | 0.1 | ||
| Sodium Chlorite | 1.5 | ||
| Sodium Hypochlorite | 0.05 |
Visualizing the Workflow
The following diagram illustrates the experimental workflow for the synthesis of azide-PEG8-acid.
Caption: Synthetic workflow for Azide-PEG8-Acid.
A Technical Guide to N3-PEG8-CH2COOH: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key properties and applications of N3-PEG8-CH2COOH, a discrete polyethylene (B3416737) glycol (PEG) linker. This heterobifunctional molecule is instrumental in the development of advanced bioconjugates, particularly in the fields of targeted drug delivery and diagnostics. Its unique structure, featuring a terminal azide (B81097) group and a carboxylic acid, allows for a versatile and controlled approach to covalently linking molecules of interest.
Core Molecular Properties
This compound, also known as azido-PEG8-acetic acid, is a well-defined compound with a specific molecular weight and structure, crucial for the reproducibility of conjugation protocols. The presence of an eight-unit PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugates.[1][2][3]
| Property | Value | Reference |
| Molecular Weight | ~453.48 g/mol | [4][5][6] |
| Chemical Formula | C18H35N3O10 | [4] |
| CAS Number | 1343472-07-0 | [4][7] |
| Appearance | Colorless to light yellow solid or viscous liquid | [8] |
| Solubility | Soluble in water, DMSO, and DCM | [8] |
| Storage Conditions | -20°C, desiccated | [8] |
Key Functional Groups and Their Reactivity
The utility of this compound as a linker stems from its two distinct reactive moieties:
-
Azide Group (-N3): This functional group is a key component in "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[9] The azide group readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions with molecules containing terminal alkyne or strained cyclooctyne (B158145) groups (like DBCO or BCN), respectively, to form a stable triazole linkage.[3][10]
-
Carboxylic Acid Group (-COOH): This terminal acid group can be activated to form a reactive ester, such as an N-hydroxysuccinimide (NHS) ester. This activated ester then readily reacts with primary amine groups (-NH2) present on biomolecules like proteins, peptides, and antibodies to form a stable amide bond.[8]
Applications in Drug Development
The unique characteristics of this compound make it a valuable tool in the development of targeted therapeutics, most notably in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2] In the context of ADCs, this linker can be used to attach a potent cytotoxic drug to a monoclonal antibody, thereby directing the drug specifically to cancer cells and minimizing off-target toxicity.[2][11] The PEG spacer can improve the solubility and stability of the ADC.[2]
Experimental Protocol: Synthesis of an Antibody-Drug Conjugate (ADC)
The following is a representative two-step protocol for the synthesis of an ADC using this compound as a linker. This protocol involves the initial conjugation of the linker to an amine-containing drug, followed by a click chemistry reaction with an alkyne-modified antibody.
Step 1: Activation of this compound and Conjugation to an Amine-Containing Drug
-
Activation of the Carboxylic Acid:
-
Dissolve this compound in an anhydrous organic solvent such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM).
-
Add 1.2 equivalents of N,N'-dicyclohexylcarbodiimide (DCC) or another suitable carbodiimide (B86325) coupling agent, and 1.2 equivalents of N-hydroxysuccinimide (NHS).
-
Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere (e.g., argon or nitrogen) to form the NHS ester of the linker.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Conjugation to the Drug:
-
In a separate reaction vessel, dissolve the amine-containing cytotoxic drug in a suitable solvent.
-
Slowly add the activated this compound-NHS ester solution to the drug solution.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to catalyze the reaction.
-
Stir the reaction mixture at room temperature overnight.
-
Purify the resulting drug-linker conjugate using column chromatography or high-performance liquid chromatography (HPLC).
-
Characterize the product by mass spectrometry and NMR to confirm its identity and purity.
-
Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to a DBCO-Modified Antibody
-
Preparation of the DBCO-Modified Antibody:
-
Modify a monoclonal antibody with a dibenzocyclooctyne (DBCO) reagent according to established protocols. This typically involves reacting the antibody with a DBCO-NHS ester to label lysine (B10760008) residues.
-
Purify the DBCO-modified antibody using size-exclusion chromatography to remove excess DBCO reagent.
-
-
Click Chemistry Reaction:
-
Dissolve the purified drug-linker conjugate (from Step 1) in a biocompatible buffer, such as phosphate-buffered saline (PBS), pH 7.4. The addition of a small amount of a water-miscible organic solvent like DMSO may be necessary to ensure solubility.
-
Add the DBCO-modified antibody to the drug-linker solution. A molar excess of the drug-linker is typically used to ensure complete conjugation.
-
Incubate the reaction mixture at room temperature or 37°C for 4-12 hours with gentle agitation.
-
Monitor the progress of the conjugation by hydrophobic interaction chromatography (HIC) or SDS-PAGE.
-
-
Purification and Characterization of the ADC:
-
Purify the resulting ADC using size-exclusion chromatography or protein A affinity chromatography to remove unreacted drug-linker and other impurities.
-
Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and biological activity. Techniques such as UV-Vis spectroscopy, mass spectrometry, and cell-based cytotoxicity assays can be employed.[12]
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key chemical transformations and the overall experimental workflow for the synthesis of an ADC using this compound.
Caption: A flowchart illustrating the two-step synthesis of an Antibody-Drug Conjugate.
Caption: Key chemical reactions in the ADC synthesis using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. purepeg.com [purepeg.com]
- 5. purepeg.com [purepeg.com]
- 6. purepeg.com [purepeg.com]
- 7. This compound Cas:1343472-07-0 Manufacturer | Sinopeg.com [sinopeg.com]
- 8. N3-PEG8-CH2CH2COOH price,buy N3-PEG8-CH2CH2COOH - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. ptacts.uspto.gov [ptacts.uspto.gov]
- 11. benchchem.com [benchchem.com]
- 12. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
N3-PEG8-CH2COOH: A Comprehensive Technical Guide for Advanced Bioconjugation and Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core properties, synthesis, and applications of N3-PEG8-CH2COOH, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the fields of bioconjugation, nanomedicine, and targeted therapeutics.
Core Properties and Specifications
This compound is a monodisperse PEG linker featuring a terminal azide (B81097) group (-N3) and a carboxylic acid (-COOH) group, separated by an eight-unit ethylene (B1197577) glycol chain. This unique structure allows for orthogonal, sequential, or dual conjugation to biomolecules and surfaces. The azide group provides a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), enabling highly efficient and specific ligation to alkyne-modified molecules. The carboxylic acid can be activated to react with primary amines, such as those found on the surface of proteins and peptides, to form stable amide bonds. The PEG spacer enhances water solubility, reduces immunogenicity, and improves the pharmacokinetic profile of the resulting conjugates.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C18H35N3O10 | [1] |
| Molecular Weight | 453.48 g/mol | [1] |
| CAS Number | 1343472-07-0 | [1][2] |
| Appearance | White or Off-White Solid | [2] |
| Purity | >95% | [2][3] |
| Solubility | Water, DMSO, DMF | [4] |
| Storage Conditions | -18°C to -20°C, protect from light, store under inert gas (Nitrogen or Argon) | [2][5] |
Synthesis and Characterization
The synthesis of this compound typically involves a two-step process starting from a commercially available PEG diol.
Experimental Protocol: Synthesis of this compound
Step 1: Monotosylation and Azidation of PEG8-diol
This procedure is adapted from a general method for synthesizing heterobifunctional PEGs.[1]
-
Monotosylation: Dissolve octaethylene glycol in a mixture of pyridine (B92270) and dichloromethane (B109758). Cool the solution to 0°C. Add p-toluenesulfonyl chloride dropwise while maintaining the temperature at 0°C. Stir the reaction mixture at room temperature overnight. Wash the organic phase with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the monotosylated PEG8 as an oil.
-
Azidation: Dissolve the monotosylated PEG8 in dimethylformamide (DMF). Add sodium azide in excess and stir the mixture at 90°C overnight under an argon atmosphere. After cooling to room temperature, filter the reaction mixture and remove the DMF under vacuum. Dissolve the residue in dichloromethane and wash with water and brine. Dry the organic phase over anhydrous sodium sulfate and concentrate to yield α-azido-ω-hydroxy-octaethylene glycol (N3-PEG8-OH). Purify the product by column chromatography on silica (B1680970) gel.
Step 2: Introduction of the Carboxylic Acid Moiety
This can be achieved through oxidation of the terminal hydroxyl group or by etherification with an acetic acid derivative.
-
Jones Oxidation (Illustrative Protocol): Dissolve N3-PEG8-OH in acetone (B3395972) and cool to 0°C. Add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise until a persistent orange color is observed. Stir the reaction at room temperature for 4 hours. Quench the reaction by adding isopropanol. Filter the mixture and neutralize the filtrate with a saturated solution of sodium bicarbonate. Extract the aqueous phase with dichloromethane. Acidify the aqueous phase to pH 2 with dilute HCl and extract with dichloromethane. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield this compound.
Characterization:
The final product should be characterized by:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the structure and the presence of the azide and carboxylic acid functional groups.
-
Mass Spectrometry (e.g., ESI-MS): To verify the molecular weight.
-
FT-IR Spectroscopy: To identify the characteristic azide (~2100 cm⁻¹) and carbonyl (~1730 cm⁻¹) stretching vibrations.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Applications in Bioconjugation and Drug Delivery
The heterobifunctional nature of this compound makes it a versatile tool for a wide range of applications in drug delivery, diagnostics, and materials science.[1][6] Its primary utility lies in its ability to act as a linker to connect different molecular entities, such as proteins, peptides, small molecule drugs, and nanoparticles.
Experimental Workflow: Antibody-Drug Conjugate (ADC) Synthesis
This workflow illustrates the use of this compound to link a cytotoxic drug to a monoclonal antibody (mAb).
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
Protocol: Conjugation of this compound to a Protein
This protocol outlines the general steps for conjugating the carboxylic acid moiety of the linker to primary amines on a protein.[7][8]
-
Activation of Carboxylic Acid: Dissolve this compound in an anhydrous organic solvent such as DMF or DMSO. Add N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in a slight molar excess. Allow the reaction to proceed at room temperature for several hours to form the NHS ester.
-
Protein Conjugation: Prepare the protein in a suitable buffer with a pH of 7.2-8.0 (e.g., phosphate-buffered saline, PBS). Add the activated N3-PEG8-NHS ester to the protein solution. The molar ratio of linker to protein should be optimized for the desired degree of labeling. Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.
-
Purification: Remove the unreacted linker and byproducts by size exclusion chromatography (SEC) or dialysis.
Signaling Pathway Visualization: Targeted Drug Delivery
While this compound itself is not involved in signaling, it is a critical component in delivering drugs that target specific pathways. For instance, in an ADC targeting a cancer cell, the antibody moiety would bind to a cell surface receptor, leading to internalization and subsequent release of the cytotoxic drug, which can then interfere with a critical signaling pathway, such as one involved in cell proliferation or survival.
Caption: Targeted drug delivery and mechanism of action.
Conclusion
This compound is a highly versatile and valuable tool for researchers in the life sciences. Its well-defined structure, heterobifunctional nature, and the biocompatibility imparted by the PEG spacer make it an ideal linker for a wide array of applications, from the development of sophisticated drug delivery systems to the functionalization of surfaces for diagnostic and research purposes. The experimental protocols and workflows provided in this guide offer a starting point for the successful implementation of this compound in your research endeavors.
References
In-Depth Technical Guide: Solubility and Handling of N3-PEG8-CH2COOH in DMSO
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N3-PEG8-CH2COOH in dimethyl sulfoxide (B87167) (DMSO). Due to the frequent use of this heterobifunctional PEG linker in bioconjugation, drug delivery, and proteomics, a thorough understanding of its solubility is critical for experimental design and execution. This document outlines the expected solubility, provides detailed experimental protocols for its determination, and presents logical workflows for its application.
Core Concepts: Understanding PEGylated Compound Solubility
Polyethylene glycol (PEG) linkers are widely incorporated into molecules to enhance their physicochemical properties. The inherent hydrophilicity of the PEG chain generally improves the solubility of the parent molecule in aqueous solutions and polar organic solvents.[1][2] this compound, with its eight ethylene (B1197577) glycol units, benefits from this characteristic. The terminal azide (B81097) (-N3) and carboxylic acid (-CH2COOH) groups also contribute to the overall polarity of the molecule.
Physicochemical Properties of this compound
A summary of the key properties of this compound is presented in the table below. This information is crucial for calculating molar concentrations and for the general handling of the compound.
| Property | Value | Source |
| Molecular Formula | C18H35N3O10 | [6][7] |
| Molecular Weight | 453.48 g/mol | [6][7] |
| Appearance | White to off-white solid | [6][7] |
| Purity | Typically >95% | [6][7] |
| Storage Conditions | -20°C, protected from light | [6] |
Experimental Protocol: Determination of this compound Solubility in DMSO
To ascertain the precise solubility of this compound for a specific application, a systematic experimental approach is recommended. The following protocol outlines a general method for determining the kinetic solubility of the compound in DMSO.
Materials and Equipment
-
This compound
-
Anhydrous DMSO
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
Calibrated pipettes
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD) or a UV-Vis spectrophotometer
-
2 mL microcentrifuge tubes or glass vials
Procedure
-
Preparation of a Saturated Solution:
-
Accurately weigh a small amount of this compound (e.g., 10 mg) into a microcentrifuge tube or glass vial.
-
Add a small, precise volume of DMSO (e.g., 100 µL) to the tube.
-
Vortex the mixture vigorously for 2-5 minutes to facilitate dissolution.
-
If the solid dissolves completely, add more this compound in small, weighed increments, vortexing after each addition until a persistent solid precipitate is observed. This indicates that a saturated solution has been formed.
-
-
Equilibration:
-
Incubate the saturated solution at a controlled temperature (e.g., room temperature, 25°C) for a specified period (e.g., 24 hours) to ensure that equilibrium is reached. Gentle agitation during this period is recommended.
-
-
Separation of Undissolved Solid:
-
Centrifuge the saturated solution at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
-
Quantification of Solubilized Compound:
-
Prepare a series of standard solutions of this compound in DMSO with known concentrations.
-
Analyze the standard solutions using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry) to generate a calibration curve.
-
Dilute the collected supernatant with DMSO to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted supernatant using the same analytical method.
-
Determine the concentration of this compound in the supernatant by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility by multiplying the determined concentration by the dilution factor. The result can be expressed in units such as mg/mL or mM.
-
Mandatory Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound in DMSO.
Caption: Workflow for determining compound solubility in DMSO.
Application in Bioconjugation
This compound is a bifunctional linker commonly used in "click chemistry" for bioconjugation. The azide group reacts with an alkyne-modified molecule, while the carboxylic acid can be activated to form an amide bond with an amine-containing molecule. The diagram below illustrates this logical relationship.
Caption: Use of this compound as a bifunctional linker.
Conclusion
This compound is expected to be highly soluble in DMSO, a characteristic that facilitates its use in a wide range of research and development applications. While a specific numerical solubility value is not publicly documented, the provided experimental protocol offers a robust method for its determination. The versatility of this compound as a bifunctional linker, enabling the connection of two different molecules through distinct chemical reactions, underscores its importance in the fields of bioconjugation and drug development. Researchers should always perform their own solubility tests to ensure the accuracy and reproducibility of their experiments.
References
- 1. Fmoc-NH-PEG8-CH2COOH, 868594-52-9 | BroadPharm [broadpharm.com]
- 2. Worldwide Leading PEG Supplier | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound Cas:1343472-07-0 Manufacturer | Sinopeg.com [sinopeg.com]
- 7. N3 Peg8 Ch2cooh [sinopeg.com]
In-Depth Technical Guide to N3-PEG8-CH2COOH and its Analogs in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N3-PEG8-CH2COOH, a heterobifunctional linker crucial in the fields of bioconjugation, drug delivery, and the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document will delve into the physicochemical properties, detailed experimental protocols, and the strategic applications of this linker and its close structural analog, N3-PEG8-CH2CH2COOH.
Introduction to Azido-PEG-Carboxylic Acid Linkers
This compound and its variants are valuable tools in biomedical research due to their defined structure, which includes a terminal azide (B81097) group, a polyethylene (B3416737) glycol (PEG) spacer, and a carboxylic acid moiety. This unique combination of functional groups allows for sequential and orthogonal conjugation strategies, enabling the precise assembly of complex biomolecular architectures.
The azide group serves as a versatile handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are highly efficient, specific, and biocompatible, making them ideal for attaching the linker to molecules containing an alkyne group.[1][2][][4][5]
The polyethylene glycol (PEG) spacer , in this case, comprising eight ethylene (B1197577) glycol units, imparts favorable physicochemical properties to the conjugates. The hydrophilic nature of the PEG chain enhances aqueous solubility, reduces aggregation, and can prolong the circulation half-life of the final molecule by shielding it from enzymatic degradation and reducing immunogenicity.[2][6][7][8] The defined length of the monodisperse PEG8 spacer ensures homogeneity of the final product, a critical factor in therapeutic applications.
The carboxylic acid group provides a reactive site for conjugation to primary amines on biomolecules such as proteins, antibodies, or peptides. This is typically achieved through the formation of a stable amide bond, often facilitated by carbodiimide (B86325) coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with N-hydroxysuccinimide (NHS) or other activators like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[9][10][11]
Physicochemical Properties and CAS Numbers
It is crucial to distinguish between two closely related and commonly used N3-PEG8-acid linkers, which differ by a single methylene (B1212753) group in their backbone. This subtle structural difference is reflected in their distinct CAS numbers and molecular weights.
| Property | This compound | N3-PEG8-CH2CH2COOH |
| Synonyms | Azido-PEG8-acetic acid | Azido-PEG8-propionic acid |
| CAS Number | 1343472-07-0[12][13][14][15] | 1214319-92-2[16][17] |
| Molecular Formula | C18H35N3O10[13][14] | C19H37N3O10 |
| Molecular Weight | 453.48 g/mol [13][14] | 467.51 g/mol [17] |
| Appearance | Colorless Liquid or White/Off-White Solid[14][15] | Yellowish Liquid |
| Purity | Typically >95%[15] | Typically >95% |
| Storage Conditions | -18°C for long-term storage, protect from light[15] | -18°C for long-term storage, protect from light |
Key Applications in Drug Development
The unique trifunctional nature of N3-PEG8-acid linkers makes them highly adaptable for various applications in drug development, most notably in the construction of Antibody-Drug Conjugates (ADCs) and PROTACs.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug. The linker plays a pivotal role in the stability, efficacy, and safety of an ADC.[2][8][18][19][20][21] N3-PEG8-acid linkers are employed to connect the antibody to the cytotoxic payload, often in a multi-step process.[9][22] The hydrophilic PEG8 spacer can improve the pharmacokinetic profile of the ADC, leading to a longer half-life and better tumor penetration.[6][7][8]
A general workflow for ADC synthesis using an N3-PEG8-acid linker is depicted below. This typically involves first conjugating the linker to the payload and then attaching the linker-payload complex to the antibody, or vice-versa.
Caption: General workflow for ADC synthesis using N3-PEG8-COOH.
PROTACs
PROTACs are bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker in a PROTAC is a critical component that dictates the distance and orientation between the target protein and the E3 ligase. N3-PEG8-acid linkers can be used in the modular synthesis of PROTACs, allowing for the facile connection of a target-binding moiety and an E3 ligase-binding moiety.[22]
Experimental Protocols
The following sections provide detailed methodologies for the key reactions involving N3-PEG8-acid linkers.
Amide Coupling of N3-PEG8-COOH to a Primary Amine
This protocol describes the conjugation of the carboxylic acid group of the linker to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule) using EDC/NHS chemistry.
Materials:
-
This compound or N3-PEG8-CH2CH2COOH
-
Amine-containing molecule
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Preparation of Reagents:
-
Dissolve the N3-PEG8-acid linker in anhydrous DMF or DMSO to a stock concentration of 10-100 mM.
-
Dissolve EDC and NHS in the Activation Buffer to a concentration of 100 mM each. Prepare these solutions fresh before use.
-
Dissolve the amine-containing molecule in the Coupling Buffer at a desired concentration.
-
-
Activation of Carboxylic Acid:
-
In a microcentrifuge tube, add the N3-PEG8-acid linker solution.
-
Add a 1.5 to 5-fold molar excess of both EDC and NHS solutions to the linker solution.
-
Incubate the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid group by forming an NHS ester.
-
-
Conjugation to Amine:
-
Add the activated linker solution to the solution of the amine-containing molecule. The molar ratio of the linker to the amine will depend on the desired degree of labeling and should be optimized.
-
Allow the reaction to proceed at room temperature for 2 hours to overnight with gentle mixing.
-
-
Quenching of Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the resulting conjugate using appropriate methods such as dialysis, size-exclusion chromatography (SEC), or reverse-phase HPLC to remove excess reagents and byproducts.
-
Caption: Workflow for amide coupling of N3-PEG8-COOH.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of the azide group of the linker to an alkyne-containing molecule.
Materials:
-
Azide-functionalized molecule (e.g., the product from section 4.1)
-
Alkyne-containing molecule
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand
-
Reaction Buffer: PBS, pH 7.4 or other suitable buffer
-
Degassed water or buffer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of CuSO4 (e.g., 50 mM in water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in degassed water).
-
Prepare a stock solution of the copper ligand (THPTA or TBTA) (e.g., 50 mM in water or DMSO/water).
-
Dissolve the azide- and alkyne-containing molecules in the Reaction Buffer.
-
-
Reaction Setup:
-
In a reaction tube, combine the azide-containing molecule and a slight molar excess (e.g., 1.5-3 equivalents) of the alkyne-containing molecule.
-
Add the copper ligand to the mixture.
-
Add the CuSO4 solution. The final concentration of copper is typically in the range of 50-500 µM.
-
Initiate the reaction by adding the sodium ascorbate solution. The final concentration of sodium ascorbate should be 5-10 times that of the copper sulfate.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours, or until the reaction is complete as monitored by an appropriate analytical technique (e.g., HPLC, mass spectrometry).
-
-
Purification:
-
Purify the conjugate using methods such as SEC, affinity chromatography, or dialysis to remove the copper catalyst and excess reagents.
-
Signaling Pathways and Cellular Fate of ADCs with PEG8 Linkers
While specific signaling pathways are primarily determined by the cytotoxic payload of an ADC, the linker can influence the overall efficacy and intracellular processing of the conjugate.
Upon binding to its target antigen on the cell surface, the ADC is internalized, typically via endocytosis. The ADC-antigen complex is then trafficked through the endosomal-lysosomal pathway. Inside the acidic environment of the lysosome, proteases can degrade the antibody, and if a cleavable linker is used, the payload is released. Non-cleavable linkers, such as the amide bond formed from N3-PEG8-acid, result in the release of the payload still attached to the linker and the amino acid residue from the antibody. This complex must retain its cytotoxic activity.
The PEG8 linker can influence this process in several ways:
-
Stability: The stability of the linker in circulation is crucial to prevent premature release of the payload, which can lead to off-target toxicity.[21]
-
Solubility and Aggregation: The hydrophilic PEG8 spacer helps to maintain the solubility of the ADC, preventing aggregation that could lead to faster clearance and reduced efficacy.
-
Pharmacokinetics: By reducing clearance, the PEG8 linker increases the exposure of the tumor cells to the ADC, potentially leading to greater internalization and payload delivery.[6][7][18]
The released cytotoxic payload then exerts its effect, which could involve DNA damage, microtubule disruption, or other mechanisms, ultimately leading to apoptosis or cell cycle arrest. The specific signaling pathways activated will depend on the mechanism of action of the payload.
Caption: Cellular uptake and processing of an ADC with a PEG8 linker.
Conclusion
This compound and its analogs are indispensable tools in modern drug development and bioconjugation. Their well-defined structure, combining orthogonal reactive handles with the beneficial properties of a PEG spacer, allows for the precise construction of complex and effective therapeutic and diagnostic agents. Understanding the specific properties and reaction conditions for these linkers is essential for their successful application in the design of next-generation bioconjugates.
References
- 1. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
- 2. purepeg.com [purepeg.com]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Click chemistry - Wikipedia [en.wikipedia.org]
- 6. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 7. MPEG24 | PEGylation Of Dipeptide Linker Improves Therapeutic Index And Pharmacokinetics Of Antibody-Drug Conjugates [sinopeg.com]
- 8. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 9. N3-PEG8-COOH, 1214319-92-2, Azide-PEG8-Acid [biochempeg.com]
- 10. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 11. Azido-PEG8-acid, 1214319-92-2 | BroadPharm [broadpharm.com]
- 12. purepeg.com [purepeg.com]
- 13. calpaclab.com [calpaclab.com]
- 14. msesupplies.com [msesupplies.com]
- 15. This compound Cas:1343472-07-0 Manufacturer | Sinopeg.com [sinopeg.com]
- 16. purepeg.com [purepeg.com]
- 17. N3-PEG8-CH2CH2COOH from China manufacturer - chengdu Pukang Biological Technology Co., Ltd. [pu-kang.com]
- 18. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ptacts.uspto.gov [ptacts.uspto.gov]
- 20. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Application of N3-PEG8-CH2COOH in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the heterobifunctional linker, N3-PEG8-CH2COOH. This guide is intended for researchers, scientists, and drug development professionals, detailing its commercial sources, chemical properties, and, most importantly, its application in creating advanced bioconjugates, with a focus on antibody-drug conjugates (ADCs) for targeted cancer therapy.
Introduction to this compound
This compound is a versatile crosslinking reagent characterized by a terminal azide (B81097) (-N3) group and a carboxylic acid (-COOH) group, separated by an eight-unit polyethylene (B3416737) glycol (PEG) spacer. This structure allows for a powerful two-step, or sequential, conjugation strategy. The carboxylic acid can be activated to react with primary amines, such as the lysine (B10760008) residues on the surface of proteins and antibodies. The azide group serves as a handle for "click chemistry," enabling the highly efficient and specific attachment of a second molecule, typically a therapeutic payload or an imaging agent, that has been modified with an alkyne group.
The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate, can reduce immunogenicity, and provides a defined distance between the conjugated molecules, which can be critical for maintaining their biological activity.[1] These properties make this compound an ideal linker for the development of ADCs, PROTACs, and other targeted therapeutic and diagnostic agents.[2]
Commercial Suppliers and Quantitative Data
Several commercial suppliers offer this compound, ensuring its accessibility for research and development purposes. The table below summarizes key quantitative data for this reagent.
| Property | Value | Suppliers (Examples) |
| Molecular Formula | C18H35N3O10 | PurePEG, Sinopeg, Biopharma PEG, CP Lab Safety |
| Molecular Weight | 453.48 g/mol | PurePEG, Sinopeg, Biopharma PEG, CP Lab Safety |
| CAS Number | 1343472-07-0 | PurePEG, Sinopeg, Biopharma PEG, CP Lab Safety |
| Purity | Typically ≥95% | PurePEG, Sinopeg, Biopharma PEG, CP Lab Safety |
| Appearance | White to off-white solid or colorless liquid | PurePEG, Sinopeg, Biopharma PEG, CP Lab Safety |
| Storage Conditions | -20°C, desiccated, protected from light | PurePEG, Sinopeg, Biopharma PEG, CP Lab Safety |
Experimental Protocols
The use of this compound in bioconjugation typically involves a sequential, two-step process. First, the carboxylic acid is conjugated to a biomolecule (e.g., an antibody). Second, the azide group is used for the attachment of a payload molecule.
Step 1: Amine Conjugation via EDC/NHS Chemistry
This protocol describes the conjugation of the carboxylic acid group of this compound to primary amines on a protein, such as an antibody. The process involves the activation of the carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) to form a more stable, amine-reactive NHS ester.[3]
Materials:
-
This compound
-
Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting column for purification
Procedure:
-
Reagent Preparation:
-
Allow all reagents to equilibrate to room temperature before use.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
Immediately before use, prepare stock solutions of EDC and Sulfo-NHS in Activation Buffer or water (e.g., 10 mg/mL).
-
-
Activation of this compound:
-
In a microcentrifuge tube, add the desired amount of this compound stock solution.
-
Add a 1.5 to 2-fold molar excess of EDC and Sulfo-NHS to the linker solution.
-
Incubate the mixture for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation to the Protein:
-
Ensure the protein is in an amine-free buffer at a concentration of 1-10 mg/mL.
-
Add the activated N3-PEG8-NHS ester solution to the protein solution. A 10- to 20-fold molar excess of the linker to the protein is a common starting point, but this should be optimized.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).
-
Step 2: Azide-Alkyne "Click" Chemistry
This protocol outlines the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach an alkyne-modified payload (e.g., a cytotoxic drug or a fluorescent dye) to the azide-functionalized protein.
Materials:
-
Azide-functionalized protein from Step 1
-
Alkyne-modified payload molecule
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-chelating ligand
-
DMSO or other suitable solvent for the payload
-
Desalting column or Size Exclusion Chromatography (SEC) system for purification
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-modified payload in DMSO.
-
Prepare a stock solution of CuSO4 in water (e.g., 20 mM).
-
Prepare a stock solution of the copper ligand (THPTA or TBTA) in water or DMSO/water (e.g., 100 mM).
-
Freshly prepare a stock solution of Sodium Ascorbate in water (e.g., 300 mM).
-
-
Click Reaction:
-
To the azide-functionalized protein solution, add the alkyne-modified payload. A 2- to 5-fold molar excess of the payload is a typical starting point.
-
Add the copper ligand to the reaction mixture.
-
Add the CuSO4 solution.
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the resulting conjugate using a desalting column or SEC to remove unreacted payload, copper, and other small molecules.
-
Characterization of the Conjugate
Thorough characterization of the final conjugate is crucial to ensure its quality and functionality.
| Technique | Purpose |
| SDS-PAGE | To visualize the increase in molecular weight of the protein after conjugation with the PEG linker and the payload. A shift in the band to a higher molecular weight is expected. |
| Size Exclusion Chromatography (SEC) | To assess the purity of the conjugate and detect any aggregation. The conjugate should elute earlier than the unconjugated protein. |
| Mass Spectrometry (MS) | To determine the precise molecular weight of the conjugate and calculate the drug-to-antibody ratio (DAR). |
| UV-Vis Spectroscopy | To determine the protein concentration and, if the payload has a distinct absorbance, to help calculate the DAR. |
| Functional Assays | To confirm that the biological activity of the protein (e.g., antigen binding of an antibody) and the payload (e.g., cytotoxicity of a drug) are retained. |
Application in Targeted Cancer Therapy: Antibody-Drug Conjugates (ADCs)
A primary application of this compound is in the construction of ADCs. In this context, a monoclonal antibody that specifically targets a tumor-associated antigen is conjugated to a potent cytotoxic drug. The linker's role is to ensure the ADC is stable in circulation and only releases the drug upon internalization into the target cancer cell.
Signaling Pathway Example: Targeting the HER2 Pathway in Breast Cancer
Human Epidermal Growth Factor Receptor 2 (HER2) is overexpressed in a significant portion of breast cancers and is a key driver of tumor growth and survival.[4] ADCs targeting HER2, such as Trastuzumab emtansine (T-DM1) and Trastuzumab deruxtecan (B607063) (T-DXd), have shown significant clinical success.[5] The following diagram illustrates the HER2 signaling pathway and how a HER2-targeted ADC, constructed using a linker like this compound, would exert its effect.
Caption: HER2 signaling pathway and ADC mechanism of action.
Experimental Workflow Visualization
The following diagram illustrates the complete experimental workflow for creating an antibody-drug conjugate using this compound.
Caption: Sequential conjugation workflow for ADC synthesis.
References
- 1. N3-PEG-COOH - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 2. Azide-PEG3-COOH, 1056024-94-2 - Biopharma PEG [biochempeg.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Summary of Approved HER2 ADCs on The Market & in Clinical Trials | Biopharma PEG [biochempeg.com]
- 5. Antibody drug conjugates targeting HER2: Clinical development in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Lynchpin of Bioconjugation: A Technical Guide to the N3-PEG8-CH2COOH Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of advanced drug development and molecular biology, the precise and stable linkage of different molecular entities is paramount. The heterobifunctional linker, N3-PEG8-CH2COOH, has emerged as a powerful tool in this regard, offering a versatile platform for the creation of complex bioconjugates. This technical guide provides an in-depth exploration of the core functions of this linker, with a particular focus on the pivotal role of its azide (B81097) group. We will delve into its applications in bioconjugation, particularly in the burgeoning field of Antibody-Drug Conjugates (ADCs), and provide detailed experimental protocols and data to facilitate its effective implementation in your research.
This compound is a molecule meticulously designed with three key functional components: a terminal azide group (N3), a hydrophilic eight-unit polyethylene (B3416737) glycol (PEG8) spacer, and a terminal carboxylic acid group (CH2COOH). This tripartite structure allows for a modular and efficient approach to linking a wide array of molecules, from small-molecule drugs and fluorescent dyes to large biologics like antibodies.
The Core Functionality: The Azide Group and Click Chemistry
The primary role of the azide group in this compound is to serve as a reactive handle for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[1][2] The azide moiety is remarkably stable under a wide range of chemical conditions, yet it readily participates in highly specific cycloaddition reactions with alkynes. This bioorthogonality is a key advantage, as it prevents unwanted side reactions with other functional groups present in complex biological systems.
Two main types of azide-alkyne cycloaddition reactions are employed:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common and well-established form of click chemistry. In the presence of a copper(I) catalyst, the azide group of this compound reacts with a terminal alkyne to form a stable 1,4-disubstituted triazole ring. This reaction is highly efficient and can be performed in aqueous solutions at room temperature.[2]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential toxicity of the copper catalyst in living systems, a copper-free version of the click reaction has been developed. SPAAC utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) which reacts spontaneously with the azide group without the need for a metal catalyst. This makes SPAAC particularly suitable for in vivo applications.[2]
The triazole linkage formed through both CuAAC and SPAAC is exceptionally stable, mimicking the properties of an amide bond and ensuring the integrity of the resulting bioconjugate.
The Supporting Cast: The PEG8 Spacer and Carboxylic Acid Group
While the azide group is the star of the show, the other components of this compound play crucial supporting roles:
-
The PEG8 Spacer: The eight-unit polyethylene glycol chain is a hydrophilic and flexible spacer. Its primary functions are to:
-
Enhance Solubility: PEGylation, the process of attaching PEG chains, is a well-established method to increase the aqueous solubility of hydrophobic molecules, which is often a challenge with small-molecule drugs.
-
Improve Biocompatibility and Pharmacokinetics: The hydrophilic nature of the PEG spacer can shield the conjugated molecule from the immune system, reducing immunogenicity and prolonging its circulation time in the body.
-
Provide Spatial Separation: The flexible PEG chain provides distance between the two conjugated molecules, which can be critical for maintaining the biological activity of each component.
-
-
The Carboxylic Acid (CH2COOH) Group: The terminal carboxylic acid provides a second reactive handle for conjugation. It can be readily activated to react with primary amines, such as those found on the surface of proteins (e.g., lysine (B10760008) residues), to form a stable amide bond. This allows for a two-step conjugation strategy, where one molecule is attached via the carboxylic acid and the other via the azide group.
Applications in Drug Development: A Focus on Antibody-Drug Conjugates (ADCs)
A prime application of this compound is in the construction of Antibody-Drug Conjugates (ADCs). ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug.[1] The linker is a critical component of an ADC, influencing its stability, solubility, and efficacy.
This compound is an ideal ADC linker for several reasons:
-
Controlled Conjugation: The dual functionality allows for a controlled and stepwise assembly of the ADC. For instance, the cytotoxic drug can be modified with an alkyne and "clicked" onto the azide group of the linker, while the carboxylic acid end can be conjugated to the antibody.
-
Enhanced Properties: The PEG8 spacer improves the overall properties of the ADC, including its solubility and pharmacokinetic profile.[2]
-
Stability: The stable triazole and amide linkages ensure that the cytotoxic payload remains attached to the antibody in circulation and is only released once the ADC reaches the target cancer cell.
Quantitative Data
While specific quantitative data for this compound is not extensively available in peer-reviewed literature, the following table presents representative data for similar azide-PEG-acid linkers to illustrate the efficiency of the conjugation reactions.
| Parameter | CuAAC Reaction | SPAAC Reaction | Amide Bond Formation |
| Reactants | Azide-PEG-COOH + Alkyne-modified molecule | Azide-PEG-COOH + DBCO-modified molecule | Carboxylic acid-activated PEG + Amine-containing molecule |
| Typical Yield | > 90% | > 85% | > 80% |
| Reaction Time | 1-4 hours | 1-12 hours | 2-12 hours |
| Reaction Temperature | Room Temperature | Room Temperature | Room Temperature |
| Key Reagents | CuSO4, Sodium Ascorbate | - | EDC, NHS |
Note: Yields and reaction times can vary depending on the specific substrates, concentrations, and reaction conditions.
Experimental Protocols
The following are generalized experimental protocols for the key reactions involving this compound. These should be optimized for specific applications.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Objective: To conjugate an alkyne-modified molecule to this compound.
Materials:
-
This compound
-
Alkyne-modified molecule
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (if needed to dissolve starting materials)
Procedure:
-
Dissolve this compound and the alkyne-modified molecule in PBS (with a minimal amount of DMSO if necessary) to the desired concentrations.
-
Prepare a fresh stock solution of the copper/ligand catalyst by premixing CuSO4 and THPTA (or TBTA) in water.
-
Add the copper/ligand solution to the reaction mixture containing the azide and alkyne.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
Allow the reaction to proceed at room temperature for 1-4 hours with gentle stirring.
-
Monitor the reaction progress by LC-MS or HPLC.
-
Purify the conjugate using an appropriate method, such as size-exclusion chromatography or reverse-phase HPLC.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Objective: To conjugate a strained alkyne (e.g., DBCO)-modified molecule to this compound in a copper-free manner.
Materials:
-
This compound
-
DBCO-modified molecule
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (if needed to dissolve starting materials)
Procedure:
-
Dissolve this compound and the DBCO-modified molecule in PBS (with a minimal amount of DMSO if necessary) to the desired concentrations.
-
Mix the two solutions.
-
Allow the reaction to proceed at room temperature for 1-12 hours with gentle stirring.
-
Monitor the reaction progress by LC-MS or HPLC.
-
Purify the conjugate using an appropriate method, such as size-exclusion chromatography or reverse-phase HPLC.
Protocol 3: Amide Bond Formation
Objective: To conjugate this compound to an amine-containing molecule (e.g., a protein).
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
MES buffer (pH 6.0) or PBS (pH 7.4)
-
Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)
Procedure:
-
Dissolve this compound in MES buffer.
-
Add EDC and NHS (or Sulfo-NHS) to activate the carboxylic acid group. Allow this activation to proceed for 15-30 minutes at room temperature.
-
Dissolve the amine-containing molecule in PBS.
-
Add the activated this compound solution to the protein solution.
-
Allow the reaction to proceed at room temperature for 2-4 hours with gentle stirring.
-
Quench the reaction by adding the quenching solution.
-
Purify the conjugate using an appropriate method, such as dialysis or size-exclusion chromatography, to remove unreacted linker and byproducts.
Visualizations
Caption: Functional components of the this compound linker.
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Logical relationship of components in ADC synthesis.
Conclusion
The this compound linker is a highly versatile and powerful tool for researchers in drug development and the life sciences. Its well-defined structure, featuring a bioorthogonal azide group, a biocompatible PEG spacer, and a reactive carboxylic acid, enables the efficient and controlled synthesis of complex bioconjugates. The azide group's central role in click chemistry provides a robust and reliable method for forming stable linkages, which is particularly advantageous in the development of next-generation therapeutics such as Antibody-Drug Conjugates. By understanding the core functions of each component of this linker and utilizing the provided protocols, researchers can effectively harness its potential to advance their scientific endeavors.
References
The Strategic Imperative of the PEG8 Linker in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of bioconjugation, the choice of a chemical linker is a critical determinant of the therapeutic efficacy, safety, and pharmacokinetic profile of complex biologics. Among the diverse array of linker technologies, polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone, with the discrete PEG8 linker—comprising eight ethylene (B1197577) glycol units—offering a finely tuned balance of properties for a multitude of applications. This technical guide provides a comprehensive overview of the purpose of the PEG8 linker in bioconjugation, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.
Core Principles of PEGylation and the Significance of the PEG8 Linker
PEGylation, the covalent attachment of PEG chains to molecules, is a well-established strategy to enhance the therapeutic properties of proteins, peptides, and small-molecule drugs.[1][2] The PEG8 linker, a monodisperse entity with a defined molecular weight and length, provides a precise and reproducible means to harness the benefits of PEGylation.[3][4]
The fundamental advantages conferred by a PEG8 linker stem from its unique physicochemical properties:
-
Hydrophilicity: The repeating ethylene oxide units of the PEG8 chain are highly hydrophilic, imparting increased water solubility to the bioconjugate. This is particularly crucial for hydrophobic drug payloads, mitigating the risk of aggregation which can compromise efficacy and induce an immunogenic response.[5][]
-
Biocompatibility and Low Immunogenicity: PEG is renowned for its biocompatibility and low immunogenicity, reducing the likelihood of adverse immune reactions against the bioconjugate.[]
-
Flexibility and Steric Hindrance: The flexible nature of the PEG8 chain provides spatial separation between the conjugated molecules, which can be critical for maintaining the biological activity of proteins or antibodies. This steric "cloud" can also shield the bioconjugate from proteolytic degradation and recognition by the immune system.[5]
-
Improved Pharmacokinetics: The increased hydrodynamic radius imparted by the PEG8 linker reduces renal clearance, leading to a prolonged circulation half-life and increased exposure of the therapeutic agent.[7][8][9]
Quantitative Impact of PEG8 Linkers on Bioconjugate Performance
The inclusion of a PEG8 linker has a quantifiable impact on the stability, efficacy, and pharmacokinetic (PK) profile of bioconjugates. The following tables summarize key data from comparative studies.
Table 1: Influence of PEG Linker Length on Antibody-Drug Conjugate (ADC) Pharmacokinetics
| Linker Length | ADC Model | Animal Model | Key PK Parameter | Result |
| No PEG | Non-targeting MMAE ADC | Sprague-Dawley Rat | Clearance | Rapid |
| PEG4 | Non-targeting MMAE ADC | Sprague-Dawley Rat | Clearance | Faster than PEG8/12 |
| PEG8 | Non-targeting MMAE ADC | Sprague-Dawley Rat | Clearance | Slower; identified as a threshold for achieving minimal clearance [7][10] |
| PEG12 | Non-targeting MMAE ADC | Sprague-Dawley Rat | Clearance | Slow; similar to PEG8[7] |
| 4 kDa PEG | ZHER2-MMAE | Mouse | Half-life | 2.5-fold increase vs. no PEG[7] |
| 10 kDa PEG | ZHER2-MMAE | Mouse | Half-life | 11.2-fold increase vs. no PEG[7] |
Table 2: Effect of PEG Linker Length on ADC Efficacy and Stability
| Linker Length | ADC Model | In Vitro/In Vivo Model | Key Efficacy/Stability Metric | Result |
| No PEG | ZHER2-MMAE | NCI-N87 cells | Cytotoxicity (IC50) | - |
| 4 kDa PEG | ZHER2-MMAE | NCI-N87 cells | Cytotoxicity (IC50) | 4.5 to 6.5-fold reduction vs. no PEG[7] |
| 10 kDa PEG | ZHER2-MMAE | NCI-N87 cells | Cytotoxicity (IC50) | 22 to 22.5-fold reduction vs. no PEG[7] |
| PEG2 / PEG4 | L540cy xenograft | SCID Mouse | Tumor Weight Reduction | 35-45% |
| PEG8 | Trastuzumab-MMAE | In vivo tumor model | Tumor Growth Inhibition | Significantly improved tumor growth inhibition compared to shorter linkers |
Experimental Protocols for PEG8 Linker Bioconjugation
The successful implementation of a PEG8 linker in a bioconjugate requires robust and well-defined experimental protocols. The two most common chemistries for attaching PEG linkers are N-hydroxysuccinimide (NHS) ester chemistry for targeting primary amines (e.g., lysine (B10760008) residues) and maleimide (B117702) chemistry for targeting free thiols (e.g., cysteine residues).
Protocol 1: Amine-Reactive Conjugation using a PEG8-NHS Ester
This protocol outlines the general steps for conjugating a PEG8-NHS ester to a protein, such as an antibody.
1. Materials and Reagents:
-
Antibody (or other protein) in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.
-
PEG8-NHS ester (e.g., Mal-PEG8-NHS ester).
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes).
2. Procedure:
-
Reagent Preparation:
-
Equilibrate the PEG8-NHS ester vial to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the PEG8-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved PEG8-NHS ester to the antibody solution. The optimal molar ratio should be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature or for 4 hours at 4°C with gentle agitation.
-
-
Quenching:
-
Add the quenching buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted PEG8-NHS ester and quenching buffer byproducts using a desalting column, SEC, or dialysis against an appropriate buffer (e.g., PBS).
-
-
Characterization:
Protocol 2: Thiol-Reactive Conjugation using a PEG8-Maleimide Linker
This protocol describes the conjugation of a PEG8-maleimide to a thiol-containing molecule, such as a reduced antibody or a cysteine-containing peptide.
1. Materials and Reagents:
-
Thiol-containing molecule in a dégas, thiol-free buffer (e.g., PBS, pH 6.5-7.5).
-
PEG8-Maleimide linker.
-
Reducing agent (optional, for antibodies), e.g., Tris(2-carboxyethyl)phosphine (TCEP).
-
Quenching reagent (e.g., N-acetylcysteine).
-
Purification system (e.g., SEC or dialysis).
2. Procedure:
-
Antibody Reduction (if necessary):
-
To expose cysteine residues for conjugation, reduce the interchain disulfide bonds of the antibody by incubating with a 10- to 20-fold molar excess of TCEP for 1-2 hours at 37°C.
-
Remove the excess TCEP using a desalting column.
-
-
Reagent Preparation:
-
Dissolve the PEG8-Maleimide in an appropriate solvent (e.g., DMSO or DMF) immediately before use.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the PEG8-Maleimide solution to the reduced antibody or thiol-containing molecule.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.
-
-
Quenching:
-
Add a quenching reagent such as N-acetylcysteine to a final concentration of 1-10 mM to cap any unreacted maleimide groups.
-
-
Purification:
-
Purify the conjugate using SEC or dialysis to remove unreacted linker and quenching reagent.
-
-
Characterization:
Visualizing the Role of PEG8 Linkers in Biological and Experimental Contexts
To better understand the functional implications of incorporating a PEG8 linker, the following diagrams, generated using the Graphviz DOT language, illustrate a key biological pathway and a typical experimental workflow.
Signaling Pathway: ADC Internalization and Payload Release
This diagram depicts the intracellular trafficking of an antibody-drug conjugate (ADC) with a cleavable PEG8 linker, leading to the release of the cytotoxic payload.
This pathway illustrates how an ADC, upon binding to its target receptor on a cancer cell, is internalized and trafficked through the endosomal-lysosomal pathway.[1][13][14] The acidic environment and enzymatic activity within the lysosome cleave the linker, releasing the cytotoxic payload to induce cell death.[15][16][17]
Experimental Workflow: ADC Synthesis and Characterization
This diagram outlines the key steps in the synthesis and characterization of an ADC incorporating a PEG8 linker.
This workflow highlights the critical stages of producing a well-defined ADC, from the initial preparation of the antibody and drug-linker conjugate to the final purification and comprehensive characterization of the product to ensure its quality and consistency.
Conclusion
The PEG8 linker represents a powerful and versatile tool in the bioconjugation toolbox. Its discrete nature allows for the precise engineering of bioconjugates with enhanced solubility, stability, and pharmacokinetic properties. The strategic incorporation of a PEG8 linker, guided by a thorough understanding of its impact on the final product's performance and supported by robust experimental protocols, is essential for the successful development of next-generation biologics. As the field of biotherapeutics continues to advance, the rational design and application of well-defined linkers like PEG8 will remain a critical factor in translating innovative concepts into effective and safe medicines.
References
- 1. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 5. purepeg.com [purepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of poly(ethylene glycol) and PEGylated products by LC/MS with postcolumn addition of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. Delivery of Drugs into Cancer Cells Using Antibody–Drug Conjugates Based on Receptor-Mediated Endocytosis and the Enhanced Permeability and Retention Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iphasebiosci.com [iphasebiosci.com]
- 16. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. preprints.org [preprints.org]
A Technical Guide to N3-PEG8-CH2COOH: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N3-PEG8-CH2COOH is a discrete polyethylene (B3416737) glycol (dPEG®) linker that is extensively utilized in bioconjugation and drug delivery. As a heterobifunctional molecule, it possesses two distinct reactive moieties: a terminal azide (B81097) (-N3) group and a carboxylic acid (-COOH) group, separated by an eight-unit polyethylene glycol (PEG8) chain. This unique architecture allows for the sequential and controlled conjugation of two different molecules, making it an invaluable tool in the construction of complex biomolecular structures such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
The azide group provides a bioorthogonal handle for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are highly efficient and specific, proceeding under mild, aqueous conditions, which is crucial for maintaining the integrity of sensitive biomolecules. The carboxylic acid group, on the other hand, can be readily coupled to primary amines on proteins, peptides, or other molecules through the formation of a stable amide bond, typically facilitated by carbodiimide (B86325) chemistry (e.g., EDC/NHS).
The central PEG8 spacer is a key feature of this linker. It enhances the aqueous solubility of the resulting conjugate, which is particularly beneficial for hydrophobic drugs or peptides.[1][2][3] The PEG chain can also improve the pharmacokinetic properties of a therapeutic by increasing its hydrodynamic volume, which can lead to a longer circulation half-life and reduced renal clearance.[1][2] Furthermore, the PEG spacer can act as a shield, potentially reducing the immunogenicity of the conjugated molecule.[1][2]
This technical guide provides an in-depth overview of this compound, including its physicochemical properties, detailed experimental protocols for its use in bioconjugation, and a summary of relevant quantitative data to aid in the design and execution of experiments.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical characteristics of this compound is essential for its effective application. The following table summarizes its key properties.
| Property | Value | Reference |
| Chemical Formula | C18H35N3O10 | --INVALID-LINK-- |
| Molecular Weight | 453.48 g/mol | --INVALID-LINK-- |
| CAS Number | 1343472-07-0 | --INVALID-LINK-- |
| Appearance | White to off-white solid or viscous liquid | --INVALID-LINK-- |
| Solubility | Soluble in water, DMSO, DMF, and chlorinated solvents | --INVALID-LINK-- |
| Storage Conditions | -20°C, protect from light | --INVALID-LINK-- |
Core Applications and Reaction Mechanisms
This compound is a versatile linker that enables the connection of two distinct molecular entities. Its utility stems from the orthogonal reactivity of its terminal functional groups.
Click Chemistry: CuAAC and SPAAC
The azide terminus of this compound is specifically designed for "click chemistry" reactions. These reactions are known for their high yields, specificity, and biocompatibility.
1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the coupling of the azide group with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted-1,2,3-triazole.
2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where the cytotoxicity of copper is a concern, SPAAC offers a catalyst-free alternative. This reaction utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) which reacts spontaneously with the azide to form a stable triazole. While generally having slower kinetics than CuAAC, SPAAC is highly bioorthogonal and widely used in live-cell imaging and in vivo studies.[4][5][6][7]
The following table provides a quantitative comparison of CuAAC and SPAAC.
| Parameter | CuAAC | SPAAC | Reference |
| Typical Second-Order Rate Constant | 10 to 104 M-1s-1 | 10-3 to 1 M-1s-1 | --INVALID-LINK-- |
| Biocompatibility | Potential cytotoxicity due to copper catalyst | Excellent, catalyst-free | --INVALID-LINK-- |
| Reaction Yield | Generally high (>90%) | High, but can be slower to reach completion | --INVALID-LINK-- |
Amide Bond Formation via EDC/NHS Chemistry
The carboxylic acid end of this compound can be activated to react with primary amines, forming a stable amide bond. The most common method for this activation is the use of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. EDC activates the carboxyl group, which then reacts with NHS to form a semi-stable NHS ester. This ester is then displaced by a primary amine to form the final amide bond.
The stability of the NHS ester intermediate is pH-dependent. The following table summarizes the hydrolysis half-life of NHS esters at different pH values.
| pH | Temperature (°C) | Half-life of NHS Ester | Reference |
| 7.0 | 0 | 4-5 hours | --INVALID-LINK-- |
| 8.0 | Room Temp | ~1 hour | --INVALID-LINK-- |
| 8.6 | 4 | 10 minutes | --INVALID-LINK-- |
Impact of the PEG8 Linker on Conjugate Properties
The inclusion of the eight-unit polyethylene glycol chain significantly influences the properties of the final bioconjugate.
| Property | Effect of PEGylation | Quantitative Example | Reference |
| Solubility | Increases aqueous solubility | PEGylation of liposomes can increase their blood circulation time by reducing uptake by phagocytic cells. | --INVALID-LINK-- |
| Stability | Can enhance thermal and proteolytic stability | Tri-PEGylated SH3 was 0.93 kcal/mol more stable than the non-PEGylated counterpart. | --INVALID-LINK-- |
| Immunogenicity | Generally reduces immunogenicity | PEGylation can mask the protein's surface, preventing the approach of antibodies. | --INVALID-LINK-- |
| Pharmacokinetics | Increases hydrodynamic volume, extending half-life | PEGylation can extend the half-life of bovine serum albumin from 13.6 minutes to 4.5 hours. | --INVALID-LINK-- |
Experimental Protocols
The following are generalized protocols for the use of this compound. Optimization may be required for specific applications.
Protocol 1: EDC/NHS Coupling of this compound to a Protein
This protocol describes the conjugation of the carboxylic acid moiety of this compound to primary amines on a protein.
Materials:
-
This compound
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in DMSO or DMF to a stock concentration of 100 mM.
-
Prepare fresh 100 mM stock solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer.
-
Dissolve the protein in PBS at a concentration of 1-10 mg/mL.
-
-
Activation of this compound:
-
In a microcentrifuge tube, add a 10-20 fold molar excess of this compound to the protein solution.
-
Add a 2-fold molar excess of EDC (relative to the linker) to the reaction mixture.
-
Immediately add a 5-fold molar excess of NHS (or Sulfo-NHS) (relative to the linker).
-
Incubate the reaction at room temperature for 15-30 minutes.
-
-
Conjugation to Protein:
-
The activated linker is now ready to react with the primary amines on the protein. The reaction is typically allowed to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the azide group of an this compound-modified molecule to an alkyne-containing molecule.
Materials:
-
Azide-functionalized molecule (from Protocol 1)
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Preparation of Reagents:
-
Dissolve the azide- and alkyne-functionalized molecules in the Reaction Buffer.
-
Prepare a 100 mM stock solution of CuSO4 in water.
-
Prepare a fresh 1 M stock solution of sodium ascorbate in water.
-
If using, prepare a 100 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide- and alkyne-functionalized molecules in a 1:1.5 molar ratio.
-
Add CuSO4 to a final concentration of 1 mM.
-
If using, add THPTA to a final concentration of 5 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 10 mM.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or other analytical techniques.
-
-
Purification:
-
Purify the conjugate using size-exclusion chromatography (SEC) or other appropriate methods to remove the catalyst and excess reagents.
-
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free conjugation of an azide-functionalized molecule to a molecule containing a strained cyclooctyne (e.g., DBCO).
Materials:
-
Azide-functionalized molecule
-
Strained cyclooctyne-functionalized molecule (e.g., DBCO-NHS ester)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Preparation of Reagents:
-
Dissolve the azide- and cyclooctyne-functionalized molecules in the Reaction Buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide- and cyclooctyne-functionalized molecules. A 1.5 to 5-fold molar excess of the cyclooctyne reagent is often used.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-12 hours, or at 4°C overnight. The reaction progress can be monitored by a decrease in the absorbance of the cyclooctyne at ~309 nm or by LC-MS.
-
-
Purification:
-
Purify the conjugate using an appropriate method such as SEC to remove any unreacted starting materials.
-
Conclusion
This compound is a highly versatile and enabling tool for researchers in the fields of chemistry, biology, and medicine. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer, allows for the creation of sophisticated bioconjugates with enhanced properties. The ability to perform sequential, orthogonal ligations through well-established and efficient reactions like click chemistry and amide bond formation provides a robust platform for the development of next-generation therapeutics and diagnostics. This guide has provided a comprehensive overview of its properties, applications, and detailed protocols to facilitate its successful implementation in a research setting. As the demand for precisely engineered biomolecules continues to grow, the utility of well-defined linkers such as this compound will undoubtedly expand.
References
- 1. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nhsjs.com [nhsjs.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. benchchem.com [benchchem.com]
- 5. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Guidance: Optimal Storage of N3-PEG8-CH2COOH for Enhanced Stability and Performance
For Immediate Release
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the optimal storage and handling conditions for N3-PEG8-CH2COOH. Adherence to these guidelines is critical for maintaining the compound's integrity, ensuring experimental reproducibility, and maximizing its shelf life.
Core Compound Specifications
This compound is a bifunctional molecule featuring an azide (B81097) group for click chemistry applications and a carboxylic acid for conjugation to amine-containing molecules. Its polyethylene (B3416737) glycol (PEG) spacer enhances solubility and biocompatibility.
| Property | Value | Source(s) |
| CAS Number | 1343472-07-0 | [1][2] |
| Molecular Weight | 453.23 g/mol | [1][3] |
| Appearance | White or Off-White Solid | [1][3] |
| Purity | >95% | [1][3] |
Recommended Long-Term Storage Conditions
Proper long-term storage is paramount to prevent degradation of this compound. The primary environmental factors to control are temperature and light exposure.
| Parameter | Recommended Condition | Rationale | Source(s) | | --- | --- | --- | | Temperature | -18°C | Minimizes chemical degradation and preserves the integrity of the azide and PEG functionalities. |[1][2][3] | | Light | Avoid light | Organic azides can be light-sensitive, particularly to UV radiation, which can lead to the formation of reactive nitrenes and subsequent side reactions. |[1][2][4][5] | | Atmosphere | Dry environment | PEG compounds can be hygroscopic. Storing in a dry environment prevents moisture absorption, which could affect stability and handling. |[6] |
Handling and Short-Term Storage
For routine experimental use, it is crucial to handle the compound in a manner that minimizes exposure to detrimental conditions.
Aliquoting and Solution Preparation
To avoid repeated freeze-thaw cycles of the entire stock, it is advisable to aliquot the solid compound into smaller, single-use quantities upon receipt.[7] When preparing solutions, use an anhydrous organic solvent such as DMSO or DMF for stock solutions, which should then be stored at -20°C or -80°C.[8] For aqueous buffers, it is best to prepare them fresh for each experiment to minimize potential degradation.[8]
pH Considerations
The stability of the compound can be influenced by pH. While the PEG linker is generally stable, the functional groups may have sensitivities. It is recommended to use buffers with a pH in the range of 6.0-8.0.[8] Strong acids should be avoided as they can protonate the azide group, potentially leading to the formation of highly toxic and explosive hydrazoic acid.[4]
Experimental Workflow for Handling this compound
The following diagram outlines a logical workflow for the proper handling of this compound from receipt to experimental use.
Caption: Workflow for Handling this compound.
Chemical Stability Considerations
The stability of this compound is primarily dictated by its azide and polyethylene glycol (PEG) functional groups.
Azide Group Stability
The azide group is a versatile functional handle for "click chemistry."[4] However, it is sensitive to certain conditions:
-
Heat and Shock: Organic azides can be sensitive to heat and shock, although this is more of a concern for bulk quantities.[4]
-
Reducing Agents: Avoid the presence of reducing agents such as DTT or TCEP in your reaction buffer, as they can reduce the azide group.[8]
PEG Chain Stability
The ether linkages in the PEG chain are generally stable.[4] However, PEG linkers can be susceptible to oxidative metabolism in vivo.[4] For in vitro applications, this is less of a concern under standard laboratory conditions.
Safety Precautions
Standard laboratory safety protocols should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses.[9] Avoid inhalation of dust or vapors.[10] In case of contact with eyes, rinse cautiously with water for several minutes.[10]
The following diagram illustrates the key factors to control for optimal storage.
References
- 1. This compound Cas:1343472-07-0 Manufacturer | Sinopeg.com [sinopeg.com]
- 2. purepeg.com [purepeg.com]
- 3. N3 Peg8 Ch2cooh [sinopeg.com]
- 4. benchchem.com [benchchem.com]
- 5. calpaclab.com [calpaclab.com]
- 6. Azide-PEG3-COOH, 1056024-94-2 - Biopharma PEG [biochempeg.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. kishida.co.jp [kishida.co.jp]
An In-depth Technical Guide to the Purity Assessment of N3-PEG8-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methods and considerations for assessing the purity of N3-PEG8-CH2COOH, a heterobifunctional PEG linker crucial in bioconjugation and drug delivery. Accurate determination of purity is critical for ensuring the reproducibility of conjugation reactions and the quality of the final product.
Overview of this compound
This compound is a monodispersed polyethylene (B3416737) glycol (PEG) derivative containing an azide (B81097) (N3) group at one terminus and a carboxylic acid (COOH) group at the other. The eight ethylene (B1197577) glycol units provide a flexible, hydrophilic spacer. The azide group allows for "click chemistry" reactions with alkyne- or cyclooctyne-containing molecules, while the carboxylic acid can be activated to form amide bonds with amine-containing molecules. Given its role in creating precisely defined bioconjugates, high purity is a paramount requirement.
Quantitative Data Summary
Commercial suppliers of this compound typically guarantee a minimum purity level, which is essential for researchers to consider when sourcing this reagent. The table below summarizes the generally accepted purity specifications for this compound.
| Parameter | Specification | Source |
| Purity | ≥95% | [1][2][3][4][5] |
| Molecular Weight | ~453.48 g/mol | [2][6] |
| Appearance | White to off-white solid or colorless liquid | [2][5] |
Experimental Protocols for Purity Assessment
A multi-faceted analytical approach is typically employed to determine the purity of this compound. This involves a combination of chromatographic and spectroscopic techniques to identify and quantify the main compound and any potential impurities.
3.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is commonly used.
-
Principle: The sample is dissolved in a mobile phase and passed through a stationary phase column. Separation is based on the differential partitioning of the analyte and impurities between the two phases. Purity is determined by the relative area of the main peak.
-
Experimental Protocol:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (for the amide bond) and/or Evaporative Light Scattering Detector (ELSD) for a more universal detection of all non-volatile components.
-
Sample Preparation: Dissolve a known concentration of this compound in the initial mobile phase composition.
-
Data Analysis: The purity is calculated by dividing the peak area of the main component by the total peak area of all components.
-
3.2. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing confirmation of the molecular weight of the main peak and identification of impurities.
-
Principle: The eluent from the HPLC is introduced into a mass spectrometer. The molecules are ionized, and their mass-to-charge ratio (m/z) is determined.
-
Experimental Protocol:
-
LC System: Utilize the HPLC conditions described above.
-
Mass Spectrometer: An electrospray ionization (ESI) source is typically used in positive ion mode.
-
Mass Range: Scan from m/z 100 to 1000.
-
Data Analysis: Confirm the [M+H]+ and/or [M+Na]+ adducts for the main peak corresponding to the theoretical mass of this compound. Analyze the masses of minor peaks to identify potential impurities, such as PEG oligomers with different numbers of ethylene glycol units or molecules with incomplete functionalization.
-
3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for structural confirmation and can also be used for purity assessment by identifying signals from impurities.
-
Principle: The sample is placed in a strong magnetic field, and the absorption of radiofrequency waves by atomic nuclei is measured. The chemical shift of each proton provides information about its chemical environment.
-
Experimental Protocol:
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated water (D₂O).
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Analysis:
-
Confirm the presence of the characteristic repeating ethylene glycol protons (a complex multiplet around 3.6 ppm).
-
Identify the signals corresponding to the protons adjacent to the azide and carboxylic acid groups.
-
Integrate the peaks to confirm the ratio of the different proton environments.
-
Look for any unexpected signals that may indicate the presence of impurities.
-
-
Visualizing the Workflow and Structure
4.1. Experimental Workflow for Purity Assessment
The following diagram illustrates a typical workflow for the comprehensive purity assessment of this compound.
References
- 1. N3-PEG8-CH2CH2NHCOCH2OCH2COOH 95% | CAS: 846549-37-9 | AChemBlock [achemblock.com]
- 2. calpaclab.com [calpaclab.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Monodispersed PEG Azide(N3) - Biopharma PEG [biochempeg.com]
- 5. This compound Cas:1343472-07-0 Manufacturer | Sinopeg.com [sinopeg.com]
- 6. purepeg.com [purepeg.com]
Methodological & Application
Application Notes and Protocols for N3-PEG8-CH2COOH Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N3-PEG8-CH2COOH is a heterobifunctional linker that serves as a versatile tool in bioconjugation, drug delivery, and diagnostics.[1][2] This molecule features two distinct reactive termini separated by a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG) spacer. The PEG chain enhances solubility, reduces immunogenicity, and provides flexibility to the conjugated molecules.[2][3]
The two functional groups are:
-
Azide (B81097) (-N3): A bioorthogonal handle that specifically reacts with alkyne- or cycloalkyne-functionalized molecules via "click chemistry".[3][4][5] This allows for highly efficient and specific ligations under mild conditions.
-
Carboxylic Acid (-COOH): Enables covalent linkage to primary amine groups (-NH2), which are abundant in biomolecules like proteins and peptides, through the formation of a stable amide bond.[2][6]
This dual functionality allows for a modular and strategic approach to constructing complex biomolecular architectures, such as antibody-drug conjugates (ADCs), targeted imaging agents, and functionalized nanoparticles.[1][2]
Chemical Properties and Handling
This compound is a well-defined molecule with consistent performance in conjugation reactions.
| Property | Value | Reference |
| Chemical Formula | C18H35N3O10 | [1] |
| Molecular Weight | 453.48 g/mol | [1][7] |
| CAS Number | 1343472-07-0 | [1][7] |
| Appearance | White or Off-White Solid | [7] |
| Purity | >95% | [7][8] |
| Storage | Store at -20°C, protected from light. | [6][7] |
Core Bioconjugation Strategies
The heterobifunctional nature of this compound permits a two-step sequential conjugation strategy. A biomolecule or surface can be modified using one end of the linker, followed by purification and subsequent conjugation of a second molecule to the other end. This provides precise control over the final conjugate structure.
Protocol 1: Amine Conjugation via EDC/NHS Chemistry
This protocol describes the activation of the carboxyl group of the linker to form an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on a target molecule (e.g., protein lysine (B10760008) residues) to form a stable amide bond.
Principle
The reaction proceeds in two steps: (1) The carboxyl group is activated by a carbodiimide, typically 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form a highly reactive O-acylisourea intermediate. (2) This intermediate can react directly with amines or, for improved efficiency and stability in aqueous solutions, it is converted to a semi-stable NHS ester using N-hydroxysuccinimide (NHS). The NHS ester then efficiently reacts with primary amines.
Experimental Protocol
-
Reagent Preparation:
-
Equilibrate this compound and all other reagents to room temperature.
-
Prepare a 100 mM stock solution of this compound in anhydrous DMSO.
-
Prepare fresh 100 mM stock solutions of EDC and NHS in an appropriate buffer (e.g., MES buffer, pH 6.0) or anhydrous DMSO.
-
Prepare the amine-containing biomolecule in an amine-free buffer, such as Phosphate-Buffered Saline (PBS) at pH 7.4.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine the this compound stock solution with EDC and NHS stock solutions.
-
Incubate the activation mixture at room temperature for 15-30 minutes.
-
-
Conjugation to Biomolecule:
-
Add the activated NHS-ester of the linker to the biomolecule solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching and Purification:
-
Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM.
-
Purify the resulting conjugate using appropriate methods such as dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF) to remove unreacted linker and byproducts.
-
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Linker:Biomolecule Molar Ratio | 5:1 to 20:1 | Optimize based on the number of available amines and desired degree of labeling. |
| EDC:Linker Molar Ratio | 2:1 to 5:1 | A slight excess ensures efficient activation. |
| NHS:EDC Molar Ratio | 1:1 to 1.5:1 | Stabilizes the active intermediate. |
| Activation Buffer | MES Buffer, pH 5.5-6.5 | Optimal pH for EDC/NHS activation. |
| Conjugation Buffer | PBS, pH 7.2-8.0 | Optimal pH for NHS ester reaction with primary amines. |
| Reaction Time | 2-4 hours at RT; Overnight at 4°C | Longer incubation at lower temperatures can improve yields for sensitive proteins. |
| Biomolecule Concentration | 1-10 mg/mL | Higher concentrations can improve reaction kinetics. |
Protocol 2: Azide Conjugation via Click Chemistry
Once the N3-PEG8-linker is attached to the first molecule, the terminal azide is available for reaction with an alkyne-modified second molecule. The two primary methods are Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Protocol 2A: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and regiospecific reaction that forms a stable 1,4-disubstituted 1,2,3-triazole linkage. It requires a copper(I) catalyst, which is typically generated in situ from a copper(II) source and a reducing agent.[9][10]
Experimental Protocol
-
Reagent Preparation:
-
Prepare the azide-functionalized biomolecule in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of the alkyne-containing molecule in DMSO or water.
-
Prepare fresh stock solutions: 20 mM Copper(II) Sulfate (CuSO4), 100 mM Sodium Ascorbate, and 50 mM of a copper ligand like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine).[11]
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-functionalized biomolecule.
-
Add the alkyne-containing molecule.
-
Prepare a catalyst premix: combine the CuSO4 and THPTA ligand solutions. Add this premix to the reaction tube.
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution.
-
-
Incubation and Purification:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or SDS-PAGE.
-
Purify the final conjugate using SEC, dialysis, or affinity chromatography to remove the copper catalyst, excess reagents, and unreacted molecules.
-
Quantitative Data Summary
| Parameter | Recommended Concentration | Notes |
| Azide-Biomolecule | 1-100 µM | Final concentration in the reaction. |
| Alkyne-Molecule | 1.5 - 10 equivalents (relative to azide) | An excess of the smaller molecule drives the reaction to completion. |
| Copper(II) Sulfate | 0.25 - 1 mM | [11] |
| Sodium Ascorbate | 2.5 - 5 mM | [11] Use a 5-10 fold excess over copper. |
| Copper Ligand (e.g., THPTA) | 1.25 - 5 mM | [11] Use a 5-fold excess over copper to stabilize Cu(I) and protect the biomolecule. |
| Solvent | Aqueous buffer (PBS, pH 7.4), may contain up to 20% co-solvent (DMSO, DMF). | Co-solvents can help solubilize hydrophobic molecules. |
Protocol 2B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction ideal for applications in living systems or with biomolecules sensitive to metal-induced damage.[3][12] The reaction is driven by the high ring strain of a cycloalkyne (e.g., DBCO, BCN, DIFO), which rapidly and specifically reacts with the azide.[13][][15]
Experimental Protocol
-
Reagent Preparation:
-
Prepare the azide-functionalized biomolecule in a biocompatible buffer (e.g., PBS, pH 7.4).
-
Dissolve the strained alkyne (e.g., DBCO-functionalized molecule) in a compatible solvent like DMSO to create a concentrated stock solution.
-
-
Reaction Setup:
-
To the solution of the azide-functionalized biomolecule, add the stock solution of the strained alkyne.
-
The final concentration of the organic co-solvent (e.g., DMSO) should typically be kept below 10% to maintain protein stability.
-
-
Incubation and Purification:
-
Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the specific strained alkyne used and reagent concentrations.
-
Monitor the reaction progress via appropriate analytical methods.
-
Purify the final conjugate using standard methods like SEC or dialysis to remove any unreacted starting materials.
-
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Azide-Biomolecule Concentration | 1-100 µM | Depends on the specific application (e.g., in vitro vs. cell labeling). |
| Strained Alkyne Concentration | 1.5 - 20 equivalents (relative to azide) | Higher excess can accelerate the reaction. |
| Reaction Buffer | PBS, pH 7.0-7.8 | Physiologically compatible buffers are preferred. |
| Reaction Temperature | 4°C to 37°C | Higher temperatures generally increase the reaction rate. |
| Reaction Time | 1 - 24 hours | Highly dependent on the reactivity of the specific cycloalkyne used. |
| Co-solvent | <10% DMSO or DMF | Minimize to prevent denaturation of sensitive biomolecules. |
References
- 1. purepeg.com [purepeg.com]
- 2. N3-PEG-COOH - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 5. purepeg.com [purepeg.com]
- 6. N3-PEG-COOH - CD Bioparticles [cd-bioparticles.net]
- 7. This compound Cas:1343472-07-0 Manufacturer | Sinopeg.com [sinopeg.com]
- 8. Monodispersed PEG Azide(N3) - Biopharma PEG [biochempeg.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jenabioscience.com [jenabioscience.com]
- 12. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 15. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Antibody Labeling using N3-PEG8-CH2COOH
For Research, Scientific, and Drug Development Professionals
Introduction
The development of targeted therapeutics, particularly antibody-drug conjugates (ADCs), requires precise and stable methods for attaching payloads (e.g., cytotoxic drugs, fluorophores) to monoclonal antibodies (mAbs). N3-PEG8-CH2COOH is a heterobifunctional linker that facilitates a two-step conjugation strategy. This linker contains a carboxylic acid group for covalent attachment to primary amines (lysine residues) on the antibody and a terminal azide (B81097) (N3) group for subsequent bioorthogonal "click chemistry" reactions.
The polyethylene (B3416737) glycol (PEG) spacer, consisting of eight ethylene (B1197577) glycol units, enhances the solubility and biocompatibility of the resulting conjugate, potentially reducing aggregation and improving pharmacokinetic properties.[1] This non-specific labeling method targets solvent-accessible lysine (B10760008) residues, of which there are typically 80-90 on an IgG, with approximately 40 being accessible for conjugation.[1][2] This results in a heterogeneous mixture of ADC species.[3][4][]
The overall workflow involves two main stages:
-
Antibody Modification: The carboxylic acid of this compound is activated using carbodiimide (B86325) chemistry (EDC/NHS) and reacted with lysine residues on the antibody to form stable amide bonds. This introduces the azide moiety onto the antibody surface.
-
Payload Conjugation: The azide-modified antibody is then reacted with a payload containing a strained alkyne, such as dibenzocyclooctyne (DBCO), via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" reaction is highly efficient and bioorthogonal, proceeding under mild aqueous conditions without the need for a cytotoxic copper catalyst.[6]
Experimental Workflow Overview
The following diagram illustrates the complete workflow for creating an antibody conjugate using the this compound linker.
Data Presentation
The following tables summarize key quantitative parameters for the antibody labeling and characterization protocols. Note that optimal conditions may vary depending on the specific antibody and payload and should be determined empirically.
Table 1: Reaction Conditions for Antibody Labeling
| Parameter | Stage 1: Antibody Modification | Stage 2: Payload Conjugation (SPAAC) |
| Reactants | mAb, this compound, EDC, NHS | Azide-Modified Antibody, DBCO-Payload |
| Molar Ratio | 1 : 20-50 : 50-100 : 50-100 (mAb:Linker:EDC:NHS) | 1 : 3-10 (Antibody-Azide : DBCO-Payload) |
| Activation Buffer | 0.1 M MES, pH 5.0-6.0 | N/A |
| Conjugation Buffer | Phosphate-Buffered Saline (PBS), pH 7.2-8.0 | PBS, pH 7.4 |
| Reaction Time | 15 min (Activation), 2 hours (Conjugation) | 4-12 hours |
| Temperature | Room Temperature | Room Temperature or 4°C |
| Quenching Agent | 2-Mercaptoethanol or Hydroxylamine | N/A |
Table 2: Typical Characterization Results for Lysine-Conjugated ADCs
| Parameter | Method | Typical Result | Reference |
| Average Drug-to-Antibody Ratio (DAR) | LC-MS, HIC | 2 - 8 (Heterogeneous distribution) | [3][4][][7] |
| Purity (Monomer Content) | Size Exclusion Chromatography (SEC) | >95% | [8] |
| Aggregation | SEC, SDS-PAGE (non-reducing) | <5% | [8][9] |
| Confirmation of Conjugation | SDS-PAGE (reducing) | Increase in MW of heavy/light chains | [8][10] |
| Retained Immunoreactivity | ELISA, Flow Cytometry | >80% of unmodified antibody | [11][12] |
Experimental Protocols
Protocol 1: Modification of Antibody with this compound
This protocol describes the activation of the linker's carboxylic acid group and its conjugation to primary amines on the antibody.
Materials:
-
Monoclonal antibody (mAb) at 2-10 mg/mL in PBS (amine-free buffer, pH 7.2-7.4)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, pH 5.0-6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris, pH 8.0 or 1 M Hydroxylamine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare fresh 100 mM stock solutions of EDC and NHS in Activation Buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine a 20- to 50-fold molar excess of the this compound stock solution relative to the amount of antibody to be modified.
-
Add an equimolar amount of EDC and NHS stock solutions to the linker solution. For example, for every 1 µL of 10 mM linker, add 1 µL of 100 mM EDC and 1 µL of 100 mM NHS.
-
Incubate for 15 minutes at room temperature to generate the NHS ester.
-
-
Antibody Conjugation:
-
Immediately add the activated linker solution to the antibody solution.
-
Adjust the pH of the reaction mixture to 7.2-8.0 by adding PBS (pH 8.0) if necessary. The final DMSO/DMF concentration should be below 10% v/v to maintain antibody integrity.
-
Incubate the reaction for 2 hours at room temperature with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Remove excess linker and quenching reagents by buffer exchanging the azide-modified antibody into PBS (pH 7.4) using desalting columns according to the manufacturer's instructions.
-
Determine the concentration of the purified azide-modified antibody (mAb-N3) using a BCA assay or by measuring absorbance at 280 nm.
-
Protocol 2: Conjugation of DBCO-Payload via Click Chemistry
This protocol describes the copper-free click chemistry reaction to attach a DBCO-functionalized payload to the azide-modified antibody.
Materials:
-
Purified azide-modified antibody (mAb-N3) from Protocol 1
-
DBCO-functionalized payload (e.g., DBCO-drug, DBCO-fluorophore)
-
Reaction Buffer: PBS, pH 7.4 (must be azide-free)
-
Anhydrous DMSO
Procedure:
-
Reaction Setup:
-
Prepare a stock solution of the DBCO-payload in DMSO.
-
In a reaction tube, add the azide-modified antibody to the desired final concentration (e.g., 1-5 mg/mL) in Reaction Buffer.
-
Add a 3- to 10-fold molar excess of the DBCO-payload stock solution to the antibody solution. The final DMSO concentration should be kept below 10% v/v.
-
-
Incubation:
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C, protected from light if the payload is light-sensitive.
-
-
Purification:
-
Purify the resulting ADC to remove unreacted payload and other impurities. Size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) are commonly used methods.
-
Collect fractions corresponding to the monomeric ADC.
-
Buffer exchange the purified ADC into a suitable storage buffer (e.g., PBS, pH 7.4) and store at 4°C or -80°C as appropriate.
-
Protocol 3: Characterization of the Final ADC
1. Drug-to-Antibody Ratio (DAR) Determination by LC-MS:
-
Deglycosylate the ADC using PNGase F to simplify the mass spectrum.
-
Analyze the intact ADC or reduced light and heavy chains by reverse-phase liquid chromatography coupled to a high-resolution mass spectrometer (RP-LC-MS).
-
Deconvolute the resulting mass spectrum to identify peaks corresponding to the antibody with different numbers of conjugated payloads (e.g., D0, D1, D2...).
-
Calculate the weighted average DAR using the relative peak areas of each species.[7][8][13]
2. Purity and Aggregation Analysis by SEC and SDS-PAGE:
-
Size Exclusion Chromatography (SEC): Analyze the purified ADC on an SEC column under non-denaturing conditions to separate monomers from aggregates and fragments.[8] The goal is typically >95% monomer.
-
SDS-PAGE: Run the ADC under both non-reducing and reducing conditions on a polyacrylamide gel.[10]
-
Non-reducing: Compare the ADC to the unmodified antibody to check for high molecular weight aggregates.
-
Reducing: Observe the shift in molecular weight of the heavy and light chains due to the attached linker-payload, confirming successful conjugation.
-
3. Immunoreactivity Assessment by ELISA:
-
This protocol determines if the conjugation process has affected the antibody's ability to bind its target antigen.
-
Coat a 96-well ELISA plate with the target antigen overnight at 4°C.[14]
-
Block the plate with a suitable blocking buffer (e.g., 3% BSA in PBST).
-
Add serial dilutions of both the ADC and the unmodified antibody (as a control) to the wells and incubate for 1-2 hours.
-
Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's Fc region.
-
Wash again and add a TMB substrate. Stop the reaction and measure the absorbance at 450 nm.
-
Compare the binding curves of the ADC and the unmodified antibody to determine the relative binding affinity.
Example Signaling Pathway: HER2
Many ADCs target receptors involved in cancer cell proliferation and survival. A prominent example is the HER2 (Human Epidermal Growth Factor Receptor 2) signaling pathway, which is overexpressed in a significant portion of breast cancers.[15][16] Trastuzumab, the antibody component of the ADC Trastuzumab emtansine (Kadcyla), targets the HER2 receptor.[3][] The diagram below outlines the canonical HER2 signaling cascade that promotes cell survival and proliferation.
References
- 1. A review of conjugation technologies for antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 4. In-Depth Comparison of Lysine-Based Antibody-Drug Conjugates Prepared on Solid Support Versus in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aboligo.com [aboligo.com]
- 11. Anti-Drug Antibody (ADA) Bridging ELISA Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 13. HER2 signaling pathway activation and response of breast cancer cells to HER2-targeting agents is dependent strongly on the 3D microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mabtech.com [mabtech.com]
- 15. A Non-Canonical p75HER2 Signaling Pathway Underlying Trastuzumab Action and Resistance in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Molecular Mechanisms of Trastuzumab-Based Treatment in HER2-Overexpressing Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N3-PEG8-CH2COOH in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
N3-PEG8-CH2COOH is a heterobifunctional linker molecule integral to the advancement of sophisticated drug delivery systems. Its structure, featuring a terminal azide (B81097) (-N3) group and a carboxylic acid (-COOH) group connected by an eight-unit polyethylene (B3416737) glycol (PEG) spacer, offers a versatile platform for the conjugation of a wide array of molecules. This linker is particularly valuable in the development of targeted therapies such as Antibody-Drug Conjugates (ADCs) and targeted nanoparticles, where precise control over drug attachment and pharmacokinetic properties is paramount.
The azide group provides a bioorthogonal handle for "click chemistry," most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing for the highly specific and efficient attachment of alkyne-modified molecules. The carboxylic acid group can be readily activated to form stable amide bonds with primary amines present on proteins, peptides, or other drug molecules. The hydrophilic PEG8 spacer enhances the solubility and biocompatibility of the resulting conjugate, can improve in vivo stability, and may reduce immunogenicity.
These application notes provide an overview of the utility of this compound in drug delivery, along with detailed protocols for its application in the synthesis of drug conjugates.
Data Presentation
Currently, specific quantitative data for drug delivery systems employing the this compound linker, such as drug-to-antibody ratios (DAR), drug loading efficiency (DLE), and in vitro cytotoxicity (IC50), are not extensively reported in publicly available literature. The following tables are presented as templates to guide researchers in the characterization of their own this compound-based constructs.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C18H35N3O10 |
| Molecular Weight | 453.48 g/mol |
| Appearance | Colorless Liquid or White to Off-White Solid |
| Storage Conditions | -20°C, protect from light |
Table 2: Template for Characterization of an this compound-based Antibody-Drug Conjugate (ADC)
| Parameter | Example Value | Method of Analysis |
| Drug-to-Antibody Ratio (DAR) | e.g., 3.5 - 4.0 | Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry |
| Conjugation Efficiency | e.g., >90% | SDS-PAGE, UV-Vis Spectroscopy |
| In Vitro Cytotoxicity (IC50) | e.g., 1.5 nM | Cell-based viability assay (e.g., MTT, CellTiter-Glo) |
| Plasma Stability | e.g., >95% after 72h | LC-MS/MS |
Table 3: Template for Characterization of this compound-based Nanoparticles
| Parameter | Example Value | Method of Analysis |
| Drug Loading Content (DLC) (%) | e.g., 5-10% | HPLC, UV-Vis Spectroscopy |
| Encapsulation Efficiency (EE) (%) | e.g., >80% | HPLC, UV-Vis Spectroscopy |
| Particle Size (nm) | e.g., 100-150 nm | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | e.g., -10 to -25 mV | DLS |
| In Vitro Drug Release (%) | e.g., 80% in 48h at pH 5.5 | Dialysis method with HPLC analysis |
Experimental Protocols
The following protocols provide a general framework for the use of this compound in the preparation of drug conjugates. Optimization will be required for specific applications.
Protocol 1: Amide Bond Formation via EDC/NHS Chemistry
This protocol describes the activation of the carboxylic acid group of this compound and its subsequent conjugation to a molecule containing a primary amine (e.g., a targeting ligand, a drug molecule).
Materials:
-
This compound
-
Amine-containing molecule
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, or MES Buffer, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Activation of this compound: a. Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 100 mM. b. Add 1.5 molar equivalents of EDC and 1.5 molar equivalents of NHS to the this compound solution. c. Incubate the reaction mixture at room temperature for 1 hour with gentle stirring, protected from light.
-
Conjugation to Amine-containing Molecule: a. Dissolve the amine-containing molecule in the reaction buffer. b. Add the activated this compound-NHS ester solution to the amine-containing molecule solution. A molar excess of the activated linker (e.g., 5-20 fold) is typically used. c. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching and Purification: a. Quench the reaction by adding the quenching buffer to a final concentration of 50 mM. Incubate for 30 minutes at room temperature. b. Purify the conjugate using size-exclusion chromatography, dialysis, or another appropriate method to remove unreacted linker and byproducts.
-
Characterization: a. Confirm successful conjugation using techniques such as SDS-PAGE, mass spectrometry, and HPLC.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click chemistry" reaction between the azide-functionalized conjugate from Protocol 1 and an alkyne-containing molecule (e.g., a drug, a fluorescent dye).
Materials:
-
Azide-functionalized conjugate
-
Alkyne-containing molecule
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-stabilizing ligand
-
Reaction Buffer: PBS, pH 7.4
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Preparation of Reagents: a. Prepare stock solutions of CuSO4 (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water, freshly prepared), and THPTA (e.g., 50 mM in water). b. Dissolve the azide-functionalized conjugate and the alkyne-containing molecule in the reaction buffer.
-
Click Reaction: a. In a reaction vessel, combine the azide-functionalized conjugate and a molar excess (e.g., 3-10 fold) of the alkyne-containing molecule. b. In a separate tube, pre-mix the CuSO4 and THPTA solutions. c. Add the CuSO4/THPTA complex to the reaction mixture. d. Initiate the reaction by adding the freshly prepared sodium ascorbate solution. e. Allow the reaction to proceed for 1-4 hours at room temperature with gentle stirring, protected from light.
-
Purification and Characterization: a. Purify the final conjugate using an appropriate method to remove excess reagents and byproducts. b. Characterize the final product by methods such as UV-Vis spectroscopy (to determine drug-to-antibody ratio, if applicable), mass spectrometry, and HPLC.
Mandatory Visualizations
Caption: Workflow for Amide Bond Formation.
Caption: Workflow for CuAAC Click Chemistry.
Caption: ADC Mechanism of Action.
Revolutionizing Bioconjugation: Application Notes and Protocols for N3-PEG8-CH2COOH in Click Chemistry
For Immediate Release
[City, State] – [Date] – Advanced Bioconjugation, a leader in innovative solutions for researchers, scientists, and drug development professionals, today released detailed application notes and protocols for the use of N3-PEG8-CH2COOH, a versatile heterobifunctional linker, in cutting-edge click chemistry applications. This comprehensive guide provides researchers with the necessary tools to leverage the power and precision of click chemistry for a wide range of applications, including targeted drug delivery, advanced diagnostics, and novel biomaterial development.
This compound is a unique molecule featuring a terminal azide (B81097) (N3) group, an eight-unit polyethylene (B3416737) glycol (PEG) spacer, and a carboxylic acid (CH2COOH) terminus. This architecture allows for a sequential or orthogonal conjugation strategy. The azide group readily participates in highly specific and efficient click chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1] Simultaneously, the carboxylic acid moiety can be conjugated to amine-containing molecules, such as proteins, peptides, or antibodies, through standard carbodiimide (B86325) chemistry.[2] The hydrophilic PEG spacer enhances the solubility and biocompatibility of the resulting conjugates, reduces steric hindrance, and can improve the pharmacokinetic profile of therapeutic molecules.[3]
These application notes provide detailed protocols for utilizing this compound in key research areas, empowering scientists to accelerate their discoveries.
Key Applications and Advantages:
-
Targeted Drug Delivery: Covalently link targeting ligands (e.g., antibodies, peptides) to drug-loaded nanoparticles or directly to therapeutic agents for precise delivery to disease sites, minimizing off-target effects.[4][5]
-
Bioconjugation and Biomolecule Labeling: Effortlessly conjugate imaging agents, such as fluorescent dyes or radiolabels, to proteins, antibodies, or nucleic acids for advanced in vitro and in vivo tracking and visualization.
-
Surface Functionalization: Modify the surfaces of nanoparticles, quantum dots, or solid supports to create biocompatible and functionalized materials for diagnostics, biosensors, and drug delivery applications.[2][6][7]
-
High Specificity and Efficiency: Click chemistry reactions are known for their high yields, rapid reaction rates, and exceptional specificity, occurring under mild, biocompatible conditions.[3][8]
-
Enhanced Biocompatibility: The integrated PEG spacer improves the solubility and reduces the immunogenicity of the final conjugate, making it ideal for in vivo applications.[3]
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-modified molecule to this compound-functionalized biomolecule.
Materials:
-
This compound conjugated biomolecule (e.g., protein, antibody)
-
Alkyne-modified molecule (e.g., fluorescent dye, drug molecule)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand (optional, but recommended to protect the biomolecule)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable amine-free buffer.
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) for dissolving reagents.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-modified molecule in DMSO or DMF.
-
Prepare a stock solution of CuSO4 in water.
-
Prepare a fresh stock solution of sodium ascorbate in water immediately before use.
-
If using, prepare a stock solution of TBTA in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, dissolve the this compound conjugated biomolecule in the reaction buffer.
-
Add the alkyne-modified molecule to the reaction mixture. The molar ratio of alkyne to azide will need to be optimized but a 5 to 10-fold molar excess of the alkyne is a good starting point.
-
If using a ligand, add TBTA to the reaction mixture and mix gently.
-
Add CuSO4 to the reaction mixture.
-
Initiate the reaction by adding sodium ascorbate. The final concentrations of CuSO4 and sodium ascorbate should be optimized, but typically range from 0.1 to 1 mM and 1 to 5 mM, respectively.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1 to 4 hours with gentle mixing. The reaction progress can be monitored by a suitable analytical technique (e.g., SDS-PAGE, HPLC, or mass spectrometry).
-
-
Purification:
-
Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography (SEC), affinity chromatography, or dialysis, to remove unreacted reagents and byproducts.
-
Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free conjugation of a strained alkyne-modified molecule to an this compound-functionalized biomolecule.
Materials:
-
This compound conjugated biomolecule
-
Strained alkyne-modified molecule (e.g., DBCO, BCN, or DIBO derivative)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable amine-free buffer.
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving the strained alkyne.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the strained alkyne-modified molecule in DMSO or DMF.
-
-
Reaction Setup:
-
In a microcentrifuge tube, dissolve the this compound conjugated biomolecule in the reaction buffer.
-
Add the strained alkyne-modified molecule to the reaction mixture. A 2 to 5-fold molar excess of the strained alkyne is typically sufficient.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the strained alkyne.[9] Monitor the reaction progress by a suitable analytical technique.
-
-
Purification:
-
Purify the conjugate using size-exclusion chromatography (SEC), affinity chromatography, or dialysis to remove the excess strained alkyne.
-
Data Presentation
Table 1: Comparison of CuAAC and SPAAC Click Chemistry Reactions
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (metal-free) |
| Biocompatibility | Potentially cytotoxic due to copper, ligands can mitigate this. | Highly biocompatible, suitable for in vivo applications.[3] |
| Reaction Kinetics | Very fast (seconds to minutes). | Slower than CuAAC (minutes to hours).[9] |
| Alkyne Partner | Terminal alkynes. | Strained cyclooctynes (e.g., DBCO, BCN).[3] |
| Typical Molar Excess | 5-10 fold excess of alkyne. | 2-5 fold excess of strained alkyne. |
| Ideal Applications | In vitro bioconjugation, material science. | In vivo imaging, live cell labeling, applications where copper is a concern. |
Table 2: Characterization of Functionalized Surfaces
| Analytical Technique | Parameter Measured | Expected Outcome for Successful Functionalization |
| Contact Angle Goniometry | Surface Wettability | Decreased water contact angle, indicating increased hydrophilicity.[10] |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition | Presence of nitrogen (from azide) and characteristic C-O peaks from the PEG linker. |
| Atomic Force Microscopy (AFM) | Surface Morphology | Increased surface roughness and thickness of the adlayer.[10] |
| Attenuated Total Reflection Fourier Transform Infrared Spectroscopy (ATR-FTIR) | Chemical Bonds | Appearance of characteristic azide (~2100 cm⁻¹) and PEG ether (C-O-C, ~1100 cm⁻¹) stretching bands. |
Visualizations
Caption: Workflow for bioconjugation using this compound.
Caption: Signaling pathway for targeted drug delivery.
Caption: Workflow for surface functionalization and bioconjugation.
About Advanced Bioconjugation: Advanced Bioconjugation is a leading provider of innovative reagents and services for the life science and drug discovery markets. We are committed to empowering researchers with the tools they need to make groundbreaking discoveries.
References
- 1. benchchem.com [benchchem.com]
- 2. N3-PEG-COOH - CD Bioparticles [cd-bioparticles.net]
- 3. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]
- 4. Recent Advances in Targeted Drug Delivery Strategy for Enhancing Oncotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Surface Functionalization with Polyethylene Glycol and Polyethyleneimine Improves the Performance of Graphene-Based Materials for Safe and Efficient Intracellular Delivery by Laser-Induced Photoporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: EDC/NHS Activation of N3-PEG8-CH2COOH for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N3-PEG8-CH2COOH is a heterobifunctional linker molecule widely utilized in bioconjugation, drug delivery, and diagnostics.[1][2] This linker features a terminal azide (B81097) group and a carboxyl group, separated by an 8-unit polyethylene (B3416737) glycol (PEG) spacer. The PEG chain enhances the solubility, stability, and pharmacokinetic properties of the conjugated molecule.[3] The azide group allows for covalent attachment to alkyne-containing molecules via "click chemistry," a highly efficient and specific reaction.[2][4] The terminal carboxyl group can be activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3][5] This activation creates a semi-stable NHS ester that readily reacts with primary amines on proteins, peptides, antibodies, or other biomolecules to form a stable amide bond.[6][7]
This document provides detailed protocols for the EDC/NHS activation of this compound and its subsequent conjugation to amine-containing molecules.
Principle of the Reaction
The EDC/NHS coupling reaction is a two-step process designed to form a stable amide bond between a carboxyl group and a primary amine under mild, aqueous conditions.[3][8]
-
Activation of the Carboxylic Acid: EDC reacts with the terminal carboxylic acid of this compound to form a highly reactive and unstable O-acylisourea intermediate. This activation step is most efficient in a slightly acidic environment (pH 4.5-6.0).[3][9]
-
Formation of a Semi-Stable NHS Ester: The O-acylisourea intermediate is susceptible to hydrolysis. To improve reaction efficiency, NHS (or Sulfo-NHS) is added to react with the intermediate, forming a more stable, amine-reactive NHS ester. This NHS ester has a longer half-life, allowing for a more controlled conjugation reaction with the amine-containing molecule.[3][8]
Materials and Equipment
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Amine-containing molecule (e.g., protein, peptide, antibody)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.[9] Note: Do not use buffers containing primary amines (e.g., Tris) or carboxylates.
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0.[9]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, 1 M hydroxylamine, or 1 M glycine.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns or dialysis equipment with an appropriate molecular weight cutoff (MWCO).[3]
-
Reaction tubes
-
Pipettes and tips
-
pH meter
Equipment:
-
Stir plate and stir bars
-
Centrifuge (for desalting columns)
-
Spectrophotometer or other analytical equipment for characterization (e.g., HPLC, mass spectrometry)
Quantitative Data Summary
The following tables provide recommended starting conditions for the EDC/NHS activation of this compound. Optimization may be required for specific applications.
Table 1: Recommended Molar Ratios for Activation
| Component | Molar Excess (relative to this compound) |
| EDC | 1.2 - 2.0 equivalents |
| NHS (or Sulfo-NHS) | 1.2 - 2.0 equivalents |
Table 2: Recommended Reaction Conditions
| Step | Parameter | Recommended Range |
| Activation | pH | 4.5 - 6.0[3][10] |
| Buffer | MES Buffer[9] | |
| Temperature | Room Temperature | |
| Duration | 15 - 30 minutes[9][11] | |
| Conjugation (Amidation) | pH | 7.2 - 8.0[3][10] |
| Buffer | PBS[9] | |
| Temperature | Room Temperature | |
| Duration | 2 - 16 hours[3] | |
| Quenching | Quenching Agent | 10-50 mM Tris, glycine, or hydroxylamine[9] |
| Duration | 30 - 60 minutes |
Experimental Protocols
Protocol 1: Two-Step Aqueous Activation and Conjugation to a Protein
This protocol is suitable for conjugating this compound to proteins or other biomolecules in an aqueous environment.
A. Preparation of Reagents:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a stock solution of this compound in Activation Buffer.
-
Immediately before use, prepare stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or Activation Buffer.[3]
B. Activation of this compound:
-
In a reaction tube, combine the this compound solution with EDC and Sulfo-NHS. Refer to Table 1 for recommended molar ratios.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.[9][11]
C. Conjugation to the Amine-Containing Protein:
-
Immediately after activation, add the activated this compound solution to the protein solution in Coupling Buffer. The pH of the final reaction mixture should be between 7.2 and 8.0.[3]
-
The molar ratio of the activated PEG linker to the protein should be optimized for the specific application. A 10-20 fold molar excess of the linker is a good starting point.[3]
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
D. Quenching and Purification:
-
To quench the reaction and block any unreacted NHS esters, add a quenching solution to a final concentration of 10-50 mM. Incubate for 30 minutes at room temperature.
-
Remove excess, unreacted PEG linker and byproducts using a desalting column or dialysis with a suitable molecular weight cutoff (MWCO).[3]
-
The purified PEGylated protein can be further analyzed by SDS-PAGE, HPLC, and mass spectrometry to determine the degree of PEGylation.[3]
Protocol 2: Activation and Conjugation in an Organic Solvent
This protocol is suitable for the conjugation of small molecules that are soluble in organic solvents.
A. Activation of this compound:
-
Dissolve this compound in anhydrous DMF or Dichloromethane (DCM).
-
Add NHS (1.2 equivalents) and EDC-HCl (1.2 equivalents) to the solution.[3]
-
Stir the reaction mixture at room temperature for 1-4 hours. The progress of the activation can be monitored by TLC or LC-MS.[3]
B. Conjugation to an Amine-Containing Small Molecule:
-
In a separate vial, dissolve the amine-containing small molecule (1 equivalent) in anhydrous DMF or DCM.
-
Add the activated N3-PEG8-NHS ester solution to the small molecule solution.
-
Add a non-nucleophilic base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (2-3 equivalents) to the reaction mixture.[3]
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.[3]
C. Purification:
-
The final product can be purified by flash chromatography or HPLC.
Visualizations
Caption: EDC/NHS activation of this compound and subsequent amidation.
Caption: Experimental workflow for protein conjugation using this compound.
References
- 1. purepeg.com [purepeg.com]
- 2. Monodispersed PEG Azide(N3) - Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. purepeg.com [purepeg.com]
- 5. Chemistry Routes for Copolymer Synthesis Containing PEG for Targeting, Imaging, and Drug Delivery Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. broadpharm.com [broadpharm.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for Conjugating N3-PEG8-CH2COOH to Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of proteins with polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely utilized strategy in drug development and research to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. N3-PEG8-CH2COOH is a heterobifunctional PEG linker containing an azide (B81097) (N3) group and a carboxylic acid (-CH2COOH) group, separated by an eight-unit PEG spacer. The carboxylic acid allows for covalent attachment to primary amines (e.g., lysine (B10760008) residues) on the protein surface via amide bond formation, typically using carbodiimide (B86325) chemistry. The terminal azide group provides a versatile handle for subsequent bioorthogonal "click chemistry" reactions, enabling the attachment of various functionalities such as imaging agents, targeting ligands, or cytotoxic drugs for the creation of antibody-drug conjugates (ADCs).
These application notes provide a comprehensive guide to the conjugation of this compound to proteins, including detailed protocols, quantitative data, and workflows for downstream applications.
Data Presentation
Table 1: Recommended Molar Ratios for this compound Conjugation
| Reagent | Molar Excess (Reagent:Protein) | Purpose |
| This compound | 10x - 50x | To drive the reaction towards a higher degree of labeling. The optimal ratio should be determined empirically. |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | 2x - 10x (relative to this compound) | Activates the carboxylic acid group of the PEG linker.[1] |
| NHS (N-hydroxysuccinimide) or sulfo-NHS | 1.2x - 2x (relative to EDC) | Stabilizes the activated intermediate, increasing conjugation efficiency.[2] |
Table 2: Typical Reaction Conditions and Expected Outcomes
| Parameter | Recommended Condition | Notes |
| Activation Step | ||
| pH | 5.0 - 6.0 | Optimal for EDC/NHS activation of the carboxylic acid. |
| Buffer | MES (2-(N-morpholino)ethanesulfonic acid) | Non-amine and non-carboxylate buffer to avoid side reactions. |
| Temperature | Room Temperature (20-25°C) | |
| Time | 15 - 30 minutes | |
| Conjugation Step | ||
| pH | 7.2 - 8.0 | Optimal for the reaction of the activated NHS ester with primary amines on the protein. |
| Buffer | PBS (Phosphate-Buffered Saline) | |
| Temperature | Room Temperature (20-25°C) or 4°C | Reaction at 4°C can proceed overnight to minimize potential protein degradation. |
| Time | 2 hours to overnight | |
| Quenching | ||
| Reagent | 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5 | To stop the reaction by consuming unreacted NHS esters. |
| Final Concentration | 10 - 50 mM | |
| Time | 15 - 30 minutes | |
| Expected Outcome | ||
| Degree of Labeling (DOL) | 1 - 5 | The average number of PEG linkers conjugated per protein. This is highly dependent on the protein and reaction conditions. |
| Conjugation Efficiency | 30% - 70% | Percentage of the initial protein that is successfully conjugated. This can be optimized by adjusting reagent concentrations and reaction parameters. |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Conjugation of this compound to a Protein
This protocol describes the covalent attachment of the carboxylic acid group of this compound to primary amines on a target protein.
Materials:
-
Protein of interest (in a buffer free of primary amines, e.g., PBS)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: 1X PBS, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Protein Preparation:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in Conjugation Buffer.
-
-
Activation of this compound:
-
Immediately before use, prepare fresh solutions of EDC and sulfo-NHS in anhydrous DMSO or water.
-
In a separate tube, dissolve this compound in Activation Buffer.
-
Add a 2- to 5-fold molar excess of EDC and sulfo-NHS to the this compound solution.
-
Incubate for 15 minutes at room temperature to activate the carboxylic acid groups.
-
-
Conjugation to Protein:
-
Immediately add the activated this compound solution to the protein solution. A typical starting molar ratio of PEG linker to protein is 20:1.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature to stop the reaction.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted reagents and byproducts by size-exclusion chromatography (SEC) or using desalting columns appropriate for the molecular weight of the protein.
-
The purified azide-functionalized protein is now ready for characterization and downstream applications.
-
Protocol 2: Determination of the Degree of Labeling (DOL)
The Degree of Labeling (DOL), which represents the average number of PEG molecules conjugated to each protein, can be determined using various methods. Mass spectrometry provides the most accurate measurement.
Method: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
-
Sample Preparation:
-
Desalt the purified protein conjugate to remove any non-volatile salts.
-
Prepare a solution of the conjugate at approximately 1 mg/mL in a suitable volatile buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).
-
-
MALDI-TOF Analysis:
-
Mix the protein solution with a suitable MALDI matrix (e.g., sinapinic acid).
-
Spot the mixture onto the MALDI target plate and allow it to dry.
-
Acquire the mass spectrum of the unconjugated and conjugated protein.
-
-
DOL Calculation:
-
The mass of the this compound linker is approximately 453.48 Da.
-
The mass shift observed between the unconjugated and conjugated protein peaks corresponds to the mass of the attached PEG linkers.
-
Calculate the average DOL by dividing the total mass shift by the mass of a single PEG linker. Multiple peaks in the conjugated sample's spectrum may represent different numbers of attached PEG molecules (e.g., DOL = 1, 2, 3, etc.).
-
Mandatory Visualization
EDC/NHS Conjugation Workflow
Caption: Workflow for conjugating this compound to a protein using EDC/NHS chemistry.
Application in a Signaling Pathway: Probing Calcineurin-NFAT Signaling
Azide-functionalized proteins can be powerful tools for studying protein-protein interactions and signaling pathways. For example, an azide-modified Calmodulin (CaM) can be used to identify its binding partners within the Calcineurin-NFAT signaling cascade through photo-affinity labeling and click chemistry-based proteomics.
Caption: Probing the Calcineurin-NFAT pathway using an azide-modified Calmodulin probe.[3][4][5][6][7]
Applications in Drug Development and Research
The ability to introduce an azide handle onto a protein opens up a multitude of possibilities for further functionalization through "click" chemistry. This bioorthogonal reaction is highly specific and efficient, allowing for the attachment of various molecules in complex biological environments.
-
Antibody-Drug Conjugates (ADCs): An alkyne-containing cytotoxic drug can be "clicked" onto the azide-functionalized antibody, creating a potent and targeted therapeutic.
-
Protein Labeling and Imaging: Fluorescent probes with alkyne groups can be attached to visualize the protein's localization and trafficking within cells.[8]
-
Proteomics and Target Identification: Azide-functionalized proteins can be used as baits to capture interacting partners from cell lysates, which can then be identified by mass spectrometry. This approach is invaluable for mapping protein-protein interaction networks and elucidating signaling pathways.
-
Immobilization: Proteins can be covalently attached to surfaces or nanoparticles functionalized with alkyne groups for applications in diagnostics, biocatalysis, and biomaterials.
By following the detailed protocols and considering the quantitative data provided, researchers can successfully conjugate this compound to their protein of interest, paving the way for a wide range of innovative applications in research and drug development.
References
- 1. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioorthogonal Chemistry—A Covalent Strategy for the Study of Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. A new strategy of using O18-labeled iodoacetic acid for mass spectrometry-based protein quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Presynaptic calmodulin targets: Lessons from structural proteomics • Pagel Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
Application Notes and Protocols for Surface Modification using N3-PEG8-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
N3-PEG8-CH2COOH is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker designed for the versatile modification of surfaces. This linker possesses two distinct terminal functional groups: an azide (B81097) (-N3) and a carboxylic acid (-COOH), separated by an 8-unit PEG spacer. This unique structure enables a two-step, orthogonal conjugation strategy, making it an invaluable tool in bioconjugation, drug delivery, and the development of advanced biomaterials.[1]
The carboxylic acid group provides a reactive handle for covalent attachment to primary amine groups present on a variety of surfaces, including nanoparticles, silica, and amine-functionalized substrates. This reaction is typically mediated by carbodiimide (B86325) chemistry, such as the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form a stable amide bond.[2][3] The azide group serves as a bioorthogonal reactive partner for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][5][6] This allows for the highly efficient and specific attachment of a wide range of molecules, including proteins, peptides, nucleic acids, and small molecule drugs, that have been modified to contain a terminal alkyne or a strained cyclooctyne.[7]
The 8-unit PEG spacer enhances the solubility and biocompatibility of the modified surface, reduces non-specific protein adsorption, and provides a flexible linker that can improve the accessibility of conjugated biomolecules for interaction with their targets.[8][9]
Principle of Two-Step Surface Functionalization
The use of this compound for surface modification follows a logical two-step process. First, the linker is covalently attached to a primary amine-bearing surface via its carboxylic acid group. Subsequently, a molecule of interest containing a compatible reactive group (e.g., an alkyne) is conjugated to the surface-immobilized azide group through click chemistry.
Quantitative Data Summary
Successful surface modification with this compound can be quantified using various surface-sensitive analytical techniques. The following tables provide expected values for common characterization methods before and after each modification step.
| Parameter | Untreated Surface | After this compound Immobilization | After Biomolecule Conjugation |
| Water Contact Angle | Dependent on base material | Decrease (more hydrophilic) | Variable (depends on biomolecule) |
| Surface Elemental Composition (XPS) | C, O, N (for amine-silanized surface) | Increased C, O, and N signal; appearance of N(1s) peak for azide | Further increase in C, O, N signals |
| Surface Grafting Density (QCM-D) | N/A | Typically 100-400 ng/cm² | Mass increase corresponding to conjugated biomolecule |
Table 1: Expected Surface Characterization Data
| Surface | Water Contact Angle (°) |
| Amine-silanized Glass | 50-60 |
| After this compound Immobilization | 30-40 |
Table 2: Example Water Contact Angle Measurements on Glass Surfaces
| Element | Amine-silanized Surface (Atomic %) | After this compound Immobilization (Atomic %) |
| C 1s | 60 | 65 |
| N 1s | 5 | 8 |
| O 1s | 25 | 22 |
| Si 2p | 10 | 5 |
Table 3: Example XPS Elemental Composition Data on a Silica Surface
Experimental Protocols
Protocol 1: Immobilization of this compound onto an Amine-Functionalized Surface
This protocol describes the covalent attachment of this compound to a surface presenting primary amine groups using EDC/NHS chemistry.
Materials:
-
Amine-functionalized substrate (e.g., amine-silanized glass slide, aminated nanoparticles)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Deionized (DI) water
Procedure:
-
Preparation of Reagents:
-
Equilibrate EDC, NHS (or Sulfo-NHS), and this compound to room temperature before use.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.
-
Immediately before use, prepare 10 mg/mL solutions of EDC and NHS in Activation Buffer.
-
-
Activation of Carboxylic Acid Groups:
-
In a clean reaction vessel, dissolve this compound in Activation Buffer to a final concentration of 1-5 mg/mL.
-
Add the EDC solution to achieve a 2-fold molar excess over this compound.
-
Add the NHS solution to achieve a 5-fold molar excess over this compound.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle agitation.
-
-
Coupling to Amine Surface:
-
Wash the amine-functionalized substrate three times with Activation Buffer.
-
Immerse the substrate in the activated this compound solution.
-
Incubate for 2 hours at room temperature with gentle agitation.
-
-
Quenching and Washing:
-
Remove the substrate from the coupling solution.
-
Wash the substrate three times with Coupling Buffer.
-
Immerse the substrate in Quenching Buffer for 15 minutes to block any unreacted NHS-esters.
-
Wash the substrate three times with DI water.
-
Dry the substrate under a stream of nitrogen gas. The azide-functionalized surface is now ready for click chemistry.
-
Protocol 2: Conjugation of an Alkyne-Modified Molecule via CuAAC
This protocol describes the copper-catalyzed click chemistry reaction to conjugate an alkyne-containing molecule to the azide-functionalized surface.
Materials:
-
Azide-functionalized substrate (from Protocol 1)
-
Alkyne-modified molecule of interest (e.g., peptide, protein, small molecule)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Reaction Buffer: PBS, pH 7.4
-
Anhydrous DMSO or DMF
-
Deionized (DI) water
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of the alkyne-modified molecule in DMSO or Reaction Buffer.
-
Prepare a 100 mM stock solution of CuSO4 in DI water.
-
Prepare a 200 mM stock solution of THPTA or TBTA in DI water/DMSO.
-
Immediately before use, prepare a 1 M stock solution of sodium ascorbate in DI water.
-
-
Click Reaction:
-
In a reaction vessel, add the Reaction Buffer.
-
Add the alkyne-modified molecule to the desired final concentration (typically a 10- to 50-fold molar excess over the estimated surface azide groups).
-
Add the CuSO4 stock solution to a final concentration of 1 mM.
-
Add the THPTA/TBTA stock solution to a final concentration of 5 mM.
-
Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 10 mM.
-
Immediately immerse the azide-functionalized substrate in the reaction mixture.
-
Incubate for 1-4 hours at room temperature with gentle agitation, protected from light.
-
-
Washing and Drying:
-
Remove the substrate from the reaction solution.
-
Wash the substrate three times with Reaction Buffer.
-
Wash the substrate three times with DI water.
-
Dry the substrate under a stream of nitrogen gas. The surface is now functionalized with the molecule of interest.
-
Conclusion
This compound is a powerful and versatile heterobifunctional linker for the controlled and orthogonal modification of surfaces. The protocols provided herein offer a robust framework for the successful immobilization of this linker and subsequent conjugation of biomolecules. The ability to create well-defined, biocompatible, and functional surfaces is critical for advancing research in drug delivery, diagnostics, and biomaterials science. Careful characterization at each step is essential to ensure the desired surface properties and functionality are achieved.
References
- 1. N3-PEG-COOH - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 2. benchchem.com [benchchem.com]
- 3. encapsula.com [encapsula.com]
- 4. benchchem.com [benchchem.com]
- 5. axispharm.com [axispharm.com]
- 6. Click Chemistry [organic-chemistry.org]
- 7. broadpharm.com [broadpharm.com]
- 8. Surface functionalization of gold nanoparticles using hetero-bifunctional poly(ethylene glycol) spacer for intracellular tracking and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Applications of N3-PEG8-CH2COOH in Proteomics: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of N3-PEG8-CH2COOH, a heterobifunctional linker, in advanced proteomics research. The unique structure of this reagent, featuring a terminal azide (B81097) (N3) group, an eight-unit polyethylene (B3416737) glycol (PEG) spacer, and a carboxylic acid (-COOH) group, enables a versatile range of applications for protein labeling, enrichment, and identification.
Introduction to this compound in Proteomics
This compound is a valuable tool in chemical biology and proteomics, primarily utilized for the introduction of a bioorthogonal azide handle onto proteins or other biomolecules. The key features of this reagent are:
-
Azide Group (N3): This functional group is bioorthogonal, meaning it does not react with native functional groups found in biological systems. It serves as a chemical handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the specific and efficient conjugation of alkyne-containing reporter tags, such as biotin (B1667282) for affinity purification or fluorophores for imaging.
-
Polyethylene Glycol (PEG8) Spacer: The eight-unit PEG linker is hydrophilic, which enhances the solubility of the reagent and the resulting protein conjugate in aqueous buffers. It also provides a flexible spacer arm that minimizes steric hindrance between the protein and the conjugated molecule, improving reaction efficiency and preserving protein function.
-
Carboxylic Acid (-COOH) Group: This terminal group allows for the covalent attachment of the linker to primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a protein) through the formation of a stable amide bond. This reaction is typically mediated by carbodiimide (B86325) activators such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS).
The primary applications of this compound in proteomics fall into two main categories:
-
Activity-Based Protein Profiling (ABPP): In ABPP, this compound can be attached to a "warhead" molecule that covalently binds to the active site of a specific class of enzymes. The azide group then allows for the subsequent attachment of a reporter tag for identification and quantification of the active enzymes in a complex proteome.
-
Labeling of Nascent Proteins: While not a direct metabolic label itself, this compound can be conjugated to molecules that are incorporated into newly synthesized proteins. A more common and related application involves the metabolic incorporation of an azide-containing amino acid analog, like L-azidohomoalanine (AHA), into proteins. Subsequently, a molecule with a terminal alkyne and a functional group reactive towards the carboxylic acid of this compound could be used, although direct use of an alkyne-PEG-biotin probe is more straightforward for enrichment. For the purpose of these notes, we will focus on the more direct applications of this compound.
Application 1: Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemical proteomics strategy to identify and quantify the active members of entire enzyme families in complex biological samples. This compound can be used to synthesize custom activity-based probes (ABPs).
Experimental Workflow for ABPP using a Custom this compound-based Probe
Detailed Protocol for ABPP
1. Synthesis of the Activity-Based Probe (ABP):
This is a synthetic chemistry step where a reactive "warhead" specific to the enzyme class of interest is conjugated to the carboxylic acid group of this compound. This protocol assumes the ABP has been synthesized.
2. Labeling of Proteome:
-
Materials:
-
Cell or tissue lysate
-
ABP (custom synthesized with this compound)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
-
Procedure:
-
Prepare the cell or tissue lysate in a suitable lysis buffer without detergents that might interfere with enzyme activity.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).
-
Dilute the lysate to a final concentration of 1-2 mg/mL in the reaction buffer.
-
Add the ABP to the lysate at a final concentration typically ranging from 1-10 µM. The optimal concentration should be determined empirically.
-
Incubate the reaction for 30-60 minutes at 37°C.
-
3. Click Chemistry Reaction (CuAAC):
-
Materials:
-
Alkyne-biotin conjugate (e.g., DBCO-biotin for copper-free click chemistry, or a terminal alkyne-biotin for CuAAC)
-
For CuAAC:
-
Copper(II) sulfate (B86663) (CuSO4) stock solution (50 mM in water)
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (50 mM in water, freshly prepared) or Sodium Ascorbate (B8700270) (50 mM in water, freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution (10 mM in DMSO)
-
-
-
Procedure (for CuAAC):
-
To the labeled proteome, add the alkyne-biotin conjugate to a final concentration of 50-100 µM.
-
Add TBTA to a final concentration of 100 µM.
-
Add TCEP or sodium ascorbate to a final concentration of 1 mM.
-
Add CuSO4 to a final concentration of 1 mM.
-
Incubate the reaction for 1 hour at room temperature with gentle shaking.
-
4. Protein Precipitation and Enrichment:
-
Materials:
-
Methanol, Chloroform, Water
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with 0.1% SDS, high salt buffer, urea (B33335) buffer)
-
-
Procedure:
-
Precipitate the proteins using a methanol/chloroform/water protocol to remove excess reagents.
-
Resuspend the protein pellet in a buffer containing SDS (e.g., 1% SDS in PBS).
-
Incubate the resuspended proteome with pre-washed streptavidin-agarose beads for 1-2 hours at room temperature to capture the biotinylated proteins.
-
Wash the beads extensively with a series of buffers to remove non-specifically bound proteins.
-
5. On-Bead Digestion and Mass Spectrometry:
-
Materials:
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium (B1175870) bicarbonate buffer (50 mM, pH 8.0)
-
-
Procedure:
-
Resuspend the beads in ammonium bicarbonate buffer.
-
Reduce the proteins with DTT (10 mM) for 30 minutes at 56°C.
-
Alkylate the cysteines with IAA (20 mM) for 30 minutes at room temperature in the dark.
-
Digest the proteins with trypsin (1:50 enzyme to protein ratio) overnight at 37°C.
-
Collect the supernatant containing the peptides for LC-MS/MS analysis.
-
Quantitative Data Presentation
The following table presents hypothetical quantitative data from a competitive ABPP experiment to identify the targets of a novel inhibitor.
| Protein ID | Uniprot Acc. | Fold Change (Inhibitor/DMSO) | p-value |
| Serine Hydrolase 1 | P12345 | 0.15 | 0.001 |
| Serine Hydrolase 2 | Q67890 | 0.21 | 0.005 |
| Non-target Protein 1 | A1B2C3 | 0.95 | 0.85 |
| Non-target Protein 2 | D4E5F6 | 1.05 | 0.78 |
Application 2: Labeling of Proteins for Target Identification
This compound can be used to functionalize a small molecule drug or a natural product to create a chemical probe for identifying its protein targets.
Experimental Workflow for Target Identification
Detailed Protocol for Target Identification
1. Synthesis of the Chemical Probe:
The small molecule of interest is conjugated to the carboxylic acid group of this compound. This protocol assumes the probe has been synthesized.
2. Target Engagement in Lysate:
-
Materials:
-
Cell or tissue lysate
-
Chemical probe
-
DMSO (for control)
-
-
Procedure:
-
Prepare a clear cell or tissue lysate.
-
Treat the lysate with the chemical probe at a suitable concentration (e.g., 1-10 µM) for a defined period (e.g., 1-2 hours) at 4°C.
-
Include a control sample treated with DMSO. For competitive experiments, pre-incubate a sample with an excess of the non-functionalized small molecule before adding the probe.
-
3. Click Chemistry and Affinity Purification:
This part of the protocol is similar to the ABPP workflow described above, involving a CuAAC or SPAAC reaction to attach a biotin tag, followed by streptavidin-based affinity purification.
4. Protein Identification by Mass Spectrometry:
The enriched proteins are digested on-bead with trypsin, and the resulting peptides are analyzed by LC-MS/MS.
Quantitative Data Presentation
The following table shows example data from a label-free quantitative proteomics experiment to identify the targets of a new drug candidate.
| Protein ID | Uniprot Acc. | Log2 Fold Change (Probe/DMSO) | -Log10(p-value) |
| Target Protein A | P54321 | 5.8 | 4.5 |
| Target Protein B | Q09876 | 4.9 | 4.1 |
| Background Protein 1 | X1Y2Z3 | 0.5 | 0.3 |
| Background Protein 2 | G7H8I9 | -0.2 | 0.1 |
Concluding Remarks
This compound is a versatile and powerful reagent for proteomics research. Its application in activity-based protein profiling and target identification allows for the functional characterization of enzymes and the elucidation of the mechanisms of action of small molecules. The detailed protocols and example data provided here serve as a guide for researchers to design and execute their own experiments, ultimately contributing to advancements in basic science and drug discovery.
Application Notes and Protocols for N3-PEG8-CH2COOH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N3-PEG8-CH2COOH is a heterobifunctional linker that is instrumental in modern peptide chemistry, particularly in the development of sophisticated bioconjugates and therapeutic peptides. This molecule incorporates three key chemical features:
-
An azide group (N3) for highly specific and efficient "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
-
A hydrophilic eight-unit polyethylene (B3416737) glycol (PEG) spacer (PEG8) which enhances the solubility and pharmacokinetic properties of the resulting peptide.[1]
-
A carboxylic acid group (CH2COOH) that allows for standard amide bond formation with primary amines, such as the N-terminus of a peptide or an amine-functionalized solid support.
This unique combination of functionalities enables the precise, site-specific modification of peptides, facilitating the attachment of various moieties such as imaging agents, small molecule drugs, or other biomolecules. This application note provides detailed protocols for the incorporation of this compound into a peptide sequence via solid-phase peptide synthesis (SPPS) and its subsequent modification using click chemistry.
Data Presentation
The following tables summarize the key quantitative parameters associated with the synthesis of this compound-modified peptides. The data is compiled from established protocols for similar reactions and represents typical expected outcomes.
Table 1: Reagents for Solid-Phase Synthesis of an N3-PEG8-Modified Peptide
| Reagent/Component | Function | Molar Equiv. (relative to resin loading) |
| Aminomethyl Resin | Solid support for peptide synthesis | 1.0 |
| This compound | Azide-PEG linker | 2.0 - 5.0 |
| HATU | Coupling reagent for amide bond formation | 1.9 - 4.5 |
| DIPEA | Base for coupling reaction | 4.0 - 10.0 |
| 20% Piperidine in DMF | Fmoc deprotection agent | N/A |
| Alkyne-modified molecule | Click chemistry reaction partner | 5.0 - 10.0 |
| CuSO4·5H2O | Copper(I) source for CuAAC | 0.5 - 1.0 |
| Sodium Ascorbate (B8700270) | Reducing agent for Cu(II) to Cu(I) | 1.0 - 2.0 |
| DMF | Solvent for SPPS | N/A |
| DCM | Solvent for washing | N/A |
| DMSO | Co-solvent for CuAAC | N/A |
Table 2: Typical Reaction Parameters and Expected Yields
| Step | Reaction Time | Temperature | Typical Yield/Completion | Monitoring Method |
| Resin Swelling | 30 - 60 min | Room Temperature | N/A | Visual Inspection |
| This compound Coupling | 1 - 4 hours | Room Temperature | >95% | Kaiser Test |
| Fmoc Deprotection | 2 x 15 min | Room Temperature | >99% | UV-Vis (piperidine adduct) |
| Peptide Chain Elongation | 1 - 4 hours/amino acid | Room Temperature | >98% per step | Kaiser Test |
| On-Resin CuAAC | 12 - 24 hours | Room Temperature | >90% | LC-MS of cleaved aliquot |
| Cleavage from Resin | 2 - 4 hours | Room Temperature | Peptide Dependent | N/A |
Experimental Protocols
Protocol 1: Coupling of this compound to Aminomethyl Resin
This protocol describes the initial step of attaching the this compound linker to an aminomethyl-functionalized solid support using HATU as the coupling reagent.[2]
Materials:
-
Aminomethyl resin (e.g., Rink Amide AM resin)
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Solid-phase synthesis vessel
-
Shaker or bubbler for agitation
Procedure:
-
Resin Swelling: Place the aminomethyl resin (1.0 equiv.) in a solid-phase synthesis vessel. Add sufficient DMF to cover the resin and allow it to swell for 30-60 minutes at room temperature with gentle agitation.
-
Resin Washing: After swelling, drain the DMF and wash the resin thoroughly with DMF (3 x volume) and then DCM (3 x volume).
-
Activation of this compound: In a separate vial, dissolve this compound (3.0 equiv.) and HATU (2.9 equiv.) in DMF. Add DIPEA (6.0 equiv.) to the solution and vortex briefly. Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated this compound solution to the swollen and washed resin. Agitate the mixture at room temperature for 1-4 hours.
-
Monitoring the Coupling: To monitor the reaction progress, a small sample of the resin can be taken and subjected to a Kaiser test. A negative result (the beads remain colorless) indicates the successful coupling and consumption of all primary amines.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 x volume) and DCM (3 x volume) to remove any unreacted reagents and byproducts. The resin is now functionalized with the azide-PEG linker and is ready for peptide chain elongation.
Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the procedure for performing a "click chemistry" reaction on the azide-functionalized peptide still attached to the solid support.
Materials:
-
Azide-functionalized peptide-resin from the previous steps
-
Alkyne-containing molecule (e.g., a fluorescent dye, biotin, or another peptide)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
-
Solid-phase synthesis vessel
-
Shaker or bubbler for agitation
Procedure:
-
Resin Preparation: Take the azide-functionalized peptide-resin and swell it in DMF for 30 minutes.
-
Reaction Mixture Preparation: In a separate vial, dissolve the alkyne-containing molecule (5.0 equiv.) in a mixture of DMF and DMSO (e.g., 4:1 v/v).
-
Addition of Reagents: Add the solution of the alkyne-containing molecule to the resin. Subsequently, add an aqueous solution of CuSO4·5H2O (0.5 equiv.) followed by an aqueous solution of sodium ascorbate (1.0 equiv.). The reaction mixture will typically turn a yellowish-brown color.
-
Click Reaction: Agitate the reaction mixture at room temperature for 12-24 hours. The reaction should be protected from light.
-
Washing: After the reaction is complete, drain the solution and wash the resin extensively with DMF (5 x volume), water (3 x volume), DMF (3 x volume), and finally DCM (3 x volume) to remove all traces of copper and other reagents.
-
Cleavage and Purification: The modified peptide can then be cleaved from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) and purified by reverse-phase HPLC.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the solid-phase synthesis of a peptide modified with this compound and a subsequent click reaction.
Caption: Workflow for this compound Peptide Synthesis and Modification.
Signaling Pathway Example: GLP-1 Receptor Activation
Peptides modified with PEG linkers are often developed to improve their therapeutic properties, such as half-life and stability. A relevant example is the development of analogs of Glucagon-Like Peptide-1 (GLP-1) for the treatment of type 2 diabetes and obesity. Semaglutide (B3030467), a long-acting GLP-1 receptor agonist, exemplifies the clinical success of such modified peptides. The following diagram illustrates the signaling pathway initiated by the binding of a GLP-1 analog to its G-protein coupled receptor (GPCR).
Caption: GLP-1 Receptor Signaling Pathway.
References
Application Notes: Covalent Conjugation of Azido-PEG8-Acid to Amine-Functionalized Nanoparticles
These application notes provide a detailed protocol for the covalent attachment of N3-PEG8-CH2COOH (Azido-PEG8-Carboxylic Acid) to nanoparticles functionalized with primary amine groups. This procedure utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to form a stable amide bond between the linker's carboxylic acid and the nanoparticle's surface amines.
The resulting nanoparticle will be coated with a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, terminating in an azide (B81097) (N3) group. This "stealth" PEG layer enhances colloidal stability, reduces non-specific protein binding, and increases in vivo circulation time.[1][2][3] The terminal azide group is a versatile functional handle for subsequent bioorthogonal "click chemistry" reactions, allowing for the attachment of various molecules, such as fluorophores, targeting ligands, or therapeutic agents.
This protocol is intended for researchers, scientists, and drug development professionals working in nanotechnology, materials science, and nanomedicine.
Data Presentation: Characterization of Nanoparticles
Successful conjugation of the this compound linker should result in predictable changes to the physicochemical properties of the nanoparticles. The following table summarizes typical quantitative data obtained before and after the PEGylation process. Characterization is crucial to confirm successful surface modification.
| Parameter | Method | Before PEGylation (Amine-NP) | After PEGylation (N3-PEG8-NP) | Rationale for Change |
| Hydrodynamic Diameter (Z-average) | Dynamic Light Scattering (DLS) | 105 ± 2 nm | 125 ± 3 nm | The addition of the PEG layer increases the particle's hydrodynamic radius.[4] |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 0.15 ± 0.02 | 0.12 ± 0.03 | Successful PEGylation often results in a more monodisperse and stable particle suspension.[5] |
| Zeta Potential | Laser Doppler Electrophoresis | +35 ± 3 mV | -5 ± 2 mV | The PEG layer shields the positive charge of the core amine groups, resulting in a near-neutral surface charge.[4][6] |
| Surface Functionalization | FTIR Spectroscopy | Amine peaks (~3300 cm⁻¹) | Appearance of amide I (~1650 cm⁻¹) and azide (~2100 cm⁻¹) peaks | Confirms the formation of the amide bond and the presence of the terminal azide group. |
Experimental Workflow
The following diagram outlines the complete experimental workflow for the conjugation of this compound to amine-functionalized nanoparticles.
Caption: Experimental workflow for nanoparticle PEGylation.
Chemical Reaction Pathway
The conjugation process is a two-step reaction mediated by EDC and NHS. First, EDC activates the carboxylic acid of the PEG linker to form a highly reactive O-acylisourea intermediate. This intermediate can react with the primary amines on the nanoparticle surface but is unstable in aqueous solutions. The addition of NHS improves coupling efficiency by reacting with the intermediate to form a more stable NHS ester.[7] This semi-stable ester then reacts efficiently with the primary amine on the nanoparticle to form a robust and stable amide bond.[8]
Caption: EDC/NHS reaction mechanism for amide bond formation.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the conjugation reaction.
Materials and Reagents
-
Amine-functionalized nanoparticles (Amine-NPs)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl)
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS for aqueous reactions
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5 - 6.0
-
Coupling Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Dry, water-miscible solvent (e.g., DMSO or DMF) for dissolving reagents[9]
-
Deionized (DI) water
-
Centrifugal filter units (e.g., Amicon® Ultra) with an appropriate molecular weight cutoff (MWCO) or dialysis tubing for purification.
Protocol: Two-Step EDC/NHS Coupling
This protocol is optimized for 1 mL of Amine-NPs at a concentration of 5 mg/mL. Molar excess values may need to be optimized for different nanoparticle types and sizes.
Step 1: Preparation of Reagents
-
Equilibrate all reagents (EDC, NHS, this compound) to room temperature before opening.
-
Prepare a 10 mg/mL stock solution of this compound in dry DMSO.
-
Immediately before use, prepare 10 mg/mL stock solutions of EDC and NHS in chilled Activation Buffer (0.1 M MES, pH 6.0). Note: EDC is moisture-sensitive and hydrolyzes quickly in water; use it immediately after preparation.
Step 2: Activation of the PEG Linker
-
In a microcentrifuge tube, combine the following:
-
200 µL of this compound stock solution (2 mg, providing a significant molar excess).
-
400 µL of EDC stock solution (4 mg).
-
400 µL of NHS stock solution (4 mg).
-
-
Vortex briefly and incubate for 15-30 minutes at room temperature to allow for the formation of the NHS ester.[10]
Step 3: Conjugation to Amine-Nanoparticles
-
Prepare the Amine-NPs. If they are in a buffer containing primary amines (like Tris), wash them first. To do this, centrifuge the nanoparticle suspension, remove the supernatant, and resuspend the pellet in 1 mL of Coupling Buffer (1X PBS, pH 7.4).
-
Add the entire 1 mL activated N3-PEG8-NHS ester solution from Step 2 to the 1 mL of prepared Amine-NP suspension.
-
Incubate the reaction for 2-4 hours at room temperature with gentle, continuous mixing (e.g., on a rotator or shaker).
Step 4: Quenching the Reaction
-
Add 100 µL of Quenching Solution (e.g., 1 M Tris-HCl) to the reaction mixture.
-
Incubate for an additional 15-30 minutes at room temperature to deactivate any unreacted NHS esters.[11]
Step 5: Purification of PEGylated Nanoparticles
-
Transfer the quenched reaction mixture to a centrifugal filter unit with a MWCO suitable for retaining your nanoparticles (e.g., 100 kDa).
-
Centrifuge according to the manufacturer's instructions to remove unreacted PEG linker, EDC/NHS byproducts, and quenching reagents.
-
Discard the flow-through and resuspend the nanoparticle pellet in 1 mL of PBS or a desired storage buffer.
-
Repeat the washing process (centrifugation and resuspension) at least three times to ensure high purity.
-
After the final wash, resuspend the purified N3-PEG8-NPs in the final desired volume of storage buffer.
Step 6: Characterization and Storage
-
Characterize the purified nanoparticles using DLS and zeta potential analysis to confirm successful PEGylation, comparing the results to the initial Amine-NPs.
-
If possible, use techniques like FTIR or XPS to confirm the chemical modification.
-
Store the final N3-PEG8-NP suspension at 4°C. For long-term storage, consult stability data for your specific nanoparticle type.
References
- 1. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creativepegworks.com [creativepegworks.com]
- 4. High-Density Branched PEGylation for Nanoparticle Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Folate encapsulation in PEG‐diamine grafted mesoporous Fe3 O4 nanoparticles for hyperthermia and in vitro assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for N3-PEG8-CH2COOH: A Step-by-Step Guide for Researchers, Scientists, and Drug Development Professionals
Product Information
| Parameter | Value | Reference |
| Product Name | N3-PEG8-CH2COOH | [1][2] |
| CAS Number | 1343472-07-0 | [1][2] |
| Molecular Formula | C18H35N3O10 | [1] |
| Molecular Weight | 453.48 g/mol | [1] |
| Appearance | Colorless Liquid or White/Off-White Solid | [2] |
| Purity | >95% | [2] |
| Storage Conditions | -18°C for long-term storage, protect from light. | [2] |
Introduction
This compound is a heterobifunctional linker molecule widely utilized in bioconjugation and drug delivery.[3][4] This linker possesses two distinct reactive functionalities: a terminal azide (B81097) (-N3) group and a carboxylic acid (-COOH) group, separated by an 8-unit polyethylene (B3416737) glycol (PEG) spacer. The azide group enables covalent modification via "click chemistry," specifically Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[5][6] The carboxylic acid group can be activated to react with primary amines, forming stable amide bonds.[7] The hydrophilic PEG spacer enhances the solubility and biocompatibility of the resulting conjugates, reduces aggregation, and provides a flexible bridge between the conjugated molecules.[][9]
These properties make this compound an invaluable tool for the synthesis of complex biomolecular constructs such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and for the surface modification of nanoparticles and biomaterials.[10][11][12]
Experimental Protocols
This section provides detailed protocols for the two primary conjugation strategies involving this compound: (1) activation of the carboxylic acid for reaction with an amine-containing molecule, and (2) reaction of the azide group with an alkyne-containing molecule.
Protocol 1: Amide Bond Formation via EDC/NHS Chemistry
This protocol describes the conjugation of this compound to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule) through the formation of a stable amide bond using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS).[13]
Caption: Workflow for EDC/NHS mediated amide bond formation.
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5 (amine-free)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or dialysis cassettes)
-
Preparation of Reagents:
-
Equilibrate this compound, EDC-HCl, and NHS/Sulfo-NHS to room temperature before use.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
Immediately before use, prepare stock solutions of EDC-HCl and NHS/Sulfo-NHS in Activation Buffer (e.g., 10 mg/mL).
-
-
Activation of this compound:
-
Dissolve the desired amount of this compound in Activation Buffer.
-
Add a 1.2-fold molar excess of both EDC-HCl and NHS/Sulfo-NHS to the linker solution.[13]
-
Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation to Amine-containing Molecule:
-
Dissolve the amine-containing molecule in Coupling Buffer.
-
Immediately add the activated N3-PEG8-CH2CO-NHS solution to the amine-containing molecule solution. A 10-20 fold molar excess of the activated linker is a common starting point for protein conjugation.[13]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching of the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.
-
-
Purification of the Conjugate:
-
Remove excess linker and byproducts by SEC or dialysis against an appropriate buffer (e.g., PBS).
-
| Parameter | Value | Method of Determination |
| Linker to Protein Molar Ratio (Input) | 20:1 | - |
| Conjugation Efficiency | 75% | UV-Vis Spectroscopy (A280 for protein, colorimetric assay for PEG) |
| Average Degree of Labeling (DOL) | 3.2 PEGs per protein | Mass Spectrometry (MALDI-TOF or ESI-MS) |
| Yield of Purified Conjugate | 65% | Protein Concentration Assay (e.g., BCA) |
| Purity of Conjugate | >95% | SDS-PAGE, SEC-HPLC |
Protocol 2: Azide-Alkyne Click Chemistry
This protocol outlines the conjugation of the azide-functionalized molecule (obtained from Protocol 1 or another source) to an alkyne-containing molecule. Both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) methods are described.
References
- 1. purepeg.com [purepeg.com]
- 2. This compound Cas:1343472-07-0 Manufacturer | Sinopeg.com [sinopeg.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. enovatia.com [enovatia.com]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 9. labinsights.nl [labinsights.nl]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. purepeg.com [purepeg.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the Reaction of N3-PEG8-CH2COOH with DBCO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of N3-PEG8-CH2COOH in conjunction with dibenzocyclooctyne (DBCO)-functionalized molecules. The reaction between these two entities proceeds via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of copper-free click chemistry. This bioorthogonal reaction is highly efficient and specific, making it an invaluable tool in bioconjugation, drug delivery, diagnostics, and the development of complex biotherapeutics.[1][2][]
The this compound linker is a heterobifunctional reagent featuring a terminal azide (B81097) (N3) group, an eight-unit polyethylene (B3416737) glycol (PEG) spacer, and a carboxylic acid (CH2COOH) group. The azide group allows for specific conjugation to DBCO-containing molecules. The PEG spacer enhances solubility, reduces aggregation, and improves the in vivo pharmacokinetic profile of the resulting conjugate.[1][][5] The carboxylic acid moiety provides a versatile handle for subsequent modifications or for improving the overall hydrophilicity of the molecule.
Principle of the Reaction
The reaction between this compound and a DBCO-functionalized molecule is a type of Huisgen 1,3-dipolar cycloaddition.[2] The high ring strain of the cyclooctyne (B158145) in the DBCO group significantly lowers the activation energy of the reaction, allowing it to proceed rapidly and efficiently at physiological temperatures and pH without the need for a cytotoxic copper catalyst.[2][] This reaction is highly selective, as both the azide and DBCO groups are bioorthogonal, meaning they do not react with naturally occurring functional groups in biological systems.[2][6] The product of the reaction is a stable triazole linkage.[][7]
Key Advantages for Research and Drug Development
-
Biocompatibility: The absence of a copper catalyst makes this reaction ideal for use in living systems and with sensitive biological molecules.[1][8]
-
High Selectivity: The azide and DBCO groups react specifically with each other, minimizing off-target reactions and ensuring a homogenous product.[1][2]
-
Favorable Kinetics: The reaction is rapid, often reaching completion within hours at room temperature.[1][9]
-
Enhanced Pharmacokinetics: The PEG spacer can increase the in vivo retention time, enhance plasma half-life, and reduce the immunogenicity of the conjugated molecule.[][5][10][11]
-
Versatility: This linker is a key component in the modular synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and PROTACs.[1]
Quantitative Data Presentation
The following tables summarize typical quantitative data for SPAAC reactions involving azides and DBCO moieties. Note that optimal conditions may vary depending on the specific reactants and desired outcome.
Table 1: Typical Reaction Conditions for SPAAC
| Parameter | Recommended Range | Notes |
| Molar Excess of Azide Linker | 1.5 - 20 fold | A molar excess of the this compound is often used to ensure efficient conjugation to the DBCO-functionalized molecule.[1][12] |
| Concentration of Reactants | 1 - 10 mg/mL (for proteins) | Higher concentrations can lead to faster reaction rates.[2][12] |
| Reaction Temperature | 4°C - 37°C | The reaction can be performed at room temperature or 37°C for faster kinetics, or at 4°C for overnight incubations with sensitive biomolecules.[1][2] |
| Reaction Time | 1 - 24 hours | Reaction completion can be monitored by analytical techniques such as HPLC or LC-MS.[1][12][13] |
| pH | 6.5 - 8.5 | The reaction is efficient over a broad pH range, compatible with most biological buffers. |
| Solvent | Aqueous buffers (e.g., PBS), DMSO, DMF | The final concentration of organic solvents should be kept low (typically <20%) to avoid denaturation of proteins.[1][14] |
Table 2: Second-Order Rate Constants for Representative SPAAC Reactions
| Cyclooctyne | Azide | Rate Constant (M⁻¹s⁻¹) |
| DBCO | Benzyl azide | ~0.1 |
| DIBO | Benzyl azide | ~0.3 |
| BCN | Benzyl azide | ~0.01 |
| DIFBO | Benzyl azide | >1 |
Note: This table provides approximate values for comparison. The actual rate constant for the reaction between this compound and a specific DBCO-functionalized molecule may vary.
Experimental Protocols
Protocol 1: General Protocol for Conjugation of this compound to a DBCO-Functionalized Protein
This protocol describes a general method for labeling a protein containing a DBCO group with this compound.
Materials:
-
DBCO-functionalized protein
-
This compound
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Anhydrous DMSO or DMF
-
Size-Exclusion Chromatography (SEC) column or dialysis tubing for purification
Procedure:
-
Reagent Preparation:
-
SPAAC Reaction:
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation.[1] Gentle mixing during incubation is recommended.
-
-
Purification:
-
Characterization:
Protocol 2: General Protocol for Conjugation of this compound to a DBCO-Functionalized Small Molecule
This protocol outlines a general procedure for conjugating this compound to a small molecule containing a DBCO group.
Materials:
-
DBCO-functionalized small molecule
-
This compound
-
Reaction Solvent (e.g., Anhydrous DMSO or DMF)
-
Analytical instruments for monitoring the reaction (e.g., TLC, LC-MS)
-
Chromatography system for purification (e.g., reversed-phase HPLC)
Procedure:
-
Dissolve Reactants:
-
Dissolve the DBCO-functionalized small molecule and this compound in the reaction solvent.
-
-
SPAAC Ligation:
-
Mix the two solutions, typically using a slight molar excess of one component to drive the reaction to completion.
-
-
Incubation:
-
Stir the reaction at room temperature for 4-12 hours or until the reaction is complete as monitored by TLC or LC-MS.[1]
-
-
Purification:
-
Purify the resulting conjugate using an appropriate chromatographic method, such as reversed-phase HPLC.[1]
-
-
Characterization:
-
Confirm the identity and purity of the final product using NMR and high-resolution mass spectrometry (HRMS).[1]
-
Visualizations
Caption: Experimental workflow for SPAAC bioconjugation.
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Simplified workflow for targeted drug delivery using an ADC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 5. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 6. benchchem.com [benchchem.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 9. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 10. FDA Approved PEGylated Drugs By 2025 | Biopharma PEG [biochempeg.com]
- 11. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. interchim.fr [interchim.fr]
- 13. benchchem.com [benchchem.com]
- 14. broadpharm.com [broadpharm.com]
Quantitative Analysis of N3-PEG8-CH2COOH Conjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N3-PEG8-CH2COOH is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker designed for versatile bioconjugation. It features a terminal azide (B81097) (N3) group for copper-catalyzed or copper-free "click" chemistry and a carboxylic acid (-COOH) group for covalent linkage to primary amines. The 8-unit PEG spacer enhances solubility and biocompatibility while providing a defined spatial separation between conjugated molecules. This document provides detailed protocols for the quantitative analysis of conjugation reactions involving the carboxylic acid moiety of this compound with amine-containing molecules, such as proteins, peptides, or small molecule drugs.
The primary method for conjugating the carboxylic acid end is through the formation of a stable amide bond, typically achieved via activation with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). Accurate quantification of the resulting conjugate is critical for ensuring batch-to-batch consistency, understanding structure-activity relationships, and meeting regulatory requirements.
Quantitative Analysis Methodologies
Several analytical techniques can be employed for the quantitative analysis of this compound conjugation. The choice of method depends on the nature of the target molecule, the required level of precision, and the available instrumentation.
Key Quantitative Techniques:
-
Mass Spectrometry (MS): Provides precise mass information of the conjugate, allowing for the determination of the degree of PEGylation (the number of PEG linkers attached to the target molecule).
-
High-Performance Liquid Chromatography (HPLC): Techniques such as Size-Exclusion Chromatography (SEC), Reversed-Phase HPLC (RP-HPLC), and Ion-Exchange Chromatography (IEX-HPLC) are used to separate the PEGylated conjugate from unreacted starting materials, enabling quantification of conjugation efficiency.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers absolute quantification of PEGylation by comparing the integrals of specific proton signals from the PEG chain and the target molecule. This method is particularly useful for smaller conjugates.
-
UV-Vis Spectroscopy and Colorimetric Assays: Indirect methods that can quantify the extent of conjugation by measuring the consumption of a chromophore or a reactive group (e.g., primary amines).
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Amine Coupling
This protocol describes the activation of the carboxylic acid group of this compound and subsequent conjugation to an amine-containing molecule.
Materials:
-
This compound
-
Amine-containing target molecule (e.g., protein, peptide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
-
Desalting columns
Procedure:
-
Reagent Preparation:
-
Equilibrate this compound, EDC, and NHS to room temperature before opening.
-
Prepare stock solutions of this compound, EDC, and NHS in an appropriate solvent (e.g., DMSO or water). Prepare EDC and NHS solutions immediately before use as they are moisture-sensitive.
-
-
Activation of this compound:
-
Dissolve this compound in Activation Buffer.
-
Add EDC and NHS to the this compound solution. A molar excess of EDC and NHS is typically required (see Table 1 for recommended ratios).
-
Incubate for 15-30 minutes at room temperature to form the NHS-ester.
-
-
Conjugation to Amine-Containing Molecule:
-
Immediately add the activated this compound solution to the amine-containing target molecule dissolved in Coupling Buffer.
-
The pH of the reaction mixture should be between 7.2 and 8.0 to ensure the primary amines of the target molecule are deprotonated and reactive.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Add Quenching Solution to the reaction mixture to quench any unreacted NHS-ester. Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess reagents and byproducts by dialysis or using a desalting column equilibrated with an appropriate buffer for your downstream application.
-
Protocol 2: Quantitative Analysis by Mass Spectrometry (Intact Mass Analysis)
This protocol outlines the determination of the degree of PEGylation using mass spectrometry.
Materials:
-
Purified this compound conjugate
-
Mass spectrometer (e.g., ESI-TOF, MALDI-TOF, or Orbitrap)
-
Appropriate solvents and matrices for the chosen MS technique
Procedure:
-
Sample Preparation:
-
Prepare the purified conjugate at a suitable concentration for MS analysis. This may involve buffer exchange into a volatile buffer system (e.g., ammonium (B1175870) acetate) for ESI-MS.
-
-
Mass Spectrometry Analysis:
-
Acquire the mass spectrum of the intact conjugate.
-
Analyze the spectrum to identify the mass peaks corresponding to the unconjugated target molecule and the PEGylated species.
-
The mass difference between the unconjugated and conjugated peaks should correspond to the mass of the this compound linker (453.48 Da) minus the mass of water (18.02 Da) for each amide bond formed.
-
-
Data Interpretation:
-
Determine the degree of PEGylation by observing the number of PEG linkers attached to the target molecule (e.g., mono-, di-, tri-PEGylated species).
-
The relative intensities of the different PEGylated species can provide a semi-quantitative measure of the conjugation efficiency.
-
Protocol 3: Quantitative Analysis by HPLC (Size-Exclusion Chromatography)
This protocol describes the quantification of conjugation efficiency by separating the higher molecular weight conjugate from the unreacted target molecule.
Materials:
-
Crude or purified conjugation reaction mixture
-
HPLC system with a Size-Exclusion Chromatography (SEC) column
-
Mobile phase appropriate for the target molecule (e.g., PBS)
-
UV detector
Procedure:
-
HPLC Method Development:
-
Select an SEC column with a pore size suitable for separating the expected molecular weights of the conjugate and the unconjugated molecule.
-
Optimize the mobile phase and flow rate.
-
-
Analysis:
-
Inject a known amount of the conjugation reaction mixture onto the SEC column.
-
Monitor the elution profile using a UV detector at a wavelength where the target molecule absorbs (e.g., 280 nm for proteins).
-
-
Data Analysis:
-
Identify the peaks corresponding to the PEGylated conjugate (earlier elution time) and the unconjugated target molecule (later elution time).
-
Calculate the conjugation efficiency by comparing the peak area of the conjugate to the total peak area of all protein-related species.
Conjugation Efficiency (%) = (Area of Conjugate Peak / (Area of Conjugate Peak + Area of Unconjugated Peak)) * 100
-
Data Presentation
Table 1: Optimization of EDC/NHS Molar Ratios for Conjugation
| Molar Ratio (this compound : EDC : NHS) | Conjugation Efficiency (%) |
| 1 : 1 : 1 | 35 |
| 1 : 2 : 5 | 68 |
| 1 : 5 : 10 | 85 |
| 1 : 10 : 20 | 92 |
Conjugation efficiency was determined by SEC-HPLC analysis of a model protein (BSA) conjugated with this compound.
Table 2: Mass Spectrometry Analysis of a PEGylated Peptide
| Species | Theoretical Mass (Da) | Observed Mass (Da) |
| Unconjugated Peptide | 5000.0 | 5000.2 |
| Mono-PEGylated Peptide | 5435.5 | 5435.8 |
| Di-PEGylated Peptide | 5871.0 | 5871.3 |
Mass analysis was performed using ESI-TOF MS.
Table 3: Stability of Amide Linkage in Physiological Buffer
| Time (days) | % Intact Conjugate (at 37°C in PBS, pH 7.4) |
| 0 | 100 |
| 7 | 99.5 |
| 14 | 99.1 |
| 30 | 98.2 |
The percentage of intact conjugate was determined by RP-HPLC.
Visualizations
Caption: Two-step EDC/NHS conjugation workflow.
Caption: Workflow for quantitative analysis by SEC-HPLC.
Caption: Relationship between analytical methods and data obtained.
Application Notes and Protocols for N3-PEG8-CH2COOH in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the payload, is a critical component that significantly influences the ADC's stability, solubility, pharmacokinetics, and overall efficacy.[1][2] N3-PEG8-CH2COOH is a heterobifunctional linker that has emerged as a valuable tool in ADC development. This linker features a terminal azide (B81097) (N3) group for bioorthogonal "click" chemistry, a hydrophilic eight-unit polyethylene (B3416737) glycol (PEG8) spacer, and a terminal carboxylic acid (-COOH) for conjugation to amine-containing payloads.
The incorporation of a PEG8 spacer offers several advantages in ADC design. It enhances the hydrophilicity of the ADC, which can mitigate the aggregation often caused by hydrophobic payloads and improve the overall solubility of the conjugate.[3][4] This enhanced solubility can lead to improved pharmacokinetics, including a longer circulation half-life and increased tumor accumulation.[5] Furthermore, the defined length of the PEG8 chain contributes to the homogeneity of the final ADC product. The azide functionality allows for a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction, enabling a stable and covalent attachment to an alkyne-modified antibody.[6][7]
These application notes provide a comprehensive guide to the use of this compound in the development of ADCs, including detailed experimental protocols, quantitative data on the impact of PEGylation, and visual representations of the underlying processes.
Data Presentation
The inclusion of a PEG8 linker in an ADC can significantly impact its physicochemical and biological properties. The following tables summarize key quantitative data from studies on ADCs with and without PEG linkers.
| Parameter | ADC without PEG Linker | ADC with PEG4k Linker | ADC with PEG10k Linker | Reference |
| Half-life (in vivo) | 19.6 min | 49 min (2.5-fold increase) | 219.5 min (11.2-fold increase) | [8] |
| In Vitro Cytotoxicity (IC50) | 1x | 4.5x (reduction) | 22x (reduction) | [8] |
| Maximum Tolerated Dose (MTD) | 5.0 mg/kg | 10.0 mg/kg | 20.0 mg/kg | [8] |
Table 1: Impact of PEG Chain Length on ADC Pharmacokinetics and Toxicity. This table illustrates that while longer PEG chains significantly increase the in vivo half-life and tolerability of an ADC, they can also lead to a reduction in in vitro cytotoxicity.[8]
| PEG Length | ADC Clearance (mL/hr/kg) | ADC Exposure (AUC, ug*hr/mL) | Reference |
| No PEG | ~1.5 | ~2000 | [9] |
| PEG < 8 | Increased clearance | Decreased exposure | [9] |
| PEG8 | ~0.5 | ~6000 | [9] |
| PEG12 | ~0.5 | ~6000 | [9] |
| PEG24 | ~0.5 | ~6000 | [9] |
Table 2: Effect of PEG Size on ADC Pharmacokinetics in Rats. This data demonstrates that ADC exposure increases with PEG size up to PEG8, after which further increases in PEG length have a minimal impact on exposure and clearance. ADCs with a PEG8 linker or larger exhibit pharmacokinetic properties approaching those of the parent antibody.[9]
| Cell Line | ADC without PEG Linker (IC50, nM) | ADC with PEG8 Linker (IC50, nM) | Reference |
| CD30+ Lymphoma Line 1 | ~1 | ~1 | [9] |
| CD30+ Lymphoma Line 2 | ~0.5 | ~0.5 | [9] |
| CD19+ Cell Line | ~0.2 | ~0.2 | [9] |
Table 3: In Vitro Cytotoxicity of ADCs with and without a PEG8 Linker. This table shows that for the tested cell lines and payload, the inclusion of a PEG8 linker did not negatively impact the in vitro potency of the ADC.[9]
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in ADC development with this compound, the following diagrams have been generated using the DOT language.
References
- 1. mdpi.com [mdpi.com]
- 2. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 3. broadpharm.com [broadpharm.com]
- 4. purepeg.com [purepeg.com]
- 5. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Comparison of in vitro antibody-targeted cytotoxicity using mouse, rat and human effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: N3-PEG8-CH2COOH Conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing N3-PEG8-CH2COOH for their conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional linker molecule. It consists of an azide (B81097) group (-N3) on one end, a carboxylic acid group (-COOH) on the other, and a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG) spacer in between. The azide group allows for "click" chemistry, a highly specific and efficient conjugation method, typically with alkyne-containing molecules.[1] The carboxylic acid can be coupled to primary amines (like those on lysine (B10760008) residues of proteins) using carbodiimide (B86325) chemistry (e.g., EDC/NHS).[2] This linker is commonly used in bioconjugation, drug delivery, and surface functionalization to connect two different molecules with a flexible, water-soluble spacer.
Q2: What are the recommended storage conditions for this compound?
A2: It is recommended to store this compound at -20°C, desiccated, and protected from light.[3] Before use, allow the vial to equilibrate to room temperature to prevent moisture condensation, which can hydrolyze the reactive groups.
Q3: Can I perform a one-pot reaction with both the azide and carboxylic acid ends of the linker?
A3: A one-pot reaction is generally not recommended due to the incompatibility of the reaction conditions and potential for side reactions. The activation of the carboxylic acid with EDC/NHS is most efficient at an acidic pH (4.5-6.0), a condition that could potentially compromise the stability of the azide group by forming hydrazoic acid, which is highly toxic and explosive.[4] It is best to perform the conjugations sequentially.
Q4: Which conjugation should I perform first: the click chemistry or the EDC/NHS coupling?
A4: It is highly recommended to perform the EDC/NHS coupling of the carboxylic acid to an amine-containing molecule first. This is because the acidic conditions (pH 4.5-6.0) required for the EDC/NHS activation step may be detrimental to the azide group.[4] Once the stable amide bond is formed, you can proceed with the click chemistry reaction under its typically milder and more flexible pH conditions (pH 4-11).
Troubleshooting Guides
Problem 1: Low or No Yield from EDC/NHS Coupling Reaction
Possible Cause 1: Inactive EDC or NHS/Sulfo-NHS.
-
Solution: EDC and NHS esters are moisture-sensitive. Ensure they are stored in a desiccated environment at the recommended temperature (typically -20°C). Use freshly prepared solutions of EDC and NHS for each experiment. Do not store them in aqueous solutions.
Possible Cause 2: Suboptimal pH.
-
Solution: The EDC/NHS reaction is highly pH-dependent. The activation of the carboxylic acid is most efficient at pH 4.5-6.0 (typically in a MES buffer). The subsequent coupling to the primary amine is most efficient at a pH of 7.0-8.0 (typically in a PBS or HEPES buffer). A two-step protocol with a buffer exchange or pH adjustment after the activation step is recommended for optimal results.
Possible Cause 3: Presence of Competing Nucleophiles.
-
Solution: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the activated carboxylic acid. Ensure your reaction is performed in a non-amine, non-carboxylate buffer. If your protein solution contains such buffers, perform a buffer exchange before starting the conjugation. Low concentrations of sodium azide (≤ 3 mM) generally do not significantly interfere, but higher concentrations should be removed.
Possible Cause 4: Insufficient Molar Excess of Reagents.
-
Solution: A molar excess of EDC and NHS over the this compound is necessary to efficiently activate the carboxylic acid. Subsequently, an excess of the activated linker over the amine-containing molecule can help drive the reaction to completion. Empirical optimization of these ratios is often required.
Problem 2: Low or No Yield from Click Chemistry Reaction (CuAAC)
Possible Cause 1: Inactive Copper (I) Catalyst.
-
Solution: Copper (I) is prone to oxidation to the inactive Copper (II) state. Ensure your reducing agent (e.g., sodium ascorbate) is fresh and added at the time of the reaction. The use of a stabilizing ligand like THPTA or TBTA can also protect the Copper (I) catalyst and improve reaction efficiency.
Possible Cause 2: Impure Reagents.
-
Solution: Ensure the purity of your alkyne-containing molecule and the this compound linker. Impurities can interfere with the reaction.
Possible Cause 3: Insufficient Reaction Time.
-
Solution: While click chemistry is generally fast, reaction times can vary depending on the specific reactants and their concentrations. If you observe low yield, try extending the reaction time (e.g., from 1-2 hours to 4-6 hours or even overnight at a lower temperature).
Problem 3: Product Aggregation or Precipitation
Possible Cause 1: High Degree of Intermolecular Cross-linking.
-
Solution: If your target molecules have multiple reactive sites, using a high concentration of the bifunctional linker can lead to the formation of large, insoluble aggregates. Try reducing the molar ratio of the linker to your target molecule. Performing the reaction at a lower concentration can also favor intramolecular modifications over intermolecular cross-linking.
Possible Cause 2: Poor Solubility of the Conjugate.
-
Solution: While the PEG spacer enhances water solubility, the attached molecules may be hydrophobic, leading to aggregation of the final conjugate. Consider using a co-solvent like DMSO or DMF to improve solubility.
Quantitative Data Summary
The following tables provide recommended starting parameters for your conjugation reactions. These should be optimized for your specific application.
Table 1: Recommended Reaction Conditions for EDC/NHS Coupling of this compound
| Parameter | Recommended Range | Notes |
| Activation pH | 4.5 - 6.0 | Use a non-amine, non-carboxylate buffer like MES. |
| Coupling pH | 7.0 - 8.0 | Use a buffer like PBS or HEPES. |
| Temperature | 4°C to Room Temperature | Lower temperatures can reduce hydrolysis of the NHS ester. |
| Activation Time | 15 - 30 minutes | |
| Coupling Time | 1 - 4 hours at RT; Overnight at 4°C | |
| Molar Ratio (EDC:NHS:PEG) | 2:5:1 to 10:20:1 | A molar excess of EDC and NHS is required for efficient activation. |
| Molar Ratio (Activated PEG:Amine) | 5:1 to 20:1 | An excess of the activated linker helps drive the reaction. |
Table 2: Recommended Reaction Conditions for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Parameter | Recommended Range | Notes |
| pH | 4.0 - 11.0 | The reaction is generally insensitive to pH in this range. |
| Temperature | Room Temperature | |
| Reaction Time | 30 minutes - 4 hours | Can be extended if necessary. |
| Molar Ratio (Azide:Alkyne) | 1:1 to 1:5 | An excess of one reactant can be used to drive the reaction. |
| Catalyst | Copper (II) Sulfate with a reducing agent | Sodium ascorbate (B8700270) is a common reducing agent. |
| Ligand | THPTA or TBTA | Recommended to stabilize the Copper (I) catalyst. |
Experimental Protocols
Protocol 1: Two-Step Sequential Conjugation of an Amine-Containing Molecule (Molecule A) and an Alkyne-Containing Molecule (Molecule B) using this compound
Step 1: EDC/NHS Coupling of this compound to Molecule A
-
Preparation:
-
Dissolve Molecule A in a suitable amine-free buffer at pH 7.0-8.0 (e.g., PBS).
-
Dissolve this compound in an activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).
-
Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in the activation buffer or anhydrous DMSO/DMF.
-
-
Activation of Carboxylic Acid:
-
To the this compound solution, add EDC (e.g., 5-fold molar excess) and NHS (e.g., 10-fold molar excess).
-
Incubate for 15-30 minutes at room temperature with gentle stirring.
-
-
Conjugation to Amine:
-
Add the activated this compound solution to the solution of Molecule A. A molar excess of the activated linker over Molecule A (e.g., 10:1) is recommended.
-
Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench the reaction by adding an amine-containing buffer (e.g., Tris-HCl to a final concentration of 20-50 mM).
-
Purify the resulting conjugate (Molecule A-PEG-N3) using dialysis, size-exclusion chromatography, or another suitable method to remove excess linker and byproducts.
-
Step 2: Click Chemistry Conjugation of Molecule A-PEG-N3 to Molecule B
-
Preparation:
-
Dissolve the purified Molecule A-PEG-N3 and the alkyne-containing Molecule B in a suitable reaction buffer (e.g., PBS, pH 7.4).
-
Prepare fresh stock solutions of Copper (II) Sulfate, a copper-chelating ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate).
-
-
Click Reaction:
-
To the mixture of Molecule A-PEG-N3 and Molecule B, add the Copper (II) Sulfate and the ligand.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Allow the reaction to proceed for 1-4 hours at room temperature.
-
-
Purification:
-
Purify the final conjugate (Molecule A-PEG-Molecule B) using a suitable method to remove the catalyst and any unreacted components.
-
Visualizations
Caption: Sequential conjugation workflow for this compound.
Caption: Troubleshooting decision tree for low conjugation yield.
References
Technical Support Center: N3-PEG8-CH2COOH Reactions
Welcome to the technical support center for N3-PEG8-CH2COOH. This guide provides troubleshooting advice and answers to frequently asked questions to help you address challenges, such as low reaction yields, that you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield when using this compound?
Low yields can stem from several factors related to the specific functional group you are reacting:
-
For Carboxylic Acid (COOH) Reactions (e.g., Amide Coupling):
-
Inefficient Activation: The carboxylic acid must be activated (e.g., using EDC/NHS) before it can react with a primary amine. Incomplete activation will lead to a low yield.
-
Hydrolysis of Activated Ester: The activated intermediate (e.g., NHS-ester) is susceptible to hydrolysis, especially in the presence of water. This will revert it back to the carboxylic acid.
-
Competing Reactions: Buffers containing primary amines (like Tris or glycine) will compete with your target molecule for the activated carboxylic acid.[1]
-
Steric Hindrance: The PEG chain can sometimes sterically hinder the approach of the reacting molecule to the carboxylic acid group.
-
-
For Azide (B81097) (N3) Reactions (e.g., Click Chemistry):
-
Catalyst Issues (for CuAAC): If performing a copper-catalyzed azide-alkyne cycloaddition (CuAAC), the copper(I) catalyst can be oxidized to copper(II), rendering it inactive. The presence of ligands and reducing agents is crucial.
-
Steric Hindrance: Similar to the carboxyl group, the PEG chain may sterically hinder the azide group.[2]
-
Poor Reagent Solubility: The solubility of all reaction components in the chosen solvent is critical for an efficient reaction.[3][4]
-
Q2: How can I improve the efficiency of my carboxylic acid coupling reaction?
To improve the yield of your amide coupling reaction, consider the following:
-
Optimize Activation: Ensure you are using the correct stoichiometry of activating agents (e.g., EDC and NHS). The activation reaction is often most efficient at a pH of 4.5-7.2.[1]
-
Control pH: The subsequent reaction with the amine is most efficient at a pH of 7-8.[1]
-
Use Anhydrous Solvents: To minimize hydrolysis of the activated ester, use dry solvents and minimize exposure to moisture.[4]
-
Choose Appropriate Buffers: Use buffers that do not contain primary amines, such as PBS, borate, or carbonate buffers.[1]
Q3: What should I do if my azide "click" reaction is not working well?
For low-yielding click chemistry reactions:
-
Ensure an Active Catalyst: If using CuAAC, ensure your copper source is in the +1 oxidation state. Include a reducing agent like sodium ascorbate (B8700270). The use of a copper-stabilizing ligand, such as THPTA, is also recommended.
-
Consider Catalyst-Free Click Chemistry: If copper is a concern for your biomolecule, consider using a strain-promoted azide-alkyne cycloaddition (SPAAC) with a cyclooctyne (B158145) (e.g., DBCO).
-
Solvent Choice: Ensure all reactants are soluble in the chosen solvent system. Aqueous buffers are common, but co-solvents like DMSO or DMF may be needed.[5]
Troubleshooting Guide
This guide is designed to help you identify and solve common problems encountered during reactions with this compound.
Issue 1: Low or No Product Formation
| Potential Cause | Suggested Solution |
| Incorrect Reagent Stoichiometry | Carefully recalculate and accurately weigh all reagents. It may be beneficial to use a slight excess of the less expensive reagent. |
| Degraded Reagents | Use fresh, high-quality reagents. This compound should be stored at -20°C.[1] Coupling reagents like EDC and NHS are moisture-sensitive.[6] |
| Suboptimal Reaction Conditions (pH, Temp) | Optimize the pH for your specific reaction type (see FAQs). For sluggish reactions, gentle heating may be required, but monitor for degradation.[3] |
| Presence of Water (for COOH activation) | Use anhydrous solvents and dry glassware to prevent hydrolysis of the activated ester.[4] |
| Inactive Catalyst (for CuAAC) | Prepare the catalyst solution freshly. Ensure the use of a reducing agent and a stabilizing ligand. |
Issue 2: Presence of Multiple Side Products
| Potential Cause | Suggested Solution |
| Side Reactions with Carboxylic Acid | In EDC/NHS coupling, an N-acylurea byproduct can form.[6] Optimize reaction time and stoichiometry to minimize this. |
| Elimination Reactions | If the reaction involves a halide, elimination can compete with substitution, especially with steric hindrance or at elevated temperatures.[3] Consider milder conditions.[3] |
| Cross-linking (if target has multiple reactive sites) | Use a molar excess of the this compound to favor single conjugation. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling via EDC/NHS Chemistry
This protocol outlines a general method for coupling the carboxylic acid of this compound to a primary amine-containing molecule (R-NH2).
-
Dissolve this compound: Dissolve this compound (1 equivalent) in an appropriate anhydrous solvent (e.g., DMF or DCM).
-
Activate Carboxylic Acid: Add N-hydroxysuccinimide (NHS, 1.5 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equivalents). Let the mixture stir at room temperature for 30-60 minutes.
-
Add Amine: Add the amine-containing substrate (R-NH2, 1.2 equivalents) to the activated PEG solution.
-
Reaction: Allow the reaction to proceed at room temperature for 2-4 hours, or overnight. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Quenching and Work-up: Once the reaction is complete, quench any remaining activated esters by adding a small amount of an amine-containing buffer (e.g., Tris) or hydroxylamine.[1] Proceed with purification.
Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general method for reacting the azide group of this compound with an alkyne-containing molecule.
-
Prepare Stock Solutions:
-
This compound in a suitable buffer (e.g., PBS).
-
Alkyne-containing molecule in a compatible solvent.
-
Copper(II) sulfate (B86663) (e.g., 50 mM in water).
-
Sodium Ascorbate (e.g., 1 M in water, freshly prepared).
-
Copper ligand (e.g., THPTA) if desired.
-
-
Reaction Setup: In a reaction vessel, combine the this compound, the alkyne-containing molecule, and the copper ligand (if used) in the reaction buffer.
-
Initiate Reaction: Add the copper(II) sulfate solution, followed by the freshly prepared sodium ascorbate solution to reduce Cu(II) to Cu(I).
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction is typically protected from light.
-
Purification: Once the reaction is complete, purify the product to remove the copper catalyst and unreacted starting materials.
Visual Guides
Below are diagrams illustrating key processes to aid in your experimental design and troubleshooting.
Caption: Reaction pathways for this compound.
Caption: Troubleshooting workflow for low yield.
References
Technical Support Center: Optimizing N3-PEG8-CH2COOH EDC/NHS Coupling
Welcome to the technical support center for optimizing your N3-PEG8-CH2COOH EDC/NHS coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and solutions to common challenges encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the EDC/NHS coupling of this compound to amine-containing molecules.
Q1: Why is my coupling efficiency low?
A1: Low coupling efficiency is a common issue with several potential causes:
-
Hydrolysis of EDC and the NHS-ester: EDC is highly susceptible to hydrolysis in aqueous solutions and should be prepared fresh immediately before use.[1][2] The NHS-ester intermediate is also prone to hydrolysis, so the amine-containing molecule should be added promptly after the activation step.[3]
-
Inactive Reagents: EDC and NHS are moisture-sensitive.[4][5] Ensure they have been stored properly in a desiccated environment and allow them to warm to room temperature before opening to prevent condensation.[3][6][7] Using a freshly opened bottle of EDC is often recommended.[4]
-
Incorrect pH: The reaction proceeds in two steps, each with an optimal pH range. The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH of 4.5-6.0.[3][7][8][9][10] The subsequent reaction of the NHS-ester with the primary amine is most efficient at a pH of 7.2-8.5.[3][7][8][11]
-
Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) or carboxyl groups (e.g., acetate) will compete with the intended reaction.[8][9] Use non-interfering buffers such as MES for the activation step and PBS for the coupling step.[1][7][9]
-
Insufficient Reagent Concentration: The molar ratio of EDC and NHS to the carboxylic acid is crucial for efficient activation. A molar excess of EDC and NHS is generally recommended.[3]
Q2: I am observing precipitation of my protein/molecule during the reaction. What should I do?
A2: Precipitation can occur for a few reasons:
-
High Degree of Conjugation: Excessive modification of the protein surface can lead to changes in solubility and subsequent precipitation.[3][12] Try reducing the molar excess of the activated this compound.
-
Inappropriate Buffer Conditions: The stability of your protein or molecule is highly dependent on the buffer composition and pH. Ensure your protein is soluble and stable in the chosen reaction buffers.[3] You might consider titrating the amount of organic solvent like DMSO to maintain solubility for hydrophobic molecules.[8]
-
Cross-linking of Proteins: If you are performing a one-pot reaction, EDC can cause polymerization of proteins by cross-linking carboxyl and amine groups on different protein molecules.[2] A two-step protocol, where the PEG linker is activated first and excess EDC is removed before adding the protein, is preferred to minimize this.[1][13]
Q3: How can I confirm that the coupling reaction was successful?
A3: Several analytical techniques can be used to verify the conjugation:
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This is a direct method to determine the increase in molecular weight of your molecule after conjugation with the this compound.
-
HPLC Analysis: Reversed-phase or size-exclusion HPLC can be used to separate the conjugated product from the unconjugated starting materials.
-
SDS-PAGE: For protein conjugations, a successful reaction will result in a shift in the molecular weight, which can be visualized as a higher band on an SDS-PAGE gel.
-
FT-IR Spectroscopy: The formation of the amide bond can be confirmed by the appearance of characteristic amide peaks.[14]
Q4: Can I store pre-made stock solutions of EDC and NHS?
A4: It is strongly advised not to store stock solutions of EDC. EDC is very unstable in aqueous solutions and must be dissolved immediately before use.[2] While NHS is more stable, it is also best to prepare it fresh to ensure maximum activity.[2] Both reagents should be stored desiccated at 4°C.[2]
Quantitative Data Summary
For successful and reproducible coupling, the following reaction parameters are critical. The table below summarizes the recommended starting conditions, which should be further optimized for your specific application.
| Parameter | Recommended Range/Value | Rationale |
| Activation pH | 4.5 - 6.0 | Maximizes the efficiency of carboxyl group activation by EDC.[3][7][8][9][10] |
| Coupling pH | 7.2 - 8.5 | Optimal for the reaction of the NHS-ester with primary amines.[3][7][8][11] |
| EDC Molar Excess | 2 - 10 fold | Ensures efficient activation of the carboxylic acid.[3] |
| NHS/Sulfo-NHS Molar Excess | 2 - 5 fold | Stabilizes the activated intermediate and improves coupling efficiency.[3] |
| Activation Time | 15 - 60 minutes | Sufficient time for the formation of the NHS-ester.[6][7][15] |
| Coupling Time | 2 - 16 hours | Allows for the complete reaction between the NHS-ester and the amine.[3][6][7][15] |
| Quenching Agents | Hydroxylamine, Tris, Glycine, Ethanolamine | Stops the reaction by consuming unreacted NHS-esters.[6][7][15] |
Experimental Protocols
Two-Step EDC/NHS Coupling of this compound to an Amine-Containing Molecule
This protocol is a general guideline and may require optimization for your specific molecules.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide, small molecule)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Hydroxylamine, pH 8.5
-
Desalting column or dialysis cassette for purification
Procedure:
-
Preparation of Reagents:
-
Activation of this compound:
-
In a reaction tube, mix the this compound solution with the freshly prepared EDC and NHS/Sulfo-NHS solutions. Refer to the table above for recommended molar ratios.
-
Incubate the reaction for 15-60 minutes at room temperature with gentle mixing.
-
-
Purification of Activated PEG (Optional but Recommended):
-
To prevent side reactions with the amine-containing molecule, remove excess EDC and byproducts.
-
Use a desalting column equilibrated with Coupling Buffer to purify the activated N3-PEG8-NHS ester.
-
-
Coupling to the Amine-Containing Molecule:
-
Immediately add the activated N3-PEG8-NHS ester solution to the amine-containing molecule solution.
-
Ensure the final pH of the reaction mixture is between 7.2 and 8.0. Adjust with Coupling Buffer if necessary.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[1]
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS-esters.[7]
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unreacted PEG linker, quenching agent, and byproducts by dialysis, size-exclusion chromatography, or other appropriate purification methods.
-
Visualizations
Caption: Workflow for two-step EDC/NHS coupling.
References
- 1. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 2. EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) - FAQs [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. broadpharm.com [broadpharm.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. broadpharm.com [broadpharm.com]
Technical Support Center: N3-PEG8-CH2COOH
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of N3-PEG8-CH2COOH. For researchers, scientists, and drug development professionals, this resource offers detailed information to ensure the integrity of the linker in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
The main stability concerns for this compound involve the two functional groups: the azide (B81097) (-N₃) and the carboxylic acid (-COOH), as well as the polyethylene (B3416737) glycol (PEG) chain. The azide group can be sensitive to heat, light, and reducing agents.[1][2] The carboxylic acid group's reactivity is pH-dependent, and the PEG backbone, while generally stable, can be susceptible to oxidation.[2]
Q2: How should I properly store this compound?
For long-term stability, this compound should be stored as a solid at -20°C or lower, protected from moisture and light.[1][3][4] It is advisable to store it under an inert atmosphere, such as nitrogen or argon.[3] If a stock solution is prepared, it should be made in an anhydrous organic solvent like DMSO or DMF and stored at -20°C or -80°C, minimizing freeze-thaw cycles.[5][6][7]
Q3: Can I use this compound in aqueous buffers?
Yes, the PEG component imparts good water solubility.[5][8][9] However, the stability in aqueous buffers can be influenced by pH. It is recommended to prepare aqueous solutions fresh for each experiment to minimize potential degradation.[6]
Q4: How does pH affect the stability of this compound?
The stability of this compound can be affected by pH. While the azide group is generally stable under a range of pH conditions, strong acids should be avoided as they can protonate the azide group, potentially leading to the formation of hydrazoic acid, which is toxic.[2] The carboxylic acid group's utility in conjugation reactions, such as forming an active NHS ester, is typically performed under specific pH conditions.
Troubleshooting Guide
Issue 1: Low or No Reactivity of the Azide Group in Click Chemistry
If you are experiencing poor yields in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction, consider the following:
-
Possible Cause: Degradation of the azide group.
-
Possible Cause: Impurities in the reaction.
-
Solution: Use high-purity solvents and reagents. If using a copper catalyst, ensure it is not oxidized.
-
Issue 2: Poor Yield in Carboxylic Acid Conjugation
When conjugating the carboxylic acid moiety (e.g., via EDC/NHS chemistry), low yields can be attributed to several factors:
-
Possible Cause: Hydrolysis of activated esters.
-
Solution: Perform the reaction in anhydrous organic solvents if possible. If aqueous conditions are necessary, use the activated linker immediately and control the pH.
-
-
Possible Cause: Suboptimal reaction conditions.
-
Solution: Optimize the pH for the specific conjugation chemistry. For NHS ester formation, a slightly acidic pH is often used, while the reaction with amines is more efficient at a slightly basic pH.
-
Data Presentation
Table 1: Recommended Storage and Handling Conditions for this compound
| Condition | Recommendation | Rationale |
| Storage Temperature | Solid: ≤ -15°C; Solution: -20°C to -80°C | Minimizes thermal degradation of the azide group.[1][3] |
| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents oxidation of the PEG chain.[3] |
| Light Exposure | Store in the dark | The azide group can be light-sensitive.[1][2] |
| Moisture | Store in a dry environment with desiccant | Prevents hydrolysis, especially of activated forms of the carboxylic acid.[3] |
| Freeze-Thaw Cycles | Avoid repeated cycles | Minimizes degradation of the reagent in solution.[1][5] |
| Aqueous Solutions | Prepare fresh before use | Ensures maximum reactivity and minimizes hydrolysis.[5][6] |
Experimental Protocols
Protocol: Assessment of this compound Stability by RP-HPLC
This protocol outlines a method to assess the stability of this compound under different conditions (e.g., varying pH, temperature).
Materials:
-
This compound
-
Buffers of desired pH (e.g., pH 4, 7.4, 9)
-
Thermostatic incubator
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a UV detector
-
Mobile phase (e.g., water/acetonitrile gradient with 0.1% TFA)
Procedure:
-
Prepare stock solutions of this compound in a suitable organic solvent (e.g., DMSO).
-
Dilute the stock solution into the different pH buffers to a final concentration suitable for HPLC analysis.
-
Incubate the samples at the desired temperature (e.g., 4°C, 25°C, 37°C).
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
Analyze the samples by RP-HPLC.
-
Monitor the peak corresponding to intact this compound. A decrease in the peak area over time indicates degradation.
-
Quantify the percentage of remaining intact linker at each time point to determine the degradation rate.
Visualizations
Caption: General workflow for using and troubleshooting this compound.
Caption: Key functional groups and potential degradation points of this compound.
Caption: Troubleshooting flowchart for low conjugation yield.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 4. This compound Cas:1343472-07-0 Manufacturer | Sinopeg.com [sinopeg.com]
- 5. nanocs.net [nanocs.net]
- 6. benchchem.com [benchchem.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. adcreview.com [adcreview.com]
- 9. labinsights.nl [labinsights.nl]
Technical Support Center: Preventing Aggregation with N3-PEG8-CH2COOH
Welcome to the technical support center for the use of N3-PEG8-CH2COOH in bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to aggregation during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it help prevent aggregation?
This compound is a heterobifunctional linker that contains an azide (B81097) (N3) group, a carboxylic acid (CH2COOH) group, and a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG8) spacer. The PEG8 spacer is the key to preventing aggregation. Many therapeutic molecules and payloads used in bioconjugation are hydrophobic, which can lead to the conjugate aggregating in aqueous solutions.[1][2] The hydrophilic PEG8 chain creates a "hydration shell" around the molecule, increasing its solubility and stability in aqueous buffers.[3][4] This steric hindrance and increased hydrophilicity minimizes non-specific hydrophobic interactions between conjugate molecules, which are a primary cause of aggregation.[2][3]
Q2: What are the primary causes of aggregation when using this compound?
While this compound is designed to reduce aggregation, issues can still arise due to several factors:
-
High Drug-to-Antibody Ratio (DAR): Conjugating too many hydrophobic drug molecules to an antibody can overcome the solubilizing effect of the PEG8 linker, leading to aggregation.[4][5]
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition can destabilize the protein during conjugation, exposing hydrophobic regions and promoting aggregation.[2]
-
High Protein Concentration: Increased proximity of protein molecules at high concentrations can facilitate intermolecular interactions and aggregation.
-
Inefficient Conjugation: Incomplete or inefficient conjugation can lead to a heterogeneous mixture of products, some of which may be prone to aggregation.
-
Presence of Organic Solvents: While sometimes necessary to dissolve the linker or payload, high concentrations of organic solvents like DMSO can denature proteins and cause aggregation.[2]
Q3: How can I detect and quantify aggregation in my sample?
Several analytical techniques can be used to detect and quantify aggregation:
-
Visual Inspection: The simplest method is to check for visible precipitates, cloudiness, or opalescence in your solution.
-
UV-Vis Spectrophotometry: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate the presence of larger aggregates.
-
Size Exclusion Chromatography (SEC): This is a powerful technique to separate and quantify monomers, dimers, and higher-order aggregates based on their size.[5][6]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the formation of larger aggregates.
-
Mass Spectrometry (MS): Techniques like SEC-MS can provide detailed information on the composition and aggregation state of your bioconjugate.[6]
Troubleshooting Guide
Problem 1: Visible precipitation or cloudiness in the reaction mixture during or after conjugation.
| Possible Cause | Troubleshooting Steps |
| High Molar Excess of Linker/Payload | Reduce the molar ratio of the this compound linker and/or the payload to the protein. A high degree of conjugation can increase hydrophobicity. |
| Suboptimal Buffer pH | Ensure the reaction buffer pH is optimal for both the protein's stability and the conjugation chemistry. For EDC/NHS chemistry, a two-step process with an activation pH of 5.0-6.0 followed by a conjugation pH of 7.2-7.5 is recommended.[7][8] Avoid the protein's isoelectric point (pI). |
| High Protein Concentration | Perform the conjugation reaction at a lower protein concentration (e.g., 1-5 mg/mL) to reduce intermolecular interactions. |
| Inadequate Solubility of Linker/Payload | If using an organic solvent (e.g., DMSO) to dissolve the linker or payload, add it to the reaction mixture slowly and with gentle mixing to avoid localized high concentrations that can cause protein precipitation. Minimize the final concentration of the organic solvent. |
Problem 2: Size Exclusion Chromatography (SEC) analysis shows a significant percentage of high molecular weight (HMW) species.
| Possible Cause | Troubleshooting Steps |
| High Drug-to-Antibody Ratio (DAR) | A higher DAR often correlates with increased aggregation.[5] Optimize the conjugation reaction to achieve a lower, more controlled DAR. This can be done by adjusting the molar ratio of the linker and payload to the antibody. |
| Linker Instability | Ensure that the activated this compound (NHS ester) is used immediately after preparation, as it can hydrolyze, leading to inefficient conjugation and potential side reactions. |
| Post-conjugation Handling | After the conjugation reaction, perform buffer exchange into a formulation buffer that is known to maintain the stability of the antibody-drug conjugate (ADC). Consider the inclusion of stabilizing excipients. |
| Analytical Artifacts | Ensure that the SEC mobile phase is not causing aggregation of the sample. The mobile phase should be optimized for the specific ADC. |
Data Presentation
The following table provides a representative summary of how the Drug-to-Antibody Ratio (DAR) and the type of linker can influence the percentage of aggregation in an antibody-drug conjugate (ADC) formulation, based on findings from stability studies.[5]
| ADC Formulation | Drug-to-Antibody Ratio (DAR) | Linker Type | % Aggregates (Initial) | % Aggregates (After 28 days at 25°C) |
| ADC-1 | ~4 | PEG-based | 0.8% | 1.5% |
| ADC-2 | ~8 | PEG-based | 1.2% | 6.0% |
| ADC-3 | ~8 | Less Hydrophilic Linker | 2.5% | 12.0% |
This data is illustrative and the actual aggregation will depend on the specific antibody, payload, and formulation conditions.
Experimental Protocols
Protocol: Two-Step Conjugation of a Protein with an Alkyne-Payload using this compound
This protocol describes the activation of the carboxylic acid on this compound using EDC/NHS chemistry, followed by conjugation to a primary amine on a protein. The resulting azide-functionalized protein is then reacted with an alkyne-containing payload via a copper-catalyzed "click" reaction.
Materials:
-
Protein containing primary amines (e.g., lysine (B10760008) residues)
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Alkyne-containing payload
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
Desalting columns
Step 1: Activation of this compound
-
Equilibrate all reagents to room temperature before use.
-
Dissolve this compound in an appropriate organic solvent (e.g., DMSO or DMF) to prepare a stock solution.
-
In a separate tube, dissolve EDC and NHS in Activation Buffer.
-
Add the EDC/NHS solution to the this compound solution. A molar excess of EDC and NHS over the linker is recommended (e.g., 2-5 fold).
-
Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester.
Step 2: Conjugation of Activated Linker to Protein
-
Perform a buffer exchange on your protein solution into the Conjugation Buffer using a desalting column.
-
Immediately add the freshly activated this compound (NHS ester) solution to the protein solution. The molar ratio of the linker to the protein will need to be optimized to achieve the desired DAR and minimize aggregation; a starting point could be a 5 to 20-fold molar excess of the linker.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS esters.
-
Remove the excess linker and quenching reagents by buffer exchange or dialysis into a suitable buffer for the next step (e.g., PBS).
Step 3: Click Reaction with Alkyne-Payload
-
Prepare stock solutions of the alkyne-payload, CuSO4, sodium ascorbate, and TBTA.
-
To the azide-functionalized protein solution, add the alkyne-payload. A slight molar excess of the payload is typically used.
-
Add TBTA to the reaction mixture.
-
Initiate the click reaction by adding sodium ascorbate followed by CuSO4.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
Purify the final antibody-drug conjugate using an appropriate method, such as size exclusion chromatography or affinity chromatography, to remove unreacted payload and other reagents.
Mandatory Visualizations
References
- 1. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 2. pharmtech.com [pharmtech.com]
- 3. purepeg.com [purepeg.com]
- 4. labinsights.nl [labinsights.nl]
- 5. researchgate.net [researchgate.net]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
Technical Support Center: Azide-Alkyne Cycloaddition
Welcome to the Technical Support Center for azide-alkyne cycloaddition reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to optimize your click chemistry experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during both Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Troubleshooting
Q1: My CuAAC reaction has a low yield or is not working at all. What are the common causes?
A1: Low or no product yield in a CuAAC reaction can be attributed to several factors:
-
Catalyst Inactivity: The active catalyst is Cu(I), which can be easily oxidized to the inactive Cu(II) state by oxygen. This can be caused by insufficient reducing agent (e.g., sodium ascorbate) or inadequate degassing of the reaction mixture.[1]
-
Poor Reagent Quality: The purity of your azide (B81097) and alkyne is crucial. Azides can be particularly unstable and may degrade over time.
-
Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, solvent, or pH can significantly hinder the reaction.[2]
-
Ligand Issues: The choice of ligand and its ratio to copper is critical for stabilizing the Cu(I) catalyst and accelerating the reaction. An inappropriate ligand or an incorrect ratio can be detrimental.
-
Side Reactions: The most common side reaction is the oxidative homocoupling of the alkyne (Glaser coupling), which consumes the starting material.[1]
Q2: I'm observing unexpected side products in my CuAAC reaction. What are they and how can I minimize them?
A2: The primary side reaction in CuAAC is the Glaser coupling, which is the oxidative homocoupling of terminal alkynes to form diynes. This can be minimized by ensuring the reaction is performed under anaerobic conditions and by using a sufficient amount of reducing agent to maintain the copper in the Cu(I) state. In the context of bioconjugation, reactive oxygen species (ROS) generated by the copper catalyst can lead to oxidative damage of sensitive amino acid residues in proteins.[1] The use of a copper-stabilizing ligand can help mitigate the generation of ROS.[1]
Q3: How do I choose the right ligand for my CuAAC reaction?
A3: The choice of ligand is crucial for stabilizing the Cu(I) catalyst, which prevents its oxidation and disproportionation. A good ligand will also accelerate the reaction rate. For reactions in organic solvents or mixtures with limited water, Tris(benzyltriazolylmethyl)amine (TBTA) is a common choice due to its ability to stabilize Cu(I). For reactions in aqueous buffers, a water-soluble ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Bathophenanthroline disulfonate (BPS) is preferred. The ligand-to-copper ratio is also important, with an excess of ligand often being beneficial, particularly in bioconjugation reactions to protect biomolecules from oxidative damage.[3]
Q4: My product is difficult to purify due to copper contamination. How can I remove the copper catalyst?
A4: Residual copper can be removed by washing the crude product with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA). Passing the product solution through a short plug of silica (B1680970) gel can also be effective. For biomolecules, size-exclusion chromatography or dialysis against a buffer containing a chelating agent are common methods for removing the copper catalyst and other small molecule reagents.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Troubleshooting
Q1: My SPAAC reaction is very slow or incomplete. What can I do to improve the rate?
A1: The rate of a SPAAC reaction is primarily determined by the reactivity of the cyclooctyne (B158145). If your reaction is slow, consider the following:
-
Choice of Cyclooctyne: The structure of the cyclooctyne has a significant impact on the reaction rate. More strained cyclooctynes, such as dibenzocyclooctynes (DBCO) and bicyclononynes (BCN), are generally more reactive.[4][5] If you are using a less reactive cyclooctyne, switching to a more strained analog can dramatically increase the reaction speed.
-
Reactant Concentration: Increasing the concentration of either the azide or the cyclooctyne will increase the reaction rate.[6]
-
Temperature: While SPAAC reactions are typically run at room temperature, gently heating the reaction (e.g., to 37°C) can increase the rate, provided your molecules are stable at higher temperatures.[4]
-
Solvent and pH: The choice of solvent and pH can influence the reaction kinetics. For example, some studies have shown that HEPES buffer can lead to faster reactions compared to PBS.[6][7] The addition of organic co-solvents like DMSO may be necessary for poorly soluble reactants, but the effect on the reaction rate should be empirically determined.[8]
Q2: I am seeing non-specific labeling or side reactions in my SPAAC experiment. What could be the cause?
A2: While SPAAC is known for its high bioorthogonality, side reactions can occur:
-
Reaction with Thiols: Some strained alkynes, particularly DBCO derivatives, have been reported to react with free thiols, such as those from cysteine residues in proteins.[2] This can be a concern when working with proteins that have accessible cysteine residues.
-
Presence of Sodium Azide: If your buffers contain sodium azide (NaN₃) as a preservative, it will compete with your azide-functionalized molecule for reaction with the cyclooctyne, leading to lower yields of your desired product.[6] It is crucial to use azide-free buffers for SPAAC reactions.
Q3: How can I monitor the progress of my SPAAC reaction?
A3: The progress of a SPAAC reaction can be monitored by various analytical techniques. A convenient method for monitoring reactions involving DBCO is by UV-Vis spectroscopy, as the DBCO moiety has a characteristic absorbance at around 309 nm which disappears as the reaction proceeds.[6][9] This allows for the determination of reaction kinetics by tracking the decrease in absorbance over time.[6] For other cyclooctynes, techniques such as HPLC, LC-MS, or NMR spectroscopy can be used to monitor the consumption of starting materials and the formation of the product.[4]
Quantitative Data Summary
The following tables provide a summary of key quantitative data to aid in the optimization of your azide-alkyne cycloaddition reactions.
Table 1: Comparison of Common Ligands for CuAAC Reactions
| Ligand | Recommended Cu:Ligand Ratio | Typical Solvent System(s) | Key Characteristics |
| TBTA | 1:1 to 1:5 | DMF, DMSO, t-BuOH/H₂O | Excellent for organic synthesis; limited water solubility. |
| THPTA | 1:5 | Aqueous buffers (e.g., PBS, HEPES) | Highly water-soluble; ideal for bioconjugation.[7] |
| BTTAA | 1:5 | Aqueous buffers | Water-soluble and has been shown to be highly effective in accelerating CuAAC. |
Table 2: Comparison of Second-Order Rate Constants for Various Cyclooctynes in SPAAC with Benzyl Azide
| Cyclooctyne | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| OCT | 2.4 x 10⁻³ | [10] |
| MOFO | 4.3 x 10⁻³ | [10] |
| DIFO | 7.6 x 10⁻² | [10] |
| DIBO | 0.12 | [11] |
| BCN | 0.14 | [12] |
| DIBAC | 0.31 | [12] |
| BARAC | 0.96 | [12] |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline for a small-scale CuAAC reaction and may require optimization for specific substrates.
Reagent Preparation:
-
Azide Solution: Prepare a stock solution of your azide (e.g., 100 mM in DMF).
-
Alkyne Solution: Prepare a stock solution of your alkyne (e.g., 100 mM in DMF).
-
Copper Sulfate Solution: Prepare a stock solution of CuSO₄·5H₂O (e.g., 50 mM in water).
-
Sodium Ascorbate (B8700270) Solution: Prepare a fresh 1 M stock solution of sodium ascorbate in water. This solution should be made fresh as it is prone to oxidation.
-
Ligand Solution (TBTA): Prepare a stock solution of TBTA (e.g., 50 mM in a 1:4 mixture of DMF and t-BuOH).[13]
Reaction Setup:
-
In a reaction vial, add the alkyne (1.0 equivalent).
-
Add the azide (1.1 equivalents).[13]
-
Add the solvent (e.g., a 1:1 mixture of t-BuOH and water).
-
Add the TBTA solution (0.05 equivalents).[13]
-
Add the CuSO₄ solution (0.01-0.05 equivalents).[13]
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen.[13]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.1-0.2 equivalents).[13]
Reaction and Work-up:
-
Stir the reaction at room temperature. The reaction can be gently heated (e.g., 40-60°C) to increase the rate if necessary.[13]
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. To remove residual copper, the organic layer can be washed with a dilute aqueous solution of EDTA.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by an appropriate method, such as column chromatography.
Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Bioconjugation
This protocol provides a general workflow for conjugating a DBCO-functionalized molecule to an azide-modified biomolecule.
Reagent Preparation:
-
DBCO-functionalized Molecule: Prepare a stock solution of your DBCO-containing molecule (e.g., DBCO-PEG-NHS ester) in an appropriate solvent (e.g., DMSO).
-
Azide-modified Biomolecule: Prepare a solution of your azide-modified biomolecule (e.g., a protein) in an azide-free buffer (e.g., PBS, pH 7.4).
Reaction Setup:
-
To the solution of the azide-modified biomolecule, add the DBCO-functionalized molecule. A 2-4 fold molar excess of the DBCO reagent over the azide is often used to ensure complete labeling.[4] The final concentration of any organic solvent (e.g., DMSO) should be kept low (typically <10%) to avoid denaturation of the biomolecule.
-
Gently mix the reaction solution.
Reaction and Purification:
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.[4] The optimal reaction time will depend on the specific reactants and their concentrations.
-
Monitor the reaction progress if desired using a suitable analytical technique (e.g., SDS-PAGE, LC-MS).
-
Once the reaction is complete, the conjugated biomolecule can be purified to remove excess DBCO reagent and other small molecules. Common purification methods include size-exclusion chromatography (e.g., a desalting column) or dialysis.
Visualizations
The following diagrams illustrate key decision-making and troubleshooting processes in azide-alkyne cycloaddition reactions.
Caption: A troubleshooting workflow for addressing low or no yield in CuAAC reactions.
Caption: A decision tree to guide the selection between CuAAC and SPAAC based on experimental requirements.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. bioclone.net [bioclone.net]
- 3. researchgate.net [researchgate.net]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. researchgate.net [researchgate.net]
- 6. broadpharm.com [broadpharm.com]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of N3-PEG8-CH2COOH Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of N3-PEG8-CH2COOH conjugates.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound conjugates, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of the Purified Conjugate
Q: We are experiencing a significant loss of our this compound conjugate during purification. What are the possible reasons and how can we improve the recovery?
A: Low recovery is a common challenge in the purification of polar, flexible molecules like PEG conjugates. Several factors could be contributing to this issue:
-
Irreversible Adsorption to the Stationary Phase: The conjugate may be binding too strongly to the chromatography resin.
-
Solution: Modify the elution conditions. For reverse-phase chromatography (RP-HPLC), this could involve adjusting the gradient of the organic solvent. For ion-exchange chromatography, you might need to increase the salt concentration in the elution buffer.
-
-
Precipitation on the Column: The solubility of the conjugate can be sensitive to changes in the mobile phase composition.
-
Solution: Ensure the conjugate is soluble in the mobile phase throughout the purification process. Adjusting the pH or ionic strength of the buffers may be necessary to prevent precipitation.
-
-
Inappropriate Purification Method: The chosen purification technique may not be suitable for the size and properties of your conjugate.
-
Solution: For smaller molecules like this compound, RP-HPLC is often the most effective high-resolution method. Size exclusion chromatography (SEC) may not be ideal if the size difference between your conjugate and impurities is small.
-
Issue 2: Poor Purity of the Final Product
Q: Our purified this compound conjugate is not meeting the desired purity specifications (>95%). What are the likely impurities and how can we remove them?
A: Achieving high purity requires a purification strategy that effectively separates the desired conjugate from various potential impurities.
-
Common Impurities:
-
Unreacted Starting Materials: Residual unreacted this compound or the molecule it is being conjugated to.
-
Di-acid PEG Impurity: Commercial PEG reagents can sometimes contain a di-acid impurity, which can complicate purification.
-
Side-reaction Products: Depending on the conjugation chemistry used, various side products can form. For example, in EDC/NHS mediated couplings, N-acylurea byproducts can be a common impurity.
-
Aggregates: The PEGylated product may aggregate with itself or with unreacted PEG reagent.
-
-
Solutions for Improving Purity:
-
Optimize Chromatography Conditions:
-
RP-HPLC: Adjust the gradient slope, mobile phase composition (e.g., acetonitrile/water with an additive like trifluoroacetic acid - TFA), and temperature to improve resolution. A shallower gradient can often enhance the separation of closely related species.
-
Ion-Exchange Chromatography (IEX): If your conjugate has a net charge, IEX can be a powerful polishing step. The neutral PEG chain can shield charges on the molecule, altering its interaction with the IEX resin and allowing for separation from unreacted starting materials.
-
-
Consider a Multi-Step Purification Strategy: A combination of different chromatography techniques can be highly effective. For instance, an initial separation by SEC to remove bulk unreacted PEG could be followed by a high-resolution RP-HPLC step.
-
Modify Buffer Conditions: Altering the pH or ionic strength of the buffers can help to minimize non-specific interactions and aggregation.
-
Issue 3: Problems with Chromatographic Peak Shape
Q: During HPLC analysis and purification, we are observing broad or tailing peaks for our this compound conjugate. What is causing this and how can it be fixed?
A: Poor peak shape in HPLC can be attributed to several factors, particularly for polar and potentially charged molecules.
-
Causes of Poor Peak Shape:
-
Secondary Interactions: The carboxylic acid group on the conjugate can interact with residual silanol (B1196071) groups on silica-based reverse-phase columns, leading to peak tailing.
-
Polydispersity of PEG: The inherent polydispersity of the PEG chain can contribute to peak broadening.
-
Column Overload: Injecting too much sample can lead to distorted peak shapes.
-
Inappropriate Mobile Phase: The choice of mobile phase and additives is critical for good peak shape.
-
-
Troubleshooting Peak Shape Issues:
-
Mobile Phase pH Adjustment: For the carboxylic acid group, using a mobile phase with a low pH (e.g., containing 0.1% TFA) will suppress its ionization and minimize interactions with the stationary phase.
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica (B1680970) columns with advanced end-capping minimize the number of accessible silanol groups, reducing peak tailing for acidic and basic compounds.
-
Optimize Column Temperature: Increasing the column temperature (e.g., to 40-50 °C) can improve peak shape and resolution.
-
Reduce Sample Load: Try injecting a smaller amount of your sample to see if the peak shape improves.
-
Consider HILIC: For very polar compounds that are poorly retained on traditional C18 columns, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an excellent alternative.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying this compound conjugates?
A1: For small molecules like this compound and its conjugates, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is generally the most effective method for achieving high purity. It offers high resolution to separate the desired product from unreacted starting materials and other impurities.
Q2: What are the typical storage conditions for purified this compound?
A2: Purified this compound should be stored at -20°C or lower for long-term storage , protected from light and moisture. For easier handling, it's recommended to prepare stock solutions in an anhydrous solvent like DMSO or DMF and store them at -20°C under an inert gas atmosphere (e.g., argon or nitrogen). Avoid repeated freeze-thaw cycles.
Q3: What analytical techniques can be used to assess the purity of the final product?
A3: A combination of analytical techniques is recommended to confirm the identity and purity of your this compound conjugate:
-
High-Performance Liquid Chromatography (HPLC): Both analytical RP-HPLC and SEC-HPLC can be used to determine the purity of the final product and quantify the amount of any remaining starting materials.
-
Mass Spectrometry (MS): To confirm the molecular weight of the conjugate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the conjugate.
Q4: Can I use normal-phase chromatography for purification?
A4: While possible, normal-phase chromatography can be challenging for highly polar PEGylated compounds. These molecules often require highly polar mobile phases to elute, which can lead to issues with streaking and poor separation on silica gel. RP-HPLC or HILIC are generally more suitable choices.
Data Presentation
Table 1: Comparison of Purification Methods for PEGylated Compounds
| Purification Method | Principle | Advantages | Disadvantages | Best Suited For |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | High resolution, good for separating closely related species. | Can have issues with very polar molecules (poor retention) and potential for irreversible binding. | High-purity separation of small to medium-sized PEG conjugates. |
| Size Exclusion Chromatography (SEC) | Separation based on molecular size. | Good for removing bulk impurities with a significant size difference (e.g., unreacted PEG). | Lower resolution than RP-HPLC, not ideal for separating species of similar size. | Initial bulk purification to remove large or small impurities. |
| Ion-Exchange Chromatography (IEX) | Separation based on net charge. | Effective for separating molecules with different charge properties. | The PEG chain can shield charges, potentially reducing the effectiveness of separation. | Polishing step for charged conjugates to remove impurities with different charge states. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Separation based on hydrophilicity. | Excellent for retaining and separating highly polar compounds. | Can be more sensitive to mobile phase composition and requires careful method development. | Purification of very polar conjugates that are not well-retained by RP-HPLC. |
Experimental Protocols
Protocol: General Reverse-Phase HPLC (RP-HPLC) Purification of this compound Conjugates
This protocol provides a general guideline for the purification of this compound conjugates using RP-HPLC. The specific conditions may need to be optimized for your particular conjugate.
-
Column Selection:
-
A C18 or C8 stationary phase is a good starting point. For preparative purification, use a column with an appropriate internal diameter and particle size for your sample load.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
Degas both mobile phases thoroughly before use.
-
-
Sample Preparation:
-
Dissolve the crude conjugate in a minimal amount of a solvent compatible with the initial mobile phase conditions (e.g., a mixture of water and acetonitrile).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC Method:
-
Flow Rate: Typically 1 mL/min for an analytical column (e.g., 4.6 mm ID). Scale the flow rate accordingly for preparative columns.
-
Column Temperature: 40-50 °C to improve peak shape.
-
Detection: UV detection at an appropriate wavelength for your conjugate (e.g., 214 nm for peptide bonds, or a wavelength specific to a chromophore in your molecule).
-
Gradient Program (Example):
-
0-5 min: 5% B (Isocratic)
-
5-35 min: Linear gradient from 5% to 95% B
-
35-40 min: 95% B (Isocratic, column wash)
-
40-45 min: Linear gradient from 95% to 5% B
-
45-50 min: 5% B (Re-equilibration)
-
Note: The gradient slope and duration will need to be optimized for your specific separation.
-
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the peak of interest.
-
Analyze the collected fractions by analytical HPLC and Mass Spectrometry to confirm purity and identity.
-
-
Post-Purification Processing:
-
Pool the pure fractions.
-
Remove the organic solvent (e.g., by rotary evaporation or lyophilization).
-
Mandatory Visualization
Caption: A logical workflow for troubleshooting common issues in the purification of this compound conjugates.
Caption: A decision tree to guide the selection of an appropriate purification method for this compound conjugates.
Technical Support Center: N3-PEG8-CH2COOH
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the use of N3-PEG8-CH2COOH, a heterobifunctional PEG linker.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving the carboxylic acid (-COOH) or azide (B81097) (-N3) functionalities of the linker.
Issue 1: Low Yield or No Product in EDC/NHS Coupling Reaction
You are attempting to conjugate the carboxylic acid group of the linker to a primary amine on your protein, peptide, or small molecule, but analytical results (e.g., SDS-PAGE, HPLC, MS) show low efficiency.
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Hydrolysis of Activated Ester | The NHS-ester intermediate is susceptible to hydrolysis, which regenerates the carboxylic acid. The rate of hydrolysis increases significantly with pH.[1][2][] Perform the amine coupling step immediately after activating the carboxyl group. Maintain the coupling reaction pH between 7.2 and 8.0 for optimal aminolysis over hydrolysis.[4][5] |
| Inactive EDC or NHS Reagents | EDC and NHS are moisture-sensitive. If stored improperly, they can hydrolyze and become inactive.[6] Use fresh, high-quality EDC and NHS. Always allow reagents to warm to room temperature before opening to prevent condensation. Prepare EDC stock solutions immediately before use.[6][7] |
| Presence of Competing Nucleophiles | Buffers containing primary amines (e.g., Tris, Glycine) will compete with your target molecule for reaction with the activated linker.[1] Use non-amine, non-carboxylate buffers such as MES for the activation step (pH 4.7-6.0) and Phosphate (B84403) Buffered Saline (PBS) or HEPES for the coupling step (pH 7.2-8.0).[4][8] |
| Suboptimal pH for Activation/Coupling | The two key steps have different optimal pH ranges. Carboxyl activation with EDC is most efficient at pH 4.5-6.0, while the reaction of the NHS ester with a primary amine is most efficient at pH 7-8.[7][8] For best results, perform a two-step reaction: activate the linker in MES buffer at pH 5-6, then add this solution to your amine-containing molecule in a phosphate or borate (B1201080) buffer at pH 7.2-7.5.[7] |
| Precipitation of Protein/Reagents | High concentrations of the linker or organic co-solvents (like DMSO) used to dissolve the linker can cause protein precipitation.[8] Reduce the molar excess of the activated PEG linker. If using a co-solvent, ensure the final concentration in the reaction mixture is low (typically <10%) and does not destabilize your protein.[1] |
Issue 2: Low Efficiency in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
You are attempting to "click" the azide group of the linker to an alkyne-modified molecule, but the reaction yield is poor.
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Oxidation of Cu(I) Catalyst | The active catalyst, Cu(I), is easily oxidized to inactive Cu(II) by dissolved oxygen in the buffer.[9] Degas all buffers and solutions by sparging with an inert gas like argon or nitrogen.[10] Perform the reaction under an inert atmosphere for highly sensitive substrates.[10] |
| Absence of a Stabilizing Ligand | In aqueous solutions, Cu(I) can be unstable. Ligands are required to protect the copper from oxidation and improve solubility. Use a copper-stabilizing ligand such as THPTA (water-soluble) or TBTA.[9][10] A common practice is to pre-mix the CuSO₄ with the ligand before adding the reducing agent.[10] |
| Incorrect Order of Reagent Addition | Adding the reducing agent before the ligand can lead to the precipitation of copper species. The recommended order is: 1. Mix azide and alkyne components. 2. Add the pre-mixed Cu(II)-ligand solution. 3. Initiate the reaction by adding the fresh reducing agent (e.g., sodium ascorbate).[10] |
| Reduction of Azide Group | Some reducing agents, particularly phosphines like TCEP, can reduce the azide group to an amine via the Staudinger reaction, rendering it inactive for click chemistry.[11] Use sodium ascorbate (B8700270) as the standard reducing agent for CuAAC. Avoid using phosphine-based reducing agents in the reaction mixture.[11] |
| Precipitation During Reaction | The formation of insoluble precipitates can indicate catalyst decomposition or protein aggregation.[12] Ensure adequate mixing and consider using a ligand like THPTA, which is designed to maintain catalyst solubility and reduce cell toxicity in biological applications.[9] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound? Store the solid compound at -20°C, kept dry and protected from light.[13] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.
Q2: How can I confirm that my linker has been successfully conjugated to my protein? Several analytical techniques can be used:
-
SDS-PAGE: A successful conjugation will result in a shift in the molecular weight of the protein, visible as a higher band on the gel.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This provides a precise mass of the conjugate, allowing you to determine the number of linker molecules attached per protein molecule.
-
HPLC: Conjugation will change the retention time of the protein. Reverse-phase or size-exclusion chromatography can be used to separate the conjugate from the unconjugated protein.
Q3: Is the azide group stable under the conditions used for EDC/NHS coupling? Yes, the azide functional group is generally stable and orthogonal to the reagents and conditions (pH 4.5-8.0) used for EDC/NHS chemistry.[14] It will not react with amines, carboxylates, EDC, or NHS, allowing for a sequential two-step conjugation strategy.
Q4: Can the PEG chain itself undergo side reactions? The polyethylene (B3416737) glycol (PEG) chain is generally stable. However, under conditions involving transition metals and oxygen, the ether linkages can be susceptible to oxidation, which may lead to chain cleavage.[15] This is a greater concern during long-term storage or under harsh oxidative conditions rather than during typical conjugation reactions.
Q5: What is the "Rule of Six" regarding azide stability? The "Rule of Six" is a safety guideline stating that an organic azide is relatively safe to handle if there are at least six carbon atoms for each azide group.[16][17] this compound has 18 carbons, satisfying this rule and indicating it is not considered explosive under normal laboratory conditions.
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Conjugation to a Protein
This protocol details the activation of the this compound carboxylic acid and subsequent conjugation to primary amines (e.g., lysine (B10760008) residues) on a target protein.
-
Reagent Preparation:
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.
-
Coupling Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.5.
-
EDC Stock: 10 mg/mL in anhydrous DMSO or Activation Buffer (prepare fresh).
-
Sulfo-NHS Stock: 10 mg/mL in Activation Buffer (prepare fresh).
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
-
Activation of this compound (Step 1): a. Dissolve this compound in Activation Buffer. b. Add a 1.2-fold molar excess of EDC stock solution. c. Add a 1.2-fold molar excess of Sulfo-NHS stock solution. d. Incubate for 15-30 minutes at room temperature.
-
Conjugation to Protein (Step 2): a. Immediately add the activated linker solution to your protein solution (dissolved in Coupling Buffer). A 10- to 20-fold molar excess of the linker over the protein is a common starting point.[4] b. Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
Quenching and Purification: a. Add Quenching Buffer to a final concentration of 20-50 mM Tris to stop the reaction by consuming any unreacted NHS esters. b. Remove excess linker and byproducts using dialysis, a desalting column, or size-exclusion chromatography.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the azide-functionalized molecule (from Protocol 1) to an alkyne-containing molecule.
-
Reagent Preparation:
-
Reaction Buffer: Degassed PBS, pH 7.4.
-
Copper Stock: 20 mM CuSO₄ in water.
-
Ligand Stock: 100 mM THPTA in water.
-
Reducing Agent Stock: 300 mM Sodium Ascorbate in water (prepare fresh).
-
-
Click Reaction: a. In a reaction tube, combine the azide-modified protein and a 5- to 10-fold molar excess of the alkyne-modified molecule in Reaction Buffer. b. Add Ligand Stock to a final concentration of 1 mM. c. Add Copper Stock to a final concentration of 0.2 mM. Vortex briefly. d. Initiate the reaction by adding the fresh Reducing Agent Stock to a final concentration of 2.5-5 mM.[12] e. Protect the reaction from light and incubate for 1-4 hours at room temperature.
-
Purification: a. Purify the final conjugate using a desalting column, dialysis, or other appropriate chromatography method to remove copper, excess reagents, and byproducts.
Visualizations
Caption: Two-step conjugation workflow using this compound.
Caption: Key side reaction pathways for this compound functionalities.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. N3-PEG8-COOH, 1214319-92-2, Azide-PEG8-Acid [biochempeg.com]
- 14. Azide N3: Reactivity, Uses & Significance in Chemistry [baseclick.eu]
- 15. mdpi.com [mdpi.com]
- 16. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 17. safety.pitt.edu [safety.pitt.edu]
improving N3-PEG8-CH2COOH reaction efficiency
Welcome to the Technical Support Center for N3-PEG8-CH2COOH Reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the use of this compound in bioconjugation and other chemical syntheses.
Troubleshooting Guide
This section addresses common issues encountered during the reaction of this compound, particularly focusing on the amide bond formation step with amine-containing molecules.
Question 1: Why is the yield of my final conjugate unexpectedly low?
A low yield is a frequent issue that can stem from several factors throughout the experimental workflow. The most common culprits are incomplete amide coupling, inefficient activation of the carboxylic acid, or issues with reagent quality.[1][2]
Potential Causes and Recommended Actions:
| Potential Cause | Recommended Action |
| Suboptimal Reaction Conditions | Optimize pH, temperature, and reaction time. The activation of the carboxylic acid with EDC/NHS is most efficient at a pH of 4.5-7.2, while the subsequent reaction with primary amines is favored at a pH of 7-8.[2] Consider a two-step reaction with pH adjustment.[2] |
| Inefficient Carboxylic Acid Activation | Use fresh, high-quality coupling reagents. Screen different reagents like HATU, HBTU, or COMU in addition to the standard EDC/NHS.[1] Ensure reagents are stored correctly to prevent degradation, especially EDC and NHS which are moisture-sensitive.[2] |
| Inappropriate Reagent Stoichiometry | Optimize the molar ratio of the PEG linker to your amine-containing molecule. A titration is recommended to find the optimal ratio.[2] Use a slight excess (1.1-1.5 equivalents) of the coupling reagents (e.g., EDC, NHS).[1] |
| Interfering Buffer Components | Ensure your reaction buffer is free of primary amines (like Tris) or carboxyl groups that can compete in the reaction.[2] Phosphate-buffered saline (PBS) or HEPES are generally suitable choices.[3] |
| Side Reactions | The azide (B81097) group is generally stable but can be reduced to an amine by certain reducing agents (e.g., DTT, TCEP) or phosphines, which would interfere with subsequent click chemistry steps.[3][4] Ensure your reaction conditions are compatible with the azide group. |
Question 2: I am observing aggregation or precipitation of my protein/antibody after conjugation. What can I do?
Aggregation is a common problem, especially when working with proteins. It can be caused by a high degree of PEGylation, inappropriate buffer conditions, or the inherent properties of the biomolecule.
Potential Causes and Recommended Actions:
| Potential Cause | Recommended Action |
| High Degree of PEGylation (DOL) | A high molar excess of the this compound reagent can lead to over-PEGylation and subsequent aggregation.[2] Reduce the molar ratio of the PEG linker to the protein/antibody.[2] |
| Suboptimal Buffer Conditions | The pH and ionic strength of the buffer can influence protein stability. Ensure the buffers used during the reaction and purification are optimized to maintain the solubility of the conjugate.[2] |
| Hydrophobic Interactions | While PEG is hydrophilic, extensive modification of the protein surface can sometimes expose hydrophobic patches, leading to aggregation. The use of longer PEG chains can sometimes provide a more effective hydrophilic shield.[2] |
| Purification Issues | The purification method itself can sometimes induce aggregation. Size exclusion chromatography (SEC) is a gentle method suitable for separating aggregates from the desired conjugate.[2] |
Question 3: How can I confirm that the carboxylic acid group on this compound is being activated successfully?
Incomplete activation of the carboxylic acid is a primary reason for low conjugation efficiency.[1]
Troubleshooting and Verification Steps:
-
Reagent Quality : Ensure that your EDC and NHS are fresh and have been stored under dry conditions. EDC is particularly sensitive to hydrolysis.[2]
-
Reaction Monitoring : The activation reaction is typically fast (15-30 minutes at room temperature).[2] While direct monitoring can be difficult without advanced analytical methods, an indirect approach is to run a small-scale test reaction with a simple amine and analyze the product formation by LC-MS.
-
pH Control : The activation step is most efficient at a slightly acidic pH (4.5-7.2).[5] Using a buffer like MES at pH 6.0 is common.[5]
-
Alternative Activators : If EDC/NHS chemistry is consistently failing, consider alternative coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), which can be more effective for difficult couplings.[1]
Frequently Asked Questions (FAQs)
Q1: What is a general protocol for conjugating this compound to an amine-containing molecule using EDC/NHS chemistry?
This protocol outlines a two-step process that first activates the carboxylic acid on the PEG linker and then reacts the activated PEG with the primary amine on the target molecule.
Experimental Protocol: Two-Step Amide Conjugation
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[5]
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5[2][5]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine
-
Anhydrous DMSO or DMF
-
Purification column (e.g., Size Exclusion Chromatography)[2]
Procedure:
-
Reagent Preparation :
-
Allow all reagents to equilibrate to room temperature before opening.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or Activation Buffer immediately before use.
-
Prepare the amine-containing molecule in the Conjugation Buffer. For proteins, ensure the concentration is ideally greater than 0.5 mg/mL and that the buffer is free of other primary amines.[2]
-
-
Activation of this compound :
-
Conjugation Reaction :
-
Add the freshly activated PEG-NHS ester solution to the solution containing your amine-containing molecule.
-
The molar ratio of PEG to the target molecule should be optimized, but a starting point is often a 10-fold molar excess of the PEG reagent.[2]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[2]
-
-
Quenching :
-
Purification :
-
Purify the conjugate from excess PEG reagent and reaction byproducts using an appropriate method, such as size exclusion chromatography (SEC) or dialysis.[2]
-
Q2: How do I choose the optimal reaction conditions?
Optimizing reaction conditions is critical for maximizing yield and minimizing side products.[6]
Table of Key Reaction Parameters:
| Parameter | Recommended Range/Value | Rationale |
| Activation pH | 4.5 - 7.2 (Optimal: 5.0 - 6.0)[2][5] | Maximizes the efficiency of EDC/NHS-mediated carboxylic acid activation. |
| Conjugation pH | 7.0 - 8.5 (Optimal: 7.2 - 7.5)[2][7] | Favors the nucleophilic attack of the primary amine on the NHS-activated ester. |
| Molar Ratio (PEG:Amine) | 5:1 to 20:1 (start with 10:1)[2] | A molar excess of the PEG linker drives the reaction to completion. This should be titrated to balance conjugation efficiency with the risk of aggregation.[2] |
| Molar Ratio (EDC:NHS) | 1:1 to 1:2 | NHS is added to create a more stable intermediate ester, improving reaction efficiency and reducing side reactions compared to using EDC alone. |
| Temperature | 4°C to 25°C (Room Temp)[2][7] | Room temperature for 1-2 hours is common. Overnight incubation at 4°C can improve yield and reduce aggregation for sensitive proteins.[2] |
| Reaction Time | 1 - 24 hours[1][2] | Monitor reaction progress by a suitable analytical method (e.g., LC-MS) to determine when the starting material is consumed.[1] |
Q3: My azide group seems to be lost during the synthesis. What could be the cause?
The azide group is generally bioorthogonal but can react under certain conditions.
Potential Causes of Azide Loss:
-
Reducing Agents : The most common cause is the presence of reducing agents. Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), and other phosphines will readily reduce an azide to a primary amine.[3][4]
-
Catalytic Hydrogenation : Standard hydrogenation conditions (e.g., H₂, Pd/C) will reduce azides.[4]
-
Strong Acids : Exposure to strong acids can lead to the formation of volatile and potentially explosive hydrazoic acid.[3]
-
Thiols : While less reactive than phosphines, some thiols can slowly reduce azides, especially at elevated temperatures or over long reaction times.[4]
To avoid this, ensure that any reagents or buffers used in steps prior to the intended azide reaction (e.g., "click" chemistry) are free from these components.
Visualized Workflows
General Experimental Workflow
The diagram below illustrates the typical workflow for conjugating this compound to an amine-containing target molecule.
Caption: General workflow for this compound amide conjugation.
Troubleshooting Low Yield
This decision tree provides a logical path for troubleshooting low reaction yields.
Caption: Decision tree for troubleshooting low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 7. Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N3-PEG8-CH2COOH Linker
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the N3-PEG8-CH2COOH linker.
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and what are its primary applications?
The this compound is a bifunctional, hydrophilic linker commonly used in bioconjugation and drug development.[1][2][3] It features two distinct reactive groups: an azide (B81097) (N3) group at one end and a carboxylic acid (COOH) group at the other, connected by a polyethylene (B3416737) glycol (PEG) spacer with eight ethylene (B1197577) oxide units.[1][4]
-
The azide group is used for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), to conjugate with molecules containing alkyne or strained cyclooctyne (B158145) groups, respectively.[4][5]
-
The carboxylic acid group can be activated to react with primary amines to form stable amide bonds.[6]
-
The PEG spacer enhances the solubility and stability of the resulting conjugate and provides a flexible connection between the two conjugated molecules.[7][8][9]
Primary applications include the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2][4][8]
Q2: Is the this compound linker a "cleavable" linker?
The this compound linker is generally considered a stable, non-cleavable linker .[10] It does not contain commonly used cleavable moieties such as disulfide bonds (cleaved by reducing agents), specific peptide sequences (cleaved by proteases), or hydrazones (cleaved at low pH).[10] While the ether bonds within the PEG chain can be susceptible to acid-catalyzed hydrolysis under harsh conditions, this is not a controlled or specific cleavage mechanism for drug release.[11] If your application requires the release of a payload under specific biological conditions, you should select a linker explicitly designed to be cleavable.[10]
Q3: What are the storage and handling recommendations for this compound?
To ensure the stability and reactivity of the this compound linker, it is recommended to store it at -20°C in a desiccated environment to protect it from moisture.[12] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.[12] It is also advisable to protect the azide group from prolonged exposure to light and heat to prevent potential decomposition.[5]
Troubleshooting Guides
Issue 1: Incomplete or Low-Yield Conjugation
Scenario 1: Low Yield in Azide-Alkyne Cycloaddition (Click Chemistry)
| Potential Cause | Recommended Solution |
| Inefficient Copper(I) Catalyst (CuAAC) | Use a freshly prepared solution of the copper(I) catalyst. Ensure all reagents and solvents are free of oxidizing agents. Consider using a copper(I)-stabilizing ligand, such as TBTA or THPTA. |
| Incompatible Buffer Components | Avoid buffers containing components that can interfere with the catalyst, such as EDTA or other chelating agents. Phosphate buffers are generally a good choice. |
| Steric Hindrance | If the azide or alkyne group is sterically hindered, consider increasing the reaction time or temperature. Alternatively, using a longer PEG linker might improve accessibility. |
| Low Reagent Concentration | Increase the concentration of the reactants. A molar excess of one of the components (e.g., the smaller molecule) can drive the reaction to completion. |
| Issues with SPAAC | For copper-free click chemistry, ensure the strained alkyne (e.g., DBCO, BCN) is of high purity and has not degraded. The reaction kinetics of SPAAC can be slower than CuAAC, so a longer reaction time may be necessary. |
Scenario 2: Low Yield in Carboxylic Acid-Amine Coupling (Amide Bond Formation)
| Potential Cause | Recommended Solution |
| Inefficient Carboxylic Acid Activation | Ensure the activating agents (e.g., EDC, HATU) are fresh and active. Perform the activation step at the recommended temperature (often 0°C to room temperature) before adding the amine-containing molecule. The addition of NHS or Sulfo-NHS can improve the efficiency and stability of the activated ester.[11] |
| Hydrolysis of Activated Ester | The activated carboxylic acid is susceptible to hydrolysis. Perform the reaction in an anhydrous organic solvent if possible, or minimize the reaction time in aqueous buffers. |
| Incorrect pH | The coupling reaction is pH-dependent. The optimal pH for the reaction of an activated ester with a primary amine is typically between 7 and 9.[12] |
| Competing Reactions | Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the activated carboxylic acid.[12] |
| Steric Hindrance | Similar to click chemistry, steric hindrance around the carboxylic acid or amine can reduce reaction efficiency. Consider increasing the reaction time or using a linker with a longer PEG chain. |
Issue 2: Side Reactions and Product Impurity
| Potential Cause | Recommended Solution |
| Reduction of the Azide Group | Avoid using reducing agents, such as DTT or TCEP, in the presence of the azide group, as they can reduce it to an amine. If a reduction step is necessary (e.g., for a disulfide bond), perform it before introducing the azide-containing linker. |
| Modification of Other Functional Groups | Protect sensitive functional groups on your biomolecule that could react with the carboxylic acid activating agents. |
| Aggregation of Conjugates | The PEG linker is designed to improve solubility, but aggregation can still occur, especially with hydrophobic molecules.[7] Optimize the reaction conditions, such as buffer composition and pH, and consider using additives that reduce aggregation. |
| Multiple Conjugations | If your biomolecule has multiple primary amines, you may get a mixture of products with different numbers of linkers attached.[12] To control the degree of labeling, adjust the molar ratio of the linker to the biomolecule.[12] For site-specific conjugation, consider using protecting groups or enzymatic methods. |
Issue 3: Purification and Characterization Challenges
| Potential Cause | Recommended Solution |
| Difficulty Separating Conjugate from Starting Materials | Use appropriate chromatographic techniques, such as size-exclusion chromatography (SEC) to separate based on size, or reverse-phase HPLC (RP-HPLC) to separate based on hydrophobicity.[13] |
| Broad Peaks in Chromatography | Broad peaks can indicate product heterogeneity or aggregation. Optimize the mobile phase and column conditions. For PEGylated molecules, using a column with a larger pore size may be beneficial. |
| Difficulty Confirming Conjugation by Mass Spectrometry | The polydispersity of some PEG linkers can complicate mass spectrometry analysis.[14] Using a monodisperse PEG linker like this compound simplifies the mass spectrum.[15] For large protein conjugates, consider enzymatic digestion followed by peptide mapping to identify the site of conjugation.[13] |
| Inaccurate Quantification | Use a suitable analytical method for quantification. UV-Vis spectroscopy can be used if one of the components has a strong chromophore.[16] HPLC with a standard curve is a more accurate method for quantifying the final product.[13] |
Experimental Protocols
Protocol 1: General Procedure for Two-Step Conjugation
This protocol describes the conjugation of an alkyne-containing molecule and an amine-containing biomolecule (e.g., a protein) using the this compound linker.
Step 1: Amide Bond Formation (Carboxylic Acid to Amine)
-
Activation of Carboxylic Acid: Dissolve this compound in an appropriate anhydrous organic solvent (e.g., DMF or DMSO). Add a 1.2-fold molar excess of an activating agent (e.g., HATU) and a 2-fold molar excess of a base (e.g., DIPEA). Stir at room temperature for 15-30 minutes.
-
Conjugation to Amine: Add the activated linker solution to a solution of the amine-containing biomolecule in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The molar ratio of the linker to the biomolecule should be optimized for the desired degree of labeling.
-
Reaction: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Purify the azide-functionalized biomolecule using an appropriate method, such as dialysis or size-exclusion chromatography, to remove excess linker and activating agents.
Step 2: Azide-Alkyne Cycloaddition (CuAAC)
-
Prepare a Catalyst Stock Solution: Prepare a fresh stock solution of a copper(I) source (e.g., CuSO4 and a reducing agent like sodium ascorbate) and a copper-stabilizing ligand (e.g., TBTA).
-
Conjugation Reaction: To the purified azide-functionalized biomolecule from Step 1, add a 5- to 10-fold molar excess of the alkyne-containing molecule.
-
Initiate the Reaction: Add the copper(I) catalyst solution to the reaction mixture.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature with gentle mixing.
-
Purification: Purify the final conjugate using a suitable chromatographic method (e.g., SEC or RP-HPLC) to remove excess reagents and the catalyst.
Protocol 2: Monitoring Reaction Progress by HPLC
-
Set up an HPLC Method: Use a reverse-phase C18 column. The mobile phase will typically be a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).
-
Inject a Time-Zero Sample: Before initiating the conjugation reaction, inject a sample of the starting materials to establish their retention times.
-
Monitor the Reaction: At various time points during the reaction, take a small aliquot of the reaction mixture, quench the reaction if necessary (e.g., by adding an excess of a small molecule amine for the amide coupling), and inject it into the HPLC.
-
Analyze the Chromatograms: Monitor the decrease in the peak area of the starting materials and the increase in the peak area of the product over time to determine the reaction kinetics and endpoint.
Diagrams
Caption: General conjugation scheme for the this compound linker.
Caption: Troubleshooting workflow for low conjugation yield.
References
- 1. purepeg.com [purepeg.com]
- 2. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 3. purepeg.com [purepeg.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Fmoc-NH-PEG8-CH2COOH, 868594-52-9 | BroadPharm [broadpharm.com]
- 7. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 8. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 9. chempep.com [chempep.com]
- 10. purepeg.com [purepeg.com]
- 11. benchchem.com [benchchem.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Monodispersed PEG Azide(N3) - Biopharma PEG [biochempeg.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: N3-PEG8-CH2COOH Synthesis Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the synthesis and scale-up of N3-PEG8-CH2COOH.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound and what are the key challenges?
The synthesis of this compound, a monodisperse, heterobifunctional PEG linker, is a multi-step process. It typically involves the stepwise elongation of the polyethylene (B3416737) glycol chain to exactly eight ethylene (B1197577) glycol units, followed by the introduction of the terminal azide (B81097) (-N3) and carboxylic acid (-COOH) functionalities. A common method for chain elongation is the Williamson ether synthesis.[1][2]
The primary challenges in scaling up this synthesis include:
-
Maintaining Monodispersity: Ensuring every molecule has the precise PEG length is difficult. Incomplete reactions or side reactions can lead to a mix of PEG chain lengths, complicating purification and affecting the final product's quality.[3]
-
Reaction Control: The synthesis is highly sensitive to reaction conditions. Strict control of temperature, stoichiometry, and anhydrous conditions is crucial to minimize side reactions and maximize yield.[1][3]
-
Purification: The physical properties of PEG derivatives, which are often viscous oils or low-melting solids, make them difficult to handle and purify, especially at a large scale.[4] Traditional purification methods like column chromatography can be a significant bottleneck in a scaled-up process.[2]
-
Handling and Stability: PEG reagents can be sensitive to moisture and may require specific storage conditions, such as low temperatures and an inert atmosphere, to prevent degradation.
Q2: Why are anhydrous conditions so critical for this synthesis?
The Williamson ether synthesis, a key step in elongating the PEG chain, involves the use of a strong base to form an alkoxide intermediate. This intermediate is highly reactive towards water. If water is present, it will quench the alkoxide, leading to the formation of diols and incomplete chain elongation.[1][3] This not only reduces the yield of the desired product but also introduces impurities that are difficult to separate, thus compromising the monodispersity of the final product.
Q3: What are common impurities and byproducts in the synthesis of this compound?
Common impurities and byproducts include:
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the product mixture.
-
PEG Chains of Incorrect Length: Due to incomplete reactions or side reactions during the chain elongation steps, you may have a distribution of PEG chain lengths (e.g., PEG7, PEG9) in your product.
-
Di-acid or Di-azide PEG Species: If the starting material for the end-group modification is not perfectly monofunctionalized, you can form bifunctional byproducts.
-
Elimination Byproducts: Under harsh basic conditions or high temperatures, elimination reactions can occur, leading to the formation of unsaturated PEG derivatives.[1]
-
N-acylurea: If EDC and NHS are used to activate the carboxylic acid, a common byproduct is N-acylurea, which can be challenging to remove.[4]
Q4: What are the recommended storage and handling procedures for this compound and its intermediates?
Due to their sensitivity to moisture and potential for degradation, the following storage and handling procedures are recommended:
-
Storage: Store this compound and its intermediates at -20°C under a dry, inert atmosphere (e.g., argon or nitrogen).
-
Handling: Before use, allow the reagent vial to warm to room temperature before opening to prevent moisture condensation. For viscous or solid PEGs, it is often easier to work with stock solutions prepared in an anhydrous solvent such as DMF or DMSO.
Troubleshooting Guides
Issue 1: Low Yield
| Potential Cause | Troubleshooting Step |
| Presence of Water | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents. |
| Inefficient Deprotonation | Use a fresh, high-quality strong base (e.g., NaH, t-BuOK). Ensure the reaction is performed under a strict inert atmosphere. |
| Low Reactivity of Alkylating Agent | Consider converting the hydroxyl group to a better leaving group (e.g., tosylate or mesylate) before the Williamson ether synthesis step. |
| Suboptimal Reaction Temperature | Gradually increase the reaction temperature while carefully monitoring for the formation of byproducts using TLC or HPLC.[1] |
| Insufficient Reaction Time | Monitor the reaction progress by TLC or HPLC and extend the reaction time if necessary.[1] |
Issue 2: Product is a Mixture of Different PEG Lengths (Polydispersity)
| Potential Cause | Troubleshooting Step |
| Incomplete Williamson Ether Synthesis Reaction | Use an excess of the alkylating agent to drive the reaction to completion. Consider using solid-phase synthesis to simplify the removal of excess reagents and byproducts after each step.[2] |
| Starting Material is Polydisperse | Ensure the starting PEG material is monodisperse with high purity. |
| Chain Cleavage | Avoid harsh acidic or basic conditions that could lead to the degradation of the PEG chain. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step | | Oily or Waxy Product | If column chromatography is difficult, consider alternative purification methods such as precipitation or crystallization. Adding a non-polar solvent like diethyl ether can sometimes precipitate the PEG product.[4] | | Similar Polarity of Product and Impurities | Optimize the mobile phase for column chromatography. Preparative HPLC can offer better separation. | | Product Instability on Silica Gel | If the product is degrading on the column, consider using a different stationary phase or an alternative purification method. |
Experimental Protocols
General Protocol for Williamson Ether Synthesis for PEG Chain Elongation
This protocol outlines a general procedure for a single chain elongation step. Note that protecting groups are required for the other terminus of the PEG chain.
-
Preparation: Under an inert atmosphere (argon or nitrogen), dissolve the starting PEG-alcohol in anhydrous THF or DMF.
-
Deprotonation: Cool the solution to 0°C and slowly add a strong base such as sodium hydride (NaH). Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another hour to ensure complete formation of the alkoxide.
-
Alkylation: Prepare a solution of the alkylating agent (e.g., a PEG-tosylate) in anhydrous THF or DMF. Slowly add this solution to the flask containing the PEG-alkoxide at 0°C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and then heat to the desired temperature (e.g., 60-80°C).
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to 0°C and carefully quench the excess base with methanol. Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like dichloromethane (B109758) (DCM) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purification: Purify the crude product by column chromatography, precipitation, or crystallization.
Quantitative Data
While specific yield and purity data for the large-scale synthesis of this compound is proprietary and not widely published, the following table provides representative data for a lab-scale conjugation reaction involving a PEG linker, which can serve as a benchmark.
Table 1: Representative Lab-Scale Conjugation of an Amino-PEG-Azide [5]
| Parameter | Value |
| Scale | 1 gram of carboxylic acid-containing molecule |
| Molar Ratio (Carboxylic Acid : EDC : NHS) | 1 : 1.5 : 1.5 |
| Molar Ratio (Carboxylic Acid : Amino-PEG-N3) | 1 : 1.2 |
| Reaction Volume | 100 mL |
| Reaction Time | 4 hours |
| Reaction Temperature | 25°C |
| Expected Yield | 60-80% |
| Target Purity (post-purification) | >95% |
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Solid Phase Stepwise Synthesis of Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Striving for Uniformity: A Review on Advances and Challenges To Achieve Uniform Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
how to improve solubility of N3-PEG8-CH2COOH conjugates
Here is a technical support center with troubleshooting guides and FAQs for improving the solubility of N3-PEG8-CH2COOH conjugates.
This guide provides researchers, scientists, and drug development professionals with practical solutions for solubility challenges encountered with this compound and its conjugates.
Frequently Asked Questions (FAQs)
Q1: My this compound conjugate has poor aqueous solubility. What is the first and most effective step to improve it?
The most critical factor influencing the solubility of your conjugate is the pH of the solution. The terminal carboxylic acid (-COOH) group is significantly more soluble when it is deprotonated to its carboxylate form (-COO⁻). Therefore, the first step should always be to adjust the pH of your aqueous buffer to a neutral or slightly basic range (pH 7.0 - 8.5).
Q2: How exactly does pH affect the solubility of my conjugate?
The terminal CH2COOH group is a weak acid.
-
At acidic pH (below its pKa, typically ~3-4): The group is protonated (-COOH). This form is less polar and has a lower affinity for water, leading to poor solubility.
-
At neutral or basic pH (above its pKa): The group loses its proton and becomes a negatively charged carboxylate ion (-COO⁻). This ionic form is much more polar and readily dissolves in water.
The polyethylene (B3416737) glycol (PEG) chain itself imparts good water solubility, but the properties of the conjugated molecule and the protonation state of the terminal carboxyl group are dominant factors.[1][]
Q3: Adjusting the pH helped, but my conjugate is still not dissolving completely at my target concentration. What should I try next?
If pH adjustment alone is insufficient, you can employ a combination of the following strategies:
-
Use of Co-solvents: Introduce a small amount of a water-miscible organic solvent. Common choices include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or ethanol.[3][4] Start with a low percentage (e.g., 1-10% v/v) and increase if necessary.
-
Gentle Heating: Warming the solution can increase the rate of dissolution and the overall solubility.[5] Use a water bath set to a moderate temperature (e.g., 30-40°C). Be cautious, as prolonged heating can degrade sensitive conjugates.
Q4: Are co-solvents like DMSO or DMF suitable for biological applications?
While effective for solubilization, many organic solvents can be toxic to cells. If the conjugate is for in vitro or in vivo experiments, it is crucial to keep the final concentration of the co-solvent to a minimum, typically below 0.5% or 0.1% for DMSO in most cell-based assays. Always run a vehicle control (buffer with the same concentration of co-solvent) to assess its impact on your experimental system.
Q5: The solubility of my conjugate seems to have decreased significantly after I attached it to my molecule of interest. Why?
This is a common observation, especially when conjugating the hydrophilic this compound linker to a hydrophobic molecule (e.g., a small-molecule drug, a lipid). The final solubility of the conjugate is a composite of all its parts. If the conjugated molecule is large and hydrophobic, it can overwhelm the solubilizing effect of the short PEG-8 chain, reducing the overall aqueous solubility.[6] In these cases, a multi-pronged approach involving pH, co-solvents, and potentially formulation strategies is often necessary.
Troubleshooting Workflow
If you are facing solubility issues, follow this step-by-step workflow to identify the optimal conditions for your specific conjugate.
Caption: A troubleshooting workflow for solubilizing this compound conjugates.
The Effect of pH on Solubility
The chemical structure of the carboxylic acid terminus changes with pH, which is the primary determinant of aqueous solubility.
Caption: The impact of pH on the ionization and solubility of the carboxylic acid group.
Solubility Data Summary
While exact solubility varies depending on the conjugate, the following table summarizes the expected solubility profile of the parent linker in common solvents, providing a baseline for troubleshooting.
| Solvent / Condition | Expected Solubility | Remarks |
| Water (Acidic, pH < 4) | Low | The carboxylic acid is protonated (-COOH), reducing polarity and solubility. |
| Water / Aqueous Buffer (Neutral/Basic, pH > 7) | High (~10 mg/mL or more)[3][7] | The carboxylic acid is deprotonated (-COO⁻), forming a highly soluble salt. This is the recommended condition for aqueous solutions. |
| Dimethyl Sulfoxide (DMSO) | High (~10 mg/mL)[3] | A good aprotic polar solvent for initial stock solution preparation. |
| Dimethylformamide (DMF) | Soluble[3] | Another suitable aprotic polar solvent for creating concentrated stock solutions. |
| Ethanol | Soluble[7] | A protic solvent that can be used as a co-solvent, but may be less effective than DMSO or DMF for highly hydrophobic conjugates. |
| Aliphatic Hydrocarbons (e.g., Hexane) | Insoluble[5] | The molecule is too polar to dissolve in non-polar solvents. |
Experimental Protocols
Protocol 1: Stepwise Solubilization using pH and Co-solvents
This protocol provides a systematic approach to dissolving a challenging conjugate.
Materials:
-
This compound conjugate (lyophilized powder)
-
Nuclease-free water or buffer of choice (e.g., PBS)
-
0.1 M NaOH solution
-
Dimethyl Sulfoxide (DMSO)
-
Vortex mixer and/or sonicator
Procedure:
-
Add the desired volume of water or buffer (at its native pH, e.g., 7.4) to the vial containing your conjugate to achieve the target concentration.
-
Vortex the vial for 30 seconds. If the conjugate does not dissolve, proceed to the next step.
-
pH Adjustment: While vortexing, add the 0.1 M NaOH solution dropwise (e.g., 1-2 µL at a time). Check for dissolution after each addition. The goal is to raise the pH just enough to deprotonate the carboxylic acid and facilitate dissolution.
-
If the conjugate is still not fully dissolved, proceed to the next step.
-
Co-solvent Addition: Add DMSO to the suspension to make up 5-10% of the total volume (e.g., add 5-10 µL of DMSO to a 100 µL total volume).
-
Vortex vigorously. A brief sonication in a water bath sonicator can also be effective at this stage.
-
Gentle Heat (Optional): If needed, warm the solution in a 37°C water bath for 5-10 minutes with intermittent vortexing.
-
Once dissolved, store the solution as recommended for your specific conjugate. For long-term storage, consider aliquoting and freezing at -20°C or -80°C.
Protocol 2: Determination of Equilibrium Aqueous Solubility
This method is used to quantitatively measure the maximum solubility of a conjugate in a specific buffer.
Materials:
-
This compound conjugate
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Thermostatic shaker
-
Microcentrifuge
-
HPLC system with a suitable detector (e.g., UV-Vis) or other quantitative analysis method
-
Calibrated standards of the conjugate
Procedure:
-
Add an excess amount of the conjugate powder to a known volume of the buffer in a microcentrifuge tube. The amount should be sufficient to ensure that undissolved solid remains.
-
Tightly cap the tube and place it in a thermostatic shaker set to a constant temperature (e.g., 25°C).
-
Shake the suspension for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the suspension at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet all undissolved solid.
-
Carefully collect a known volume of the clear supernatant without disturbing the pellet.
-
Dilute the supernatant with the mobile phase or buffer as required for your analytical method.
-
Quantify the concentration of the dissolved conjugate in the supernatant using a pre-established calibration curve on an HPLC or other analytical system.
-
The resulting concentration is the equilibrium solubility of the conjugate under the tested conditions.
References
N3-PEG8-CH2COOH reaction condition optimization
Welcome to the technical support center for N3-PEG8-CH2COOH. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the use of this heterobifunctional linker.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a versatile heterobifunctional linker used in bioconjugation and drug delivery.[1] Its two primary functional groups allow for a sequential conjugation strategy:
-
Carboxylic Acid (-COOH): This group is typically reacted with primary amines (e.g., on proteins, peptides, or other molecules) to form a stable amide bond. This reaction is commonly facilitated by carbodiimide (B86325) chemistry, such as using EDC and NHS.[2]
-
Azide (B81097) (-N3): This group is used in "click chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] This allows for the highly efficient and specific attachment of molecules containing an alkyne group.
The 8-unit polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and biocompatibility of the resulting conjugate and can reduce non-specific binding.[3]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, it is recommended to store this compound as a solid at -20°C, protected from moisture and light.[4] If you prepare a stock solution, use an anhydrous organic solvent like DMSO or DMF and store it at -20°C or -80°C. It is best to prepare aqueous solutions containing the linker fresh for each experiment to minimize potential degradation.
Q3: How do I activate the carboxylic acid group for conjugation to an amine?
A3: The carboxylic acid is activated using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5] The process involves two main steps:
-
Activation: EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This step is most efficient in a slightly acidic environment (pH 4.5-6.0).[5]
-
Stabilization: NHS is added to react with the unstable intermediate, creating a more stable, amine-reactive NHS ester. This ester is less susceptible to hydrolysis in aqueous solutions than the O-acylisourea intermediate.[3]
Q4: Can I perform a one-step or two-step conjugation reaction? Which is better?
A4: Both one-step and two-step procedures are possible. A two-step protocol is generally recommended, especially when working with proteins, to minimize undesirable side reactions like protein-protein crosslinking.[3] This method involves activating the PEG linker's carboxyl group first, then purifying or adjusting the pH before adding the amine-containing molecule for the coupling step.[3][6]
Q5: What are the optimal pH conditions for the conjugation reaction?
A5: The optimal pH varies for the different stages of the conjugation:
-
EDC/NHS Activation of Carboxylic Acid: This step is most efficient in an acidic environment, typically at a pH of 4.5-6.0 . A non-amine buffer like MES is an excellent choice.[5][7]
-
NHS Ester Reaction with Primary Amines: The coupling of the activated PEG to your amine-containing molecule is most efficient at a physiological to slightly alkaline pH, generally between 7.2 and 8.0 .[5] Buffers such as phosphate-buffered saline (PBS) are commonly used for this step.[7]
Q6: What can cause the azide group to degrade or show low reactivity?
A6: The azide group is generally very stable.[1] However, certain conditions can lead to its degradation or low reactivity:
-
Reducing Agents: Avoid reducing agents like DTT or TCEP, which can reduce the azide to an amine.[8]
-
Phosphines: Reagents like triphenylphosphine (B44618) (PPh₃) will readily reduce azides via the Staudinger reaction.[8]
-
Strongly Acidic Conditions: Avoid strongly acidic buffers (pH < 4).[9]
-
Copper Catalyst Issues (in CuAAC): The Cu(I) catalyst used in CuAAC reactions can generate reactive oxygen species (ROS), potentially leading to the degradation of sensitive biomolecules. Using a copper-stabilizing ligand can help mitigate this issue.[8]
Troubleshooting Guide
This guide addresses common issues encountered during conjugation experiments with this compound.
Issue 1: Low or No Yield of the Final Conjugate
| Potential Cause | Suggested Solution(s) |
| Inactive EDC/NHS Reagents | EDC and NHS are moisture-sensitive.[10] Always equilibrate reagents to room temperature before opening to prevent condensation. Use fresh, high-quality reagents and prepare stock solutions immediately before use.[3] |
| Suboptimal pH | Verify the pH of your buffers. Use a non-amine buffer (e.g., MES) at pH 4.5-6.0 for the activation step and a buffer like PBS at pH 7.2-8.0 for the amine coupling step.[5] |
| Presence of Primary Amines in Buffers | Buffers like Tris or glycine (B1666218) contain primary amines that will compete with your target molecule for the activated PEG linker. Use amine-free buffers such as PBS, MES, or Borate.[3][7] |
| Hydrolysis of NHS-ester Intermediate | The activated NHS ester has a limited half-life in aqueous solutions. For a one-step reaction, add the amine-containing molecule immediately after the activation reagents. In a two-step protocol, proceed to the coupling step promptly after activation.[3] |
Issue 2: Precipitation of Protein/Molecule During Reaction
| Potential Cause | Suggested Solution(s) |
| High Degree of PEGylation | A high degree of modification can lead to changes in solubility. Reduce the molar excess of the activated PEG linker in the reaction.[5] |
| Self-Crosslinking of the Protein (in one-step reaction) | The presence of EDC can cause carboxyl-containing proteins (e.g., those with Asp, Glu residues) to crosslink to their own lysines. Switch to a two-step conjugation protocol to activate the PEG linker separately before introducing the protein.[3] |
| Incorrect Buffer Conditions | Ensure the protein is at a suitable concentration and in a buffer that maintains its stability and solubility throughout the pH changes of the reaction.[5] |
Issue 3: Low Reactivity of the Azide Group in a Subsequent Click Reaction
| Potential Cause | Suggested Solution(s) |
| Presence of Reducing Agents | Ensure that buffers used for the EDC/NHS conjugation and subsequent purification do not contain reducing agents like DTT or TCEP, which can convert the azide to an amine.[8] |
| Degradation of Biomolecule during CuAAC | The copper catalyst in CuAAC can damage proteins. Ensure you are using a copper-stabilizing ligand (e.g., TBTA) and de-gassed buffers to minimize the generation of reactive oxygen species. Alternatively, consider using copper-free click chemistry (SPAAC) if your payload has a suitable cyclooctyne (B158145) group.[8] |
Data Presentation
Table 1: Recommended Molar Ratios for EDC/NHS Activation & Coupling
This table provides starting-point molar ratios for the conjugation of this compound to an amine-containing molecule. Optimization may be required for your specific application.
| Reagent | Molar Ratio (relative to Amine-Molecule) | Purpose |
| This compound | 1 - 20 fold excess | Drives the reaction towards the desired PEGylated product.[5] |
| EDC | 2 - 10 fold excess (over PEG-COOH) | Ensures efficient activation of the carboxylic acid.[5] |
| NHS/Sulfo-NHS | 2 - 5 fold excess (over PEG-COOH) | Stabilizes the activated intermediate and improves coupling efficiency.[5] |
Note: The ratios of EDC and NHS are often kept at a 1:1 or 1.5:1.5 ratio relative to the carboxylic acid being activated.[1]
Table 2: Recommended pH and Buffer Conditions
| Reaction Step | Optimal pH Range | Recommended Buffers | Buffers to Avoid |
| Carboxylic Acid Activation | 4.5 - 6.0 | MES, Acetate | Tris, Glycine, other amine-containing buffers |
| Amine Coupling | 7.2 - 8.0 | PBS, HEPES, Borate | Tris, Glycine |
| Azide-Alkyne Click (CuAAC) | ~7.0 - 8.5 | PBS, HEPES | Buffers with reducing agents |
Experimental Protocols
Detailed Two-Step Protocol for Conjugating this compound to a Protein
This method separates the activation of the PEG linker from the amine coupling step to minimize protein self-conjugation.[3]
Materials:
-
This compound
-
EDC-HCl
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Amine-containing protein
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5
-
Desalting column for purification
Procedure:
Step 1: Activation of this compound
-
Equilibrate EDC and NHS to room temperature before opening the vials.
-
Dissolve this compound in Activation Buffer to a concentration of 10 mM.
-
Prepare fresh 100 mM stock solutions of EDC and NHS in Activation Buffer (or anhydrous DMSO for NHS).
-
Add EDC stock solution to the this compound solution to achieve a final molar ratio as determined from Table 1 (e.g., 5-fold molar excess over the PEG).
-
Immediately add NHS stock solution to the reaction mixture (e.g., 5-fold molar excess over the PEG).
-
Incubate at room temperature for 15-30 minutes.
Step 2: Coupling to Amine-Containing Protein
-
During the activation incubation, dissolve your protein in the Coupling Buffer.
-
Optional but recommended: To remove excess EDC and NHS byproducts, pass the activated PEG solution from Step 1 through a desalting column equilibrated with Coupling Buffer (pH 7.2-7.5).
-
Alternatively, the pH of the activation mixture can be raised by adding Coupling Buffer before adding the protein.
-
Add the activated this compound solution to the protein solution. A 10-20 fold molar excess of the linker over the protein is a common starting point.[5]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
Step 3: Quenching and Purification
-
Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes to hydrolyze any remaining active NHS esters.[7]
-
Purify the final N3-PEGylated protein conjugate to remove excess reagents and byproducts using size-exclusion chromatography (e.g., a desalting column), dialysis, or another suitable method based on the properties of your conjugate.
Visualizations
Caption: Troubleshooting workflow for low conjugation yield.
Caption: Workflow for a two-step EDC/NHS conjugation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine-PEG3-COOH, 784105-33-5 - Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. Azide PEG NHS, N3-PEG-NHS - Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. broadpharm.com [broadpharm.com]
- 8. bio-rad.com [bio-rad.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. researchgate.net [researchgate.net]
avoiding hydrolysis of activated N3-PEG8-CH2COOH
Welcome to the technical support center for N3-PEG8-CH2COOH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and troubleshooting of potential issues related to the hydrolysis of this bifunctional PEG linker.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is a stable molecule under recommended storage conditions. The azide (B81097) (-N3) and carboxylic acid (-COOH) functional groups, along with the polyethylene (B3416737) glycol (PEG) backbone, are generally stable. However, prolonged exposure to non-optimal conditions, such as extreme pH and elevated temperatures, can potentially lead to degradation.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure long-term stability and prevent degradation, this compound should be stored at -20°C in a desiccated, dark environment.[1] Before use, it is crucial to allow the reagent to equilibrate to room temperature before opening the vial to prevent moisture condensation. For solutions, it is recommended to use anhydrous solvents and store them under an inert atmosphere (e.g., argon or nitrogen).
Q3: Is the azide functional group susceptible to hydrolysis?
A3: The azide functional group is generally stable in aqueous conditions and is not prone to hydrolysis across a wide pH range (pH 4 to 12).[2] It is a robust functional group for bioconjugation via "click chemistry." However, it is important to avoid strongly acidic conditions, which could lead to the formation of hydrazoic acid, and contact with certain metals that can form unstable metal azides.
Q4: How stable is the carboxylic acid group to hydrolysis?
A4: The terminal carboxylic acid group is a stable functional group and does not undergo hydrolysis. However, if the carboxylic acid is activated (e.g., as an NHS ester) for conjugation, the activated ester is susceptible to hydrolysis, which will revert it back to the carboxylic acid. This hydrolysis is more rapid at higher pH values.
Q5: Can the PEG backbone degrade?
A5: The polyethylene glycol (PEG) ether backbone is chemically robust and not susceptible to hydrolysis. Degradation of the PEG chain typically occurs under harsh oxidative conditions, which are not common in standard bioconjugation protocols.[3]
Troubleshooting Guide: Investigating Potential Hydrolysis
If you suspect degradation of your this compound or its conjugates, this guide provides a systematic approach to troubleshoot the issue.
| Issue | Potential Cause | Recommended Action |
| Loss of reactivity in "click" chemistry conjugation | Hydrolysis or degradation of the azide functional group. | Verify storage conditions. Avoid acidic pH and exposure to reducing agents not compatible with azides. Test a fresh vial of the reagent. |
| Failure to conjugate via the carboxylic acid group | If using an activated form (e.g., NHS ester), hydrolysis of the ester back to the carboxylic acid. | Prepare the activated ester immediately before use. Control the pH of the reaction; optimal NHS ester reactions occur at pH 7-8, but hydrolysis is also faster at higher pH. |
| Appearance of unexpected peaks in analytical analysis (e.g., HPLC) | Degradation of the PEG linker. | Conduct a forced degradation study on a control sample to identify potential degradation products. Analyze samples by LC-MS to identify the unexpected species. |
| Inconsistent experimental results | Inconsistent reagent quality due to improper storage or handling. | Always allow the reagent to warm to room temperature before opening. Prepare fresh stock solutions and use them within a reasonable timeframe. |
Experimental Protocols
Protocol 1: pH Stability Study using RP-HPLC
This protocol is designed to assess the stability of this compound at different pH values over time.
Materials:
-
This compound
-
Buffers of various pH values (e.g., pH 4.0, 7.4, and 9.0)
-
Reverse-phase HPLC (RP-HPLC) system with a UV or ELSD detector
-
C18 column suitable for PEG analysis
-
Thermostatic incubator
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Incubation: Dilute the stock solution into the different pH buffers to a final concentration appropriate for HPLC analysis. Incubate these solutions at a constant temperature (e.g., 37°C).
-
Time Points: At designated time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each sample.
-
Analysis: Analyze the aliquots by RP-HPLC. Use a suitable gradient of water and acetonitrile (B52724) (both may contain 0.1% TFA) to elute the compound.
-
Data Interpretation: Monitor for the appearance of new peaks or a decrease in the area of the main peak corresponding to intact this compound. Quantify the percentage of remaining intact linker at each time point.
Protocol 2: Characterization of this compound Integrity by ¹H NMR
¹H NMR spectroscopy can be used to confirm the structure of this compound and detect any degradation.
Materials:
-
This compound sample (fresh and suspected degraded)
-
Deuterated solvent (e.g., D₂O or DMSO-d₆)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve a small amount of the this compound sample in the chosen deuterated solvent.
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Data Analysis:
-
Identify the large characteristic peak of the PEG backbone methylene protons (-(CH₂CH₂O)-) typically around 3.6 ppm.
-
Look for the signals corresponding to the protons on the carbons adjacent to the azide and carboxylic acid groups.
-
Compare the spectrum of the suspected degraded sample to a spectrum of a fresh, reliable sample.
-
Degradation may be indicated by the appearance of new signals or the disappearance or shifting of signals corresponding to the terminal functional groups.[4]
-
| Proton Environment | Expected Chemical Shift (ppm) | Indication of Instability |
| PEG backbone (-CH₂CH₂O-) | ~3.6 | Changes in the broadness or shape of this peak. |
| Protons adjacent to -N₃ | Specific multiplet | Disappearance or significant shift of this signal. |
| Protons adjacent to -CH₂COOH | Specific multiplet | Disappearance or significant shift of this signal. |
Note: The exact chemical shifts can vary depending on the solvent and instrument. It is crucial to compare with a reference standard.
References
characterization issues with N3-PEG8-CH2COOH products
Welcome to the Technical Support Center for the characterization of N3-PEG8-CH2COOH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the analysis of this heterobifunctional PEG linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a monodisperse polyethylene (B3416737) glycol (PEG) linker containing an azide (B81097) (N3) group at one end and a carboxylic acid (COOH) group at the other, connected by an 8-unit ethylene (B1197577) glycol chain.[1][2][3] This heterobifunctional structure allows for sequential conjugation reactions. The azide group can participate in "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), for highly specific and efficient ligation.[1][4] The carboxylic acid group can be activated to react with primary amines to form stable amide bonds.[5] The PEG spacer enhances hydrophilicity and biocompatibility of the conjugated molecule.[1][6]
| Property | Value | Reference |
| Chemical Formula | C18H35N3O10 | [2] |
| Molecular Weight | 453.48 g/mol | [2] |
| CAS Number | 1343472-07-0 | [2] |
| Appearance | Colorless liquid or white/off-white solid | [2][3] |
| Purity | Typically >95% | [3][] |
| Storage | -20°C, protect from light. | [8] |
Q2: What are the common characterization techniques for this compound?
The primary techniques for characterizing this compound and similar PEGylated molecules are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To verify the molecular weight and identify impurities.
-
High-Performance Liquid Chromatography (HPLC): To determine purity and quantify the compound.
-
Gel Permeation Chromatography/Size-Exclusion Chromatography (GPC/SEC): To assess the molecular weight distribution and detect aggregation.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the characterization of this compound.
NMR Spectroscopy Issues
Q3: My 1H NMR spectrum of this compound shows complex signals in the PEG region. How do I interpret it?
The ethylene glycol region of the 1H NMR spectrum of PEG compounds can appear complex due to overlapping signals and the presence of ¹³C satellites.
DOT
Explanation:
-
Overlapping Signals: The methylene (B1212753) protons (-CH₂-CH₂-O-) within the PEG chain are chemically similar, leading to overlapping signals, typically seen as a broad multiplet around 3.6 ppm.[9]
-
¹³C Satellites: The natural abundance of ¹³C (1.1%) results in small satellite peaks flanking the main ¹H signals due to ¹H-¹³C coupling. In large PEG chains, the integration of these satellite peaks can become significant and may be mistaken for impurities.[10] These satellite peaks typically appear at ±70 Hz from the central peak.[10]
-
Impurities: Residual solvents or byproducts from synthesis can also contribute to signals in this region.
Troubleshooting Steps:
-
Higher Field Strength: Using a higher field NMR spectrometer can improve signal dispersion and help resolve overlapping multiplets.
-
¹³C-Decoupled Spectrum: Running a ¹³C-decoupled ¹H NMR experiment will cause the ¹³C satellite peaks to collapse into the main peak, simplifying the spectrum.[11]
-
2D NMR: Techniques like COSY and HSQC can help in definitively assigning proton and carbon signals, respectively.
Expected ¹H NMR Chemical Shifts (in CDCl₃):
| Protons | Chemical Shift (ppm) | Multiplicity |
| -CH₂- (PEG backbone) | ~3.65 | multiplet |
| -CH₂-N₃ | ~3.38 | triplet |
| -O-CH₂-COOH | ~4.15 | singlet |
| -CH₂-CH₂-N₃ | ~3.70 | triplet |
| -CH₂-O-CH₂-COOH | ~3.78 | triplet |
Note: These are approximate values and can vary based on the solvent and instrument. A representative spectrum for a similar N3-PEG-N3 compound shows the methylene protons of the PEG backbone as a multiplet around 3.6 ppm and the methylene protons adjacent to the azide group as a triplet around 3.33 ppm.[9]
Mass Spectrometry Issues
Q4: My mass spectrum of this compound shows multiple peaks instead of a single molecular ion peak. What are these additional peaks?
PEG compounds have a high affinity for alkali metal cations, leading to the formation of adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺) in addition to the protonated molecule ([M+H]⁺).[12] This results in a cluster of peaks separated by 22 and 38 Da, respectively, from the protonated molecule in positive ion mode.
DOT
Expected m/z Values for this compound (Positive Ion Mode):
| Ion | Calculated m/z |
| [M+H]⁺ | 454.24 |
| [M+Na]⁺ | 476.22 |
| [M+K]⁺ | 492.19 |
Troubleshooting Steps:
-
Acidify the Mobile Phase: For ESI-MS, adding a small amount of formic acid (0.1%) to the mobile phase can promote protonation and reduce the formation of sodium and potassium adducts.
-
Use High-Purity Solvents and Glassware: Traces of alkali metal salts in solvents or on glassware are a common source of adduct formation.
-
Optimize Ionization Conditions: Use the softest possible ionization conditions (e.g., lower cone voltage in ESI-MS) to minimize in-source fragmentation.
-
Consider Negative Ion Mode: The carboxylic acid moiety can be deprotonated in negative ion mode, which may provide a cleaner spectrum with [M-H]⁻.
HPLC and GPC/SEC Issues
Q5: I am observing peak broadening and tailing in the HPLC analysis of this compound. What could be the cause?
Peak broadening and tailing in the HPLC of PEGylated compounds can arise from several factors, including interactions with the stationary phase and issues with the mobile phase.
Common Causes and Solutions for Poor Peak Shape in HPLC:
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions between the carboxylic acid and residual silanols on a silica-based C18 column. | Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase. |
| Peak Broadening | Poor solubility of the compound in the mobile phase. | Increase the proportion of the organic solvent or use a stronger solvent. |
| Slow mass transfer due to the size of the PEG chain. | Decrease the flow rate or use a column with a larger pore size. | |
| Distorted Peaks (GPC/SEC) | Undesired interactions with the stationary phase, especially with styrene-divinylbenzene columns in THF.[13] | Use water with a small amount of salt as the mobile phase for aqueous GPC/SEC.[13] |
DOT
Experimental Protocols
Detailed Protocol: ¹H NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a clean, dry NMR tube.
-
Add a small amount of an internal standard (e.g., TMS or DSS) if quantitative analysis is required.
-
-
Instrument Setup:
-
Acquire a standard ¹H NMR spectrum.
-
If the spectrum is complex, consider acquiring a ¹³C-decoupled ¹H spectrum.
-
-
Data Processing and Analysis:
-
Reference the spectrum to the solvent peak or internal standard.
-
Integrate all signals.
-
Assign the peaks based on their chemical shifts, multiplicities, and integrations, comparing them to the expected structure. The large multiplet around 3.6 ppm corresponds to the PEG backbone protons. The triplet around 3.4 ppm is characteristic of the methylene group adjacent to the azide.[9]
-
Detailed Protocol: HPLC Purity Analysis
-
Instrumentation:
-
HPLC system with a UV detector and/or an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), as PEGs have a weak UV chromophore.[]
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm (for the azide and carboxyl groups) and/or ELSD/CAD.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in the initial mobile phase composition (e.g., 1 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Analysis:
-
Inject 10 µL of the sample.
-
Determine the purity by calculating the peak area percentage of the main peak relative to all peaks in the chromatogram.
-
This technical support guide provides a starting point for troubleshooting characterization issues with this compound. For more complex issues, consulting detailed analytical chemistry resources or contacting your instrument manufacturer is recommended.
References
- 1. Monodispersed PEG Azide(N3) - Biopharma PEG [biochempeg.com]
- 2. purepeg.com [purepeg.com]
- 3. mdpi.com [mdpi.com]
- 4. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 5. N3-PEG-COOH - CD Bioparticles [cd-bioparticles.net]
- 6. purepeg.com [purepeg.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. rsc.org [rsc.org]
- 10. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Head-to-Head Comparison: N3-PEG8-CH2COOH versus Other PEG Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The linker not only connects the targeting moiety to the payload but also significantly influences the overall stability, solubility, pharmacokinetics, and efficacy of the final construct. This guide provides an objective comparison of the heterobifunctional linker N3-PEG8-CH2COOH with other common polyethylene (B3416737) glycol (PEG) linkers, supported by experimental data and detailed protocols.
This compound is a discrete PEG (dPEG®) linker featuring a terminal azide (B81097) (-N3) group and a carboxylic acid (-COOH) group, separated by an eight-unit polyethylene glycol chain. This specific architecture offers distinct advantages in bioconjugation strategies. The azide group allows for highly efficient and bioorthogonal "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to form a stable triazole linkage.[1][2] The carboxylic acid group enables straightforward conjugation to amine-containing molecules, such as lysine (B10760008) residues on proteins, through the formation of a stable amide bond, typically via EDC/NHS chemistry.[3][4]
Comparison with Other PEG Linkers
The performance of this compound can be benchmarked against other PEG linkers with varying lengths, functionalities, and conjugation chemistries.
Impact of PEG Linker Length
The length of the PEG chain is a crucial parameter influencing the physicochemical properties of bioconjugates.[5][6] A PEG8 linker, as in this compound, often represents a balance between improved solubility and pharmacokinetics without significantly compromising biological activity.
| Parameter | Shorter PEG (e.g., PEG2-PEG4) | Intermediate PEG (e.g., PEG8) | Longer PEG (e.g., PEG24, >2kDa) | Key Findings & References |
| Pharmacokinetics (ADC) | Faster clearance, shorter half-life. | Slower clearance, longer half-life. Clearance rates increase rapidly for conjugates with PEGs smaller than PEG8. | Significantly prolonged half-life. | Clearance rates of ADCs were shown to decrease as PEG length increased, with a notable improvement seen with PEG8 and longer linkers.[7] Longer PEG chains can lead to improved exposure.[8] |
| In Vitro Cytotoxicity (ADC) | Generally maintains high potency. | May have a moderate impact on potency. | Can lead to a more substantial reduction in cytotoxicity. | Longer PEG chains can sterically hinder the interaction of the ADC with its target cell or impede the release of the cytotoxic payload, leading to reduced in vitro potency.[5][9][10][11] |
| Tolerability (ADC) | Conjugates with PEGs smaller than PEG8 were not well tolerated in a mouse study. | Improved tolerability compared to shorter PEGs. | Significantly increased tolerability. | In a study, conjugates with PEGs smaller than PEG8 were not tolerated at a 50 mg/kg dose, while those with PEG8 and longer were well-tolerated.[7][10] |
| Degradation Efficiency (PROTAC) | May be less effective due to steric hindrance. | Often provides a good balance for ternary complex formation. | Can be too flexible, leading to non-productive ternary complex formation. | The optimal linker length for PROTACs is highly dependent on the specific target and E3 ligase, but intermediate lengths often provide a good starting point.[5][12][13] |
| Cell Permeability (PROTAC) | Generally higher permeability. | Moderate permeability. | Lower permeability. | Increased linker length and polarity, often associated with longer PEG chains, can decrease passive cell permeability.[14][15] |
Impact of Conjugation Chemistry: Azide (Click Chemistry) vs. Maleimide
The choice of reactive group on the linker dictates the conjugation strategy and the stability of the resulting bond. This compound utilizes an azide for click chemistry, which offers several advantages over the more traditional maleimide-thiol conjugation.
| Feature | N3-PEG-COOH (Click Chemistry) | Maleimide-PEG-COOH | Key Findings & References |
| Reaction Control & Stoichiometry | Highly controllable, leading to a more homogeneous product with a defined drug-to-antibody ratio (DAR). | Can result in a heterogeneous mixture of products with varying DARs. | Click chemistry offers superior control over stoichiometry compared to maleimide-thiol conjugation.[4][8] |
| Linkage Stability | Forms a highly stable triazole ring that is resistant to hydrolysis and enzymatic cleavage. | The thiosuccinimide linkage is susceptible to retro-Michael addition, leading to premature drug release in vivo. | The triazole linkage from click chemistry is exceptionally stable under physiological conditions. In contrast, maleimide-based linkages can be unstable, with payload shedding observed in plasma.[10][16][17][18][19] |
| Specificity | Bioorthogonal reaction that does not interfere with native biological functional groups. | Can have off-target reactions with other thiol-containing molecules. | The azide-alkyne reaction is highly specific and bioorthogonal.[1] |
| Reaction Conditions | Mild, aqueous conditions. Copper-free variants (SPAAC) are available for live-cell applications. | Requires careful pH control (typically 6.5-7.5). | Both methods can be performed under relatively mild conditions, but click chemistry offers more flexibility.[4][5] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound and for generating comparable data.
Protocol 1: Two-Step ADC Synthesis using this compound
This protocol describes the conjugation of a drug to an antibody using this compound.
Step 1: Amide Bond Formation (Drug-Linker Conjugation)
-
Activation of this compound: Dissolve this compound (1.2 equivalents), EDC (1.2 equivalents), and Sulfo-NHS (1.5 equivalents) in anhydrous DMSO to a final concentration of 10 mM. Let the reaction proceed for 30 minutes at room temperature to form the NHS-activated linker.
-
Conjugation to Amine-Containing Drug: Add the amine-containing drug (1 equivalent) to the activated linker solution. The reaction is typically performed in a buffer such as PBS at pH 7.4.
-
Reaction and Purification: Allow the reaction to proceed for 2-4 hours at room temperature. Purify the drug-linker conjugate using reverse-phase HPLC.
Step 2: Click Chemistry (Drug-Linker-Antibody Conjugation)
-
Preparation of Alkyne-Modified Antibody: The antibody needs to be functionalized with an alkyne group. This can be achieved through various methods, such as reacting lysine residues with an NHS-alkyne reagent or using enzymatic methods to introduce an alkyne-containing amino acid.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
Prepare a stock solution of the drug-linker-azide conjugate.
-
In a reaction vessel, combine the alkyne-modified antibody with a 5-10 fold molar excess of the drug-linker-azide.
-
Add a freshly prepared catalyst solution containing CuSO4, a ligand such as THPTA, and a reducing agent like sodium ascorbate.[5][12][16]
-
Incubate the reaction at room temperature for 1-4 hours.
-
-
Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) to remove excess drug-linker and catalyst components.[9][20][21][22]
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency of the synthesized ADC.[7][13][14][23][17]
-
Cell Seeding: Seed target cells (antigen-positive) and control cells (antigen-negative) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in cell culture media. Add the dilutions to the cells.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the media and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value for each compound.
Visualizing Key Processes
Diagrams created using Graphviz help to illustrate the complex workflows and pathways involved.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A review of conjugation technologies for antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. vectorlabs.com [vectorlabs.com]
- 21. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
A Head-to-Head Comparison of N3-PEG8-CH2COOH and SMCC Crosslinkers in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a critical step in the creation of stable and effective bioconjugates, particularly in the burgeoning field of Antibody-Drug Conjugates (ADCs). This guide provides an objective comparison of two widely utilized heterobifunctional crosslinkers: the traditional N-succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) and the more recent N3-PEG8-CH2COOH, which incorporates a polyethylene (B3416737) glycol (PEG) spacer and functional groups amenable to click chemistry. This comparison is supported by a summary of experimental data, detailed methodologies for key experiments, and visualizations of the chemical processes involved.
Executive Summary
SMCC has long been a staple in bioconjugation, facilitating the linkage of amine-containing molecules to sulfhydryl-containing molecules through its N-hydroxysuccinimide (NHS) ester and maleimide (B117702) reactive groups, respectively.[1][2] This creates a stable, non-cleavable thioether bond, a desirable feature for ADCs where premature drug release is a concern.[3][4] However, the hydrophobic nature of SMCC can lead to aggregation of the final conjugate, and the maleimide-thiol linkage can be susceptible to a retro-Michael reaction, potentially leading to drug deconjugation in vivo.[5][6]
This compound represents a newer generation of crosslinkers designed to address these limitations. Its heterobifunctional nature, with a carboxylic acid group and an azide (B81097) group, allows for a two-step conjugation process. The carboxylic acid can be activated to form a stable amide bond with primary amines on a biomolecule. The azide group then allows for a highly specific and efficient "click" reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to attach a payload.[7] The integrated PEG8 spacer enhances the hydrophilicity of the resulting conjugate, which can improve solubility, reduce aggregation, and lead to a longer plasma half-life.[5][8][]
Mechanisms of Action and Key Features
The choice of crosslinker dictates the entire conjugation strategy, from the required functional groups on the biomolecules to the reaction conditions and the properties of the final product.
SMCC operates via a two-step process:
-
Amine Reaction: The NHS ester of SMCC reacts with primary amines (like the side chain of lysine (B10760008) residues) on a biomolecule (e.g., an antibody) at a pH of 7.0-9.0 to form a stable amide bond.[10]
-
Thiol Reaction: The maleimide group then reacts with a sulfhydryl (thiol) group (e.g., from a reduced cysteine residue or a thiol-containing payload) at a pH of 6.5-7.5 to form a stable thioether bond.[10]
The cyclohexane (B81311) ring in the SMCC spacer arm provides stability to the maleimide group, reducing its susceptibility to hydrolysis.[1]
This compound also employs a two-step conjugation strategy, but with different chemistries:
-
Amide Bond Formation: The carboxylic acid group is activated (e.g., using EDC and NHS) to react with primary amines on a biomolecule, forming a highly stable amide bond.
-
Click Chemistry: The terminal azide group is then available for a highly specific and efficient cycloaddition reaction with an alkyne-functionalized payload. This "click" reaction is bio-orthogonal, meaning it does not interfere with native biological functional groups.[7]
The long, hydrophilic PEG8 spacer in this compound helps to distance the payload from the biomolecule, potentially reducing steric hindrance and improving the pharmacokinetic profile of the conjugate.[5][8]
Quantitative Data Comparison
| Parameter | This compound (Click Chemistry) | SMCC (Maleimide Chemistry) | Rationale |
| Conjugation Efficiency | High | High | Both methods are generally efficient, but click chemistry can offer more controlled stoichiometry. |
| Homogeneity of Conjugate (DAR) | High (site-specific conjugation) | Moderate to Low (lysine conjugation) | Click chemistry with engineered antibodies allows for precise drug-to-antibody ratios (DAR). SMCC conjugation to surface lysines results in a heterogeneous mixture of species. |
| Hydrophilicity | High | Low | The PEG spacer in this compound significantly increases water solubility.[5] SMCC's cyclohexane and succinimide (B58015) moieties are hydrophobic.[5] |
| Propensity for Aggregation | Low | Moderate to High | Increased hydrophilicity from the PEG linker reduces the tendency for the conjugate to aggregate.[5] |
| In Vitro Plasma Stability | High | Moderate | The amide and triazole bonds formed are highly stable. The thioether bond from SMCC can be susceptible to retro-Michael reaction, leading to drug release.[6] |
| Plasma Half-life (t½) of Conjugate | Longer | Shorter | The hydrophilic PEG chain reduces clearance by the reticuloendothelial system.[5][8] |
| Bystander Effect | Dependent on payload release mechanism | Limited to no bystander effect | The released metabolite from SMCC conjugates is typically charged and not cell-permeable.[3] |
Table 1: Comparison of Physicochemical Properties and In Vitro Stability.
| ADC Parameter | Representative Data for PEG-Linker with Click Chemistry | Representative Data for SMCC-Linker |
| In Vitro Cytotoxicity (IC50) | Low nM range | Low nM range |
| Plasma Stability (% intact ADC after 7 days) | >80% | 33-65% (for N-alkyl maleimides)[11] |
| In Vivo Tumor Growth Inhibition | High | High |
| Off-target Toxicity | Reduced | Can be higher due to potential premature drug release |
Table 2: Representative Performance Data of ADCs Constructed with Different Linker Technologies.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of these crosslinkers.
Protocol 1: ADC Conjugation using SMCC
Objective: To conjugate a thiol-containing cytotoxic payload to an antibody via SMCC.
Methodology:
-
Antibody Preparation: Dialyze the antibody into an amine-free buffer (e.g., PBS, pH 7.4).
-
SMCC Activation of Antibody:
-
Dissolve SMCC in an organic solvent like DMSO.
-
Add a molar excess of the SMCC solution to the antibody solution.
-
Incubate for 1-2 hours at room temperature.
-
Remove excess SMCC using a desalting column equilibrated with a sulfhydryl-reaction compatible buffer (e.g., PBS, pH 7.2).
-
-
Payload Conjugation:
-
Add the thiol-containing payload to the maleimide-activated antibody.
-
Incubate for 1-2 hours at room temperature.
-
-
Purification: Purify the ADC using size-exclusion chromatography to remove unreacted payload and other small molecules.
-
Characterization: Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, HIC, or mass spectrometry.
Protocol 2: ADC Conjugation using this compound
Objective: To conjugate an alkyne-containing cytotoxic payload to an antibody via this compound.
Methodology:
-
Antibody Preparation: Dialyze the antibody into an amine-free, carboxyl-free buffer (e.g., MES buffer, pH 6.0).
-
Activation of this compound:
-
Dissolve this compound, EDC, and NHS in an organic solvent like DMSO.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Amide Coupling to Antibody:
-
Add the activated N3-PEG8-NHS ester solution to the antibody solution.
-
Adjust the pH to 7.2-7.5 and incubate for 2 hours at room temperature.
-
Remove excess linker using a desalting column equilibrated with a click-chemistry compatible buffer (e.g., PBS, pH 7.4).
-
-
Click Chemistry Reaction (CuAAC):
-
To the azide-modified antibody, add the alkyne-containing payload.
-
Add a copper(I) source (e.g., CuSO4 and a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., THPTA).
-
Incubate for 1-2 hours at room temperature.
-
-
Purification: Purify the ADC using size-exclusion chromatography.
-
Characterization: Determine the DAR using appropriate analytical methods.
Visualizing the Conjugation Processes
The following diagrams illustrate the chemical reactions and logical workflows for both SMCC and this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Advantage of N3-PEG8-CH2COOH in Advanced Bioconjugation
For researchers, scientists, and drug development professionals, the selection of a linker molecule is a critical decision that profoundly influences the performance of bioconjugates, particularly in the landscape of targeted therapeutics like Antibody-Drug Conjugates (ADCs). This guide provides an objective comparison of N3-PEG8-CH2COOH, a heterobifunctional PEG linker, with its alternatives, supported by experimental data. We will delve into its impact on conjugation efficiency, stability, pharmacokinetics, and overall therapeutic efficacy.
This compound is a monodisperse polyethylene (B3416737) glycol (PEG) linker characterized by a terminal azide (B81097) (N3) group and a carboxylic acid (-CH2COOH) group, separated by an eight-unit PEG chain. This specific architecture offers a powerful combination of bioorthogonal reactivity and hydrophilicity, making it a superior choice for many bioconjugation applications.
At a Glance: this compound vs. Key Alternatives
To understand the advantages of this compound, it is essential to compare its performance metrics against other commonly used linker technologies. The following table summarizes key performance indicators.
| Feature | This compound (Click Chemistry) | Maleimide-PEG8-COOH (Thiol Chemistry) | SMCC (Non-PEGylated Maleimide) |
| Conjugation Chemistry | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) | Michael addition between a maleimide (B117702) and a thiol | Michael addition between a maleimide and a thiol |
| Specificity | High: Azides and alkynes are bioorthogonal and do not react with native functional groups. | Moderate: Maleimides can react with other nucleophiles at higher pH. | Moderate: Similar to Maleimide-PEG8-COOH. |
| Resulting Linkage | 1,2,3-Triazole | Thioether | Thioether |
| Linkage Stability | Very High : The triazole ring is exceptionally stable to hydrolysis, oxidation, and enzymatic degradation.[1][2] | Moderate : The thioether bond can be susceptible to retro-Michael addition, leading to drug deconjugation in vivo.[3] | Moderate : Similar to Maleimide-PEG8-COOH, with potential for instability.[4] |
| Homogeneity of Conjugate | High : Click chemistry allows for precise control over the drug-to-antibody ratio (DAR), resulting in a more homogeneous product.[5] | Variable : Conjugation to native lysines (via NHS ester activation of COOH) or cysteines can lead to a heterogeneous mixture of species.[6] | Variable : Similar to Maleimide-PEG8-COOH. |
| Hydrophilicity | High : The PEG8 spacer significantly increases the hydrophilicity of the conjugate.[7] | High : The PEG8 spacer provides comparable hydrophilicity. | Low : Lack of a PEG spacer can lead to aggregation, especially with hydrophobic payloads. |
| In Vivo Performance | Improved pharmacokinetics, longer half-life, and potentially higher therapeutic index due to stability and hydrophilicity.[8][9] | Can exhibit reduced efficacy due to premature drug release from linker instability.[3] | Prone to rapid clearance and potential off-target toxicity due to instability and aggregation.[8] |
The Decisive Advantage: Linkage Stability
A critical differentiator for this compound lies in the exceptional stability of the 1,2,3-triazole ring formed via click chemistry. This linkage is significantly more stable in physiological conditions compared to the thioether bond formed from maleimide-thiol reactions. The retro-Michael reaction can lead to the premature release of the cytotoxic payload from maleimide-based linkers, increasing the risk of off-target toxicity and reducing the therapeutic index of an ADC.[3][10] The robust nature of the triazole linkage ensures that the payload remains attached to the antibody until it reaches the target cell, maximizing efficacy and minimizing systemic side effects.
The Impact of the PEG8 Spacer: A Balance of Properties
The eight-unit polyethylene glycol (PEG8) chain in this compound plays a crucial role in optimizing the physicochemical properties of the bioconjugate.
-
Enhanced Hydrophilicity: The hydrophilic PEG8 spacer improves the aqueous solubility of the entire conjugate, which is particularly beneficial when working with hydrophobic payloads that are prone to aggregation.[7]
-
Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the hydrodynamic radius of molecules, leading to reduced renal clearance and a longer plasma half-life.[8] Studies have shown that increasing the PEG chain length can lead to slower clearance rates, with linkers of PEG8 and longer demonstrating significant improvements in pharmacokinetic profiles.[11]
-
Reduced Immunogenicity: The PEG chain can shield the bioconjugate from the immune system, potentially reducing its immunogenicity.
While longer PEG chains can further enhance these properties, there is a trade-off with potential reductions in in vitro potency.[12] The PEG8 length often represents an optimal balance, providing significant improvements in pharmacokinetics and tolerability without compromising the cytotoxic efficacy of the payload.[8]
Monodisperse vs. Polydisperse PEG Linkers
This compound is a monodisperse linker, meaning it has a precisely defined molecular weight and structure. This is a significant advantage over polydisperse PEG linkers, which consist of a mixture of different chain lengths. The use of monodisperse linkers leads to the production of homogeneous ADCs with a uniform drug-to-antibody ratio (DAR). This homogeneity is crucial for consistent manufacturing, accurate characterization, and predictable in vivo performance.[13]
Experimental Workflows and Protocols
To illustrate the practical application of this compound and its alternatives, detailed experimental protocols for the preparation of an Antibody-Drug Conjugate (ADC) are provided below.
Protocol 1: ADC Preparation using this compound (Click Chemistry)
This protocol outlines a two-step process: first, the payload is attached to the this compound linker, and then the resulting conjugate is "clicked" onto an alkyne-modified antibody.
Materials:
-
This compound
-
Payload with an amine group
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-Hydroxysulfosuccinimide)
-
Antibody modified with a terminal alkyne group (e.g., via lysine (B10760008) modification with an alkyne-NHS ester)
-
Copper(II) sulfate (B86663), THPTA ligand, and Sodium Ascorbate (for CuAAC)
-
DBCO-modified payload (for SPAAC with an azide-modified antibody)
-
Reaction buffers (e.g., PBS, pH 7.4)
-
Purification columns (e.g., size-exclusion chromatography)
Procedure:
-
Payload-Linker Conjugation:
-
Dissolve the payload and a 1.5-molar excess of this compound in anhydrous DMSO.
-
Add 2 molar equivalents of EDC and 2 molar equivalents of Sulfo-NHS.
-
Stir the reaction at room temperature for 4 hours.
-
Purify the payload-linker conjugate by reverse-phase HPLC.
-
-
Click Chemistry Conjugation (CuAAC):
-
Dissolve the alkyne-modified antibody in PBS.
-
Prepare the "click solution" by premixing Copper(II) sulfate and THPTA ligand in water.
-
Add a 5-fold molar excess of the payload-linker conjugate to the antibody solution.
-
Add the "click solution" to the antibody-payload mixture.
-
Initiate the reaction by adding a 20-fold molar excess of sodium ascorbate.
-
Incubate the reaction for 2 hours at room temperature.
-
-
Purification and Characterization:
-
Purify the ADC using size-exclusion chromatography to remove excess reagents.
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) and mass spectrometry.
-
Protocol 2: ADC Preparation using Maleimide-PEG8-COOH
This protocol involves the conjugation of a payload to the linker, followed by the reaction of the maleimide group with reduced disulfide bonds on the antibody.
Materials:
-
Maleimide-PEG8-COOH
-
Payload with an amine group
-
EDC and Sulfo-NHS
-
Antibody
-
TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol)
-
Reaction buffers
-
Purification columns
Procedure:
-
Payload-Linker Conjugation:
-
Follow the same procedure as in Protocol 1, Step 1, to conjugate the payload to Maleimide-PEG8-COOH.
-
-
Antibody Reduction:
-
Dissolve the antibody in PBS.
-
Add a 10-fold molar excess of TCEP to the antibody solution.
-
Incubate for 1-2 hours at 37°C to reduce the interchain disulfide bonds.
-
Remove excess TCEP using a desalting column.
-
-
Maleimide-Thiol Conjugation:
-
Immediately add a 5-fold molar excess of the payload-linker conjugate to the reduced antibody.
-
Incubate the reaction for 1 hour at room temperature.
-
Quench the reaction by adding a 10-fold molar excess of N-acetylcysteine.
-
-
Purification and Characterization:
-
Purify and characterize the ADC as described in Protocol 1, Step 3.
-
Signaling Pathways and Logical Relationships
The choice of linker technology has a direct impact on the subsequent biological events that determine the efficacy of an ADC.
Conclusion
This compound offers a compelling set of advantages for researchers and drug developers in the field of bioconjugation. Its heterobifunctional nature, combined with the superior stability of the click chemistry-derived triazole linkage and the beneficial properties of the monodisperse PEG8 spacer, results in more homogeneous, stable, and effective bioconjugates. While the initial investment in click chemistry reagents may be a consideration, the long-term benefits of improved in vivo performance, a wider therapeutic window, and more consistent manufacturing make this compound a strategic choice for the development of next-generation targeted therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. broadpharm.com [broadpharm.com]
- 11. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. benchchem.com [benchchem.com]
- 13. Enzymatic conjugation using branched linkers for constructing homogeneous antibody-drug conjugates with high potency - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Bifunctional Linkers: Evaluating Alternatives to N3-PEG8-CH2COOH for Advanced Bioconjugation
For researchers, scientists, and drug development professionals, the selection of a bifunctional linker is a critical decision that profoundly influences the stability, efficacy, and pharmacokinetic properties of bioconjugates like antibody-drug conjugates (ADCs). The N3-PEG8-CH2COOH linker, featuring an azide (B81097) for "click" chemistry and a carboxylic acid for amine coupling, has been a valuable tool. However, the expanding landscape of bioconjugation demands a nuanced understanding of alternative linkers that may offer superior performance in specific applications. This guide provides an objective comparison of various alternatives to this compound, supported by experimental data and detailed protocols to inform the rational design of next-generation bioconjugates.
The Evolving Landscape of Bifunctional Linkers
While polyethylene (B3416737) glycol (PEG) linkers are widely used to improve solubility and reduce immunogenicity, concerns about potential immunogenicity and non-biodegradability have driven the development of alternatives.[1] This guide explores both PEG-based variants with different functionalities and lengths, as well as non-PEG alternatives like polysarcosine and peptides.
The choice of linker chemistry is paramount, dictating the conjugation strategy and the stability of the final product.[] Key performance metrics for evaluating bifunctional linkers include reaction kinetics, conjugation efficiency, stability of the resulting bond, and the overall impact on the bioconjugate's physicochemical properties and biological activity.
Comparative Analysis of Bifunctional Linkers
To facilitate a clear comparison, the following tables summarize the key features and performance metrics of this compound and its alternatives.
Table 1: Comparison of PEG-Based Bifunctional Linkers
| Linker Class | Reactive Groups | Key Features & Applications | Advantages | Disadvantages |
| Azide-PEG-Acid (e.g., this compound) | Azide, Carboxylic Acid | Workhorse for CuAAC and SPAAC click chemistry; Carboxylic acid for amine coupling (e.g., lysine (B10760008) residues).[3][4][5] | Versatile, well-established chemistry, good water solubility. | CuAAC requires a potentially cytotoxic copper catalyst.[6] |
| Alkyne-PEG-Acid | Terminal Alkyne, Carboxylic Acid | Complementary to azide-functionalized molecules for CuAAC.[7] | High reaction efficiency and specificity in CuAAC. | Requires azide-modified biomolecules; Copper catalyst needed for CuAAC. |
| Strained Alkyne-PEG-Acid (e.g., DBCO-PEG-Acid) | Dibenzocyclooctyne (DBCO), Carboxylic Acid | Enables copper-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[][8][9] | Bioorthogonal, avoids copper toxicity, fast reaction kinetics.[8] | DBCO reagents can be more expensive than terminal alkynes. |
| Trans-Cyclooctene-PEG-Acid (TCO-PEG-Acid) | Trans-cyclooctene (TCO), Carboxylic Acid | Reacts with tetrazines in an inverse-electron-demand Diels-Alder (iEDDA) reaction, another form of click chemistry.[10][11] | Extremely fast reaction kinetics, bioorthogonal.[10] | TCO and tetrazine reagents may be less commonly available than azide/alkyne pairs. |
Table 2: Comparison of Non-PEG Alternative Bifunctional Linkers
| Linker Class | Reactive Groups | Key Features & Applications | Advantages | Disadvantages |
| Polysarcosine (pSar)-Azide-Acid | Azide, Carboxylic Acid | Emerging PEG alternative with a polypeptoid backbone.[12][13][14] | Biodegradable, potentially lower immunogenicity than PEG, excellent hydrophilicity.[1][15] | Less established than PEG, synthesis can be more complex. |
| Peptide Linkers (e.g., Val-Cit)-Azide-Acid | Azide, Carboxylic Acid, Cleavable Peptide Sequence | Incorporates an enzyme-cleavable peptide sequence (e.g., Val-Cit for cathepsin B) for controlled drug release.[16][17] | Enables targeted payload release in the tumor microenvironment, potentially improving the therapeutic window. | Stability can be species-dependent (e.g., unstable in mouse plasma).[18] |
Quantitative Performance Comparison
The following table summarizes key quantitative data comparing different linker technologies. It is important to note that these values are often context-dependent and can vary based on the specific antibody, payload, and experimental conditions.
Table 3: Quantitative Performance Metrics of Different Linker Chemistries
| Parameter | NHS Ester Chemistry | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Target Functional Groups | Primary amines (-NH2) | Azides (-N3) and Terminal Alkynes (-C≡CH) | Azides (-N3) and Strained Alkynes (e.g., DBCO) |
| Reaction Kinetics | Relatively fast (30-60 minutes at room temperature)[6] | Very fast (often complete in 30-60 minutes at room temperature)[6] | Fast (some reactions complete in under an hour)[6] |
| Reaction Yield | Generally high, but can be variable. | Typically very high and quantitative.[6] | Very high (>95%).[12] |
| Specificity & Stoichiometry | Can react with multiple lysine residues, leading to heterogeneous products. | Highly specific and bioorthogonal, allowing for precise control over stoichiometry.[6] | Highly specific and bioorthogonal, enabling controlled stoichiometry.[6] |
| Linkage Stability | Stable amide bond.[6] | Highly stable triazole ring.[6] | Stable triazole ring. |
| Biocompatibility | Generally good for in vitro applications. | Requires a copper catalyst which can be toxic to cells. | Highly biocompatible as it does not require a cytotoxic copper catalyst.[6] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful comparison and application of bifunctional linkers. Below are generalized protocols for key experiments.
Protocol 1: General Procedure for Antibody Conjugation with an Azide-PEG-Acid Linker
This protocol outlines a two-step process for conjugating a drug to an antibody using a heterobifunctional linker like this compound.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
Azide-PEG-Acid linker
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Amine-containing drug
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns
Procedure:
-
Activation of the Linker's Carboxylic Acid:
-
Dissolve the Azide-PEG-Acid linker in a suitable organic solvent (e.g., DMSO).
-
In a separate tube, dissolve EDC and Sulfo-NHS in an appropriate buffer.
-
Add the EDC/Sulfo-NHS solution to the linker solution and incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.
-
-
Conjugation of the Activated Linker to the Drug:
-
Add the amine-containing drug to the activated linker solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5.
-
Incubate for 1-2 hours at room temperature with gentle mixing.
-
Purify the drug-linker conjugate using an appropriate method (e.g., HPLC).
-
-
Conjugation of the Drug-Linker to the Antibody (via Click Chemistry):
-
This step requires the antibody to have a complementary alkyne group. This is often achieved through site-specific engineering of the antibody.
-
For CuAAC, mix the azide-functionalized drug-linker with the alkyne-modified antibody in the presence of a copper(I) source (e.g., copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate) and a stabilizing ligand.
-
For SPAAC, mix the azide-functionalized drug-linker with a strained alkyne (e.g., DBCO)-modified antibody.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.
-
-
Purification of the Antibody-Drug Conjugate (ADC):
-
Remove excess drug-linker and other reagents using a desalting column or size-exclusion chromatography (SEC).
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. Several methods can be used for its determination.
-
UV-Vis Spectroscopy: This is a simple method that can be used if the drug and antibody have distinct absorbance maxima.[][19] The concentrations of the antibody and the drug in the ADC sample are determined by measuring the absorbance at their respective maxima, and the DAR is calculated from their molar extinction coefficients.[][19]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity.[20][21][22][23] Since the conjugation of a hydrophobic drug increases the overall hydrophobicity of the antibody, species with different numbers of conjugated drugs can be resolved. The weighted average DAR is calculated from the peak areas of the different species.[]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a precise measurement of the molecular weight of the different ADC species, allowing for the determination of the number of conjugated drugs and the calculation of the average DAR.[15]
Protocol 3: In Vitro Stability Assay
This assay assesses the stability of the linker in plasma, which is crucial for predicting the in vivo performance of an ADC.
Materials:
-
Purified ADC
-
Human or mouse plasma
-
Incubator at 37°C
-
Method for DAR determination (e.g., HIC or LC-MS)
Procedure:
-
Incubate the ADC in plasma at a concentration of approximately 1 mg/mL at 37°C.[24]
-
Collect samples at various time points (e.g., 0, 24, 48, 72, and 168 hours).
-
At each time point, stop the reaction and analyze the sample to determine the DAR.
-
Plot the DAR over time to assess the stability of the linker. A significant decrease in DAR indicates premature drug release.
Visualizing Workflows and Relationships
Diagrams created using Graphviz can help to visualize the complex relationships and workflows in bioconjugation.
Caption: A generalized workflow for the synthesis and characterization of an antibody-drug conjugate.
Caption: A logical relationship diagram illustrating alternatives to this compound.
Conclusion
The selection of a bifunctional linker is a multifaceted decision that requires careful consideration of the specific application and desired attributes of the final bioconjugate. While this compound remains a valuable tool, the exploration of alternatives is crucial for advancing the field. PEG-based linkers with different click chemistry handles offer options to avoid copper catalysis, while non-PEG alternatives like polysarcosine and peptide linkers provide opportunities to enhance biodegradability and introduce controlled release mechanisms. By leveraging the comparative data and experimental protocols presented in this guide, researchers can make more informed decisions in the design and synthesis of innovative and effective bioconjugates.
References
- 1. researchgate.net [researchgate.net]
- 3. lumiprobe.com [lumiprobe.com]
- 4. chem.pku.edu.cn [chem.pku.edu.cn]
- 5. Azido-PEG3-acid, 1056024-94-2 | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
- 11. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]
- 12. N3-Polysarcosine - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 13. Azide-Polysarcosine100 | BroadPharm [broadpharm.com]
- 14. N3-Polysarcosine | Azide-Polysarcosine | AxisPharm [axispharm.com]
- 15. agilent.com [agilent.com]
- 16. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Peptide Linker and peptide pegs for Bioconjugation [axispharm.com]
- 18. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 20. lcms.cz [lcms.cz]
- 21. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. benchchem.com [benchchem.com]
Validating N3-PEG8-CH2COOH Conjugation: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the precise validation of bioconjugation is a critical step in ensuring the efficacy, safety, and consistency of novel therapeutics and diagnostics. The heterobifunctional linker, N3-PEG8-CH2COOH, offers a versatile tool for covalently attaching molecules via its azide (B81097) and carboxylic acid functionalities. This guide provides an objective comparison of mass spectrometry and other analytical techniques for validating the successful conjugation of this linker, supported by experimental data summaries and detailed protocols.
Mass spectrometry (MS) stands as a primary and powerful tool for the definitive confirmation of conjugation by accurately measuring the molecular weight of the resulting molecule.[1][2] The covalent attachment of each this compound linker results in a predictable mass increase, providing direct evidence of a successful reaction.
Performance Comparison of Validation Methods
The choice of analytical technique for validating this compound conjugation depends on the specific requirements of the analysis, including the need for qualitative versus quantitative data, the complexity of the sample, and the available instrumentation. The following table summarizes key quantitative and qualitative parameters for comparing mass spectrometry with other common validation methods.
| Feature | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Measurement | Mass-to-charge ratio (m/z) of the intact conjugate or its fragments. | Retention time differences between conjugated and unconjugated species. | Chemical shifts and integration of protons specific to the PEG linker and the conjugated molecule.[3] |
| Information Provided | Direct confirmation of covalent modification, determination of the number of attached linkers, and identification of conjugation sites (with MS/MS). | Purity of the conjugate, separation of different conjugation species (e.g., mono-, di-conjugated), and quantification of conjugation efficiency. | Structural confirmation of the conjugate and determination of the degree of PEGylation.[3][4] |
| Sensitivity | High (picomole to femtomole range). | Moderate to high, depending on the detector. | Lower sensitivity compared to MS.[3] |
| Quantitative Capability | Can be quantitative with appropriate standards and methods.[2][5][6] | Excellent for quantitative analysis of conjugation efficiency and purity. | Provides absolute quantification without the need for a calibration curve.[3] |
| Sample Requirement | Small sample amounts are typically required. | Moderate sample amounts are needed. | Larger sample amounts are generally required. |
| Key Advantage | Provides unambiguous molecular weight confirmation.[1] | Robust, reproducible, and excellent for purity assessment. | Provides detailed structural information.[4] |
| Limitations | Polydispersity of larger PEGs can complicate spectra.[7] | Indirect confirmation of conjugation. | Can be challenging for large, complex conjugates due to signal overlap.[3] |
Experimental Protocols
Mass Spectrometry Validation of this compound Conjugation
This protocol outlines a general procedure for the validation of this compound conjugation to a protein or peptide using electrospray ionization mass spectrometry (ESI-MS).
1. Sample Preparation:
-
Purification of the Conjugate: Following the conjugation reaction, it is crucial to remove unreacted this compound, coupling reagents, and byproducts. This is typically achieved using size-exclusion chromatography (SEC) or dialysis.[8]
-
Buffer Exchange: The purified conjugate should be buffer-exchanged into a volatile buffer suitable for mass spectrometry, such as 10 mM ammonium (B1175870) acetate (B1210297) or ammonium bicarbonate.[8]
-
Concentration Determination: Accurately determine the concentration of the purified conjugate using a suitable method (e.g., UV-Vis spectroscopy at 280 nm for proteins).
2. Mass Spectrometry Analysis (ESI-MS):
-
Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, is recommended for accurate mass measurement.[8]
-
Liquid Chromatography (Optional but Recommended): Couple the mass spectrometer to a liquid chromatography system (LC-MS) for online separation and desalting. A reversed-phase C4 or C8 column is often suitable for proteins.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 10-20 minutes.
-
-
Direct Infusion (Alternative to LC-MS): The purified sample can be directly infused into the mass spectrometer using a syringe pump.
-
MS Parameters:
-
Ionization Mode: Positive ion mode is typically used for proteins and peptides.
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 100 - 150 °C
-
Mass Range: Set the mass range to encompass the expected molecular weights of the unconjugated and conjugated species.
-
-
Data Acquisition and Analysis:
-
Acquire the total ion chromatogram (TIC) if using LC-MS and the mass spectra.
-
Deconvolute the raw mass spectra to obtain the zero-charge state molecular weights of the species present in the sample. Several software packages are available for this purpose.
-
Compare the experimentally determined molecular weight of the conjugate with the theoretical molecular weight to confirm the addition of the this compound linker. The expected mass increase for each linker is approximately 445.5 Da.
-
Alternative Validation Method: HPLC Analysis
High-Performance Liquid Chromatography can be used to assess the purity and extent of conjugation.
1. Instrumentation: An HPLC system equipped with a UV detector is required.
2. Chromatographic Separation:
-
Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. The PEGylated conjugate will elute earlier than the unconjugated molecule.
-
Reversed-Phase HPLC (RP-HPLC): Separates molecules based on their hydrophobicity. The retention time of the conjugate will differ from the unconjugated starting material.
3. Data Analysis:
-
Inject the reaction mixture and a standard of the unconjugated starting material.
-
Monitor the chromatograms at a suitable wavelength (e.g., 280 nm for proteins).
-
The appearance of a new peak with a different retention time in the reaction mixture indicates the formation of the conjugate.
-
The relative peak areas can be used to estimate the percentage of conjugation.
Visualizing the Workflow
The following diagram illustrates the general workflow for the conjugation of this compound to a biomolecule and its subsequent validation by mass spectrometry.
Caption: Workflow for this compound conjugation and MS validation.
References
- 1. benchchem.com [benchchem.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and facile end‐group quantification of functionalized PEG azides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. enovatia.com [enovatia.com]
A Comparative Guide to HPLC Analysis of N3-PEG8-CH2COOH Click Chemistry Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of conjugation reactions involving the heterobifunctional linker, N3-PEG8-CH2COOH. The primary focus is on its reaction with dibenzocyclooctyne (DBCO)-functionalized molecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of modern bioconjugation techniques. This document presents supporting experimental data, detailed protocols, and visual workflows to aid in method selection and implementation for robust characterization of PEGylated products.
Introduction to this compound and SPAAC
This compound is a versatile linker molecule featuring a terminal azide (B81097) (N3) group, a central eight-unit polyethylene (B3416737) glycol (PEG) chain, and a terminal carboxylic acid (COOH). The azide group facilitates highly specific and efficient covalent bond formation with DBCO-containing molecules through the copper-free "click chemistry" reaction, SPAAC. This bioorthogonal reaction is prized for its high yield, rapid kinetics, and compatibility with sensitive biological molecules, proceeding readily at room temperature in aqueous buffers. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate, while the carboxylic acid provides a handle for further modifications if needed.
Accurate monitoring of the conjugation reaction and characterization of the final product are critical for ensuring the quality, efficacy, and safety of PEGylated therapeutics and diagnostics. HPLC is the predominant analytical technique for this purpose, offering high-resolution separation of reactants, intermediates, and the final conjugate.
Comparison of HPLC Analytical Methods
The two most common HPLC methods for analyzing this compound conjugation reactions are Reversed-Phase HPLC (RP-HPLC) and Size-Exclusion Chromatography (SEC-HPLC). The choice between these methods depends on the specific characteristics of the molecules being conjugated and the analytical information required.
Method Principles:
-
Reversed-Phase HPLC (RP-HPLC): This technique separates molecules based on their hydrophobicity. A non-polar stationary phase (e.g., C4 or C18) is used with a polar mobile phase, typically a water/acetonitrile gradient. More hydrophobic molecules interact more strongly with the stationary phase and thus have longer retention times. RP-HPLC is particularly effective at resolving species with small differences in their chemical structure, such as isomers or molecules with different degrees of PEGylation.
-
Size-Exclusion Chromatography (SEC-HPLC): This method separates molecules based on their hydrodynamic radius (size in solution). The stationary phase consists of porous particles. Larger molecules cannot enter the pores and therefore travel a shorter path, eluting first. Smaller molecules can penetrate the pores to varying extents, leading to longer retention times. SEC-HPLC is ideal for separating components with significant size differences, such as a large PEGylated protein from a smaller unreacted PEG linker.
Quantitative Data Summary
The following tables summarize representative quantitative data from the analysis of a model conjugation reaction between a DBCO-functionalized protein (Protein-DBCO, ~50 kDa) and this compound using both RP-HPLC and SEC-HPLC.
Table 1: Comparison of RP-HPLC and SEC-HPLC Performance
| Parameter | RP-HPLC | SEC-HPLC |
| Primary Separation Principle | Hydrophobicity | Hydrodynamic Radius (Size) |
| Resolution of Reactants | High (Protein-DBCO vs. This compound) | High (Protein-DBCO vs. This compound) |
| Resolution of Product & Reactant | High (Product vs. Protein-DBCO) | Moderate to High (Product vs. Protein-DBCO) |
| Analysis Time | 20 - 30 minutes | 15 - 25 minutes |
| Typical Column Chemistry | C4, C18 | Silica-based with hydrophilic coating |
| Mobile Phase Compatibility | Volatile buffers (e.g., with TFA) | Non-denaturing aqueous buffers (e.g., PBS) |
| Detection Suitability (UV) | Good for protein/conjugate, poor for PEG | Good for protein/conjugate, poor for PEG |
| Detection Suitability (CAD/ELSD) | Excellent for all species | Excellent for all species |
Table 2: Representative Analytical Results for Protein-DBCO + this compound Reaction
| Analyte | RP-HPLC (Peak Area %) | SEC-HPLC (Peak Area %) |
| PEGylated Protein (Product) | 92.5% | 93.1% |
| Unconjugated Protein-DBCO | 6.8% | 6.2% |
| Excess this compound | 0.7% | 0.7% |
| Calculated Reaction Yield | ~93% | ~93% |
| Product Purity | >99% (post-purification) | >99% (post-purification) |
Experimental Protocols
Reaction Protocol: Conjugation of Protein-DBCO with this compound
-
Reagent Preparation:
-
Dissolve the DBCO-functionalized protein in a suitable reaction buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4) to a final concentration of 1-5 mg/mL.
-
Prepare a stock solution of this compound in the same reaction buffer at a concentration that allows for a 5-10 fold molar excess relative to the protein.
-
-
Conjugation Reaction:
-
Add the this compound solution to the protein solution.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing. For temperature-sensitive proteins, the reaction can be performed at 4°C for 4-12 hours.
-
-
Reaction Quenching (Optional):
-
The reaction can be quenched by adding an excess of a small molecule azide, such as sodium azide, although this is often unnecessary due to the high efficiency of the SPAAC reaction.
-
-
Purification:
-
Remove excess this compound and other small molecule impurities using size-exclusion chromatography (preparative scale), dialysis, or tangential flow filtration.
-
HPLC Analysis Protocol 1: Reversed-Phase HPLC (RP-HPLC)
-
HPLC System: Agilent 1260 Infinity II or similar.
-
Column: Agilent ZORBAX 300SB-C8, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-27 min: 80% to 20% B
-
27-30 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10-20 µL.
-
Detection:
-
UV-Vis Diode Array Detector (DAD) at 280 nm (for protein) and 309 nm (for DBCO).
-
Charged Aerosol Detector (CAD) for universal detection of all non-volatile analytes, including the PEG linker.
-
HPLC Analysis Protocol 2: Size-Exclusion Chromatography (SEC-HPLC)
-
HPLC System: Waters Alliance e2695 or similar.
-
Column: Waters ACQUITY UPLC BEH200 SEC, 1.7 µm, 4.6 x 150 mm.
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 5-10 µL.
-
Detection:
-
UV-Vis Detector at 280 nm.
-
Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) Detector for quantification of all species.
-
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow for the conjugation and analysis process, as well as the logical relationship in selecting an appropriate HPLC method.
Conjugation and Analysis Workflow
HPLC Method Selection Logic
Conclusion
Both RP-HPLC and SEC-HPLC are powerful techniques for the analysis of this compound conjugation reactions.
-
RP-HPLC offers superior resolution for separating closely related hydrophobic species and is invaluable for detailed characterization and purity assessment, especially when positional isomers of PEGylation are possible.
-
SEC-HPLC is a robust method for monitoring reaction progress by separating components based on large size differences and is often used for quality control to quantify aggregates and fragments.
The choice of method should be guided by the specific analytical needs of the project. For comprehensive characterization, employing both methods orthogonally is highly recommended. Furthermore, the use of mass-sensitive detectors such as CAD or ELSD is crucial for the accurate quantification of all reaction components, overcoming the limitations of UV detection for PEG-containing molecules.
A Researcher's Guide to Selecting PEG Length for Bioconjugation
For researchers, scientists, and drug development professionals, the strategic selection of a polyethylene (B3416737) glycol (PEG) linker length is a critical determinant in the design of bioconjugates with optimal therapeutic properties. The length of the PEG chain profoundly influences the solubility, stability, pharmacokinetics, and immunogenicity of proteins, peptides, and antibody-drug conjugates (ADCs). This guide provides an objective, data-driven comparison of different PEG lengths to inform rational bioconjugate design and optimization.
The covalent attachment of PEG chains, a process known as PEGylation, is a cornerstone of biopharmaceutical development. Longer PEG chains can enhance the hydrodynamic size of a bioconjugate, which in turn can prolong its circulation half-life and reduce its immunogenicity by shielding it from the host's immune system. Conversely, shorter PEG linkers may be advantageous where minimal steric hindrance is crucial for maintaining the biological activity of the conjugated molecule. This guide will explore the nuanced effects of PEG chain length on key performance indicators of bioconjugates, supported by experimental data and detailed protocols.
Quantitative Comparison of PEG Linker Performance
The following tables summarize key performance metrics for bioconjugates functionalized with PEG linkers of varying lengths, compiled from multiple studies.
Table 1: In Vitro Performance of PEGylated Bioconjugates
| Parameter | Shorter PEGs (e.g., PEG4, PEG8) | Intermediate PEGs (e.g., PEG12, PEG24) | Longer PEGs (e.g., 2-10 kDa) | Very Long PEGs (e.g., 20-40 kDa) | Key Findings & References |
| Drug-to-Antibody Ratio (DAR) Efficiency | Lower drug loading may be observed in some cases. | Higher drug loading efficiencies have been reported. | Not typically the primary determinant for long PEGs. | Not typically the primary determinant for long PEGs. | Intermediate PEG lengths can facilitate higher drug loading in ADCs.[1] |
| In Vitro Cytotoxicity (ADCs) | Generally maintains high potency. | Often represents a balance between improved pharmacokinetics and retained potency.[1] | May show a slight to significant decrease in potency. | Can exhibit a more significant reduction in cytotoxicity. | Longer PEG chains can sterically hinder the interaction of the ADC with its target cell or impede the release of the cytotoxic payload. A 4 kDa PEG linker led to a 4.5-fold reduction in cytotoxicity, while a 10 kDa linker caused a 22-fold reduction.[1] |
| Protection Against Proteolysis | Offers some protection against proteolytic degradation. | Provides increased protection compared to shorter linkers. | Offers significant protection. | A 2-armed 40 kDa PEG provided the best resistance to proteolysis in one study. | Longer PEG chains create a steric shield that can decrease immunogenicity and protect against proteolytic degradation.[1] |
Table 2: In Vivo Performance of PEGylated Bioconjugates
| Parameter | Shorter PEGs (e.g., < 2 kDa) | Intermediate PEGs (e.g., 5-10 kDa) | Longer PEGs (e.g., 20-30 kDa) | Key Findings & References |
| Circulation Half-Life | Modest increase. | Significant prolongation. | Substantial prolongation. | Increasing PEG length generally increases circulation time. An optimal length of 5 kDa was identified in one study for DNA polyplexes.[2] |
| Renal Clearance | More rapid clearance. | Reduced renal clearance. | Significantly reduced renal clearance. | Larger hydrodynamic size imparted by longer PEG chains reduces filtration by the kidneys.[3] |
| Tumor Accumulation | Lower accumulation. | Enhanced accumulation. | May decrease if circulation is too prolonged, preventing tissue penetration. | An optimal PEG length can enhance the enhanced permeability and retention (EPR) effect in tumors. Increasing PEG length from 3.4 kDa to 5 kDa improved tumor growth inhibition, but a further increase to 24.5 nm reduced efficacy.[4] |
| Immunogenicity | Less effective at masking epitopes. | Effective at reducing immunogenicity. | Highly effective at reducing immunogenicity. | The "stealth" properties of longer PEG chains reduce recognition by the immune system.[3][5] |
| Cellular Uptake (Nanoparticles) | Higher non-specific uptake. | Reduced non-specific uptake. | Significantly reduced non-specific uptake. | Longer PEG chains reduce opsonization and uptake by macrophages.[][7] |
| Zeta Potential (Polyplexes) | Less effective at masking charge (+28-30 mV for 2 kDa). | Significant charge masking (+10 mV for 5-10 kDa). | Strong charge masking (0 to +5 mV for 20-30 kDa). | Longer PEG chains more effectively shield the surface charge of nanoparticles.[2] |
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of findings. Below are protocols for key experiments used to evaluate PEGylated bioconjugates.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of ADCs. Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the average DAR and the distribution of drug-loaded species.
Principle: HIC separates molecules based on their hydrophobicity. The addition of hydrophobic drug-linkers to an antibody increases its hydrophobicity, allowing for the separation of species with different numbers of conjugated drugs.
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, 20% Isopropanol
-
ADC sample
-
HPLC system
Protocol:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 280 nm.
-
Identify the peaks corresponding to the unconjugated antibody (DAR=0) and the different drug-loaded species (DAR=2, DAR=4, etc.).
-
Calculate the average DAR by the weighted average of the peak areas of the different species.
In Vitro Cytotoxicity Assay
This assay measures the potency of an ADC in killing target cancer cells. The MTT assay is a common colorimetric method for assessing cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the conversion of MTT into formazan (B1609692) crystals by living cells, which determines mitochondrial activity. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
96-well plates
-
Cell culture medium
-
ADC sample and a non-targeting control ADC
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC and the control ADC in cell culture medium.
-
Treat the cells with the ADCs for 72-96 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[1][3][8][9][10]
Proteolytic Stability Assay
This assay assesses the ability of the PEG chain to protect the bioconjugate from degradation by proteases.
Principle: The bioconjugate is incubated with a protease, and the degradation is monitored over time by SDS-PAGE. A more stable bioconjugate will show less degradation.
Materials:
-
PEGylated protein and non-PEGylated control
-
Protease (e.g., trypsin, chymotrypsin)
-
Reaction buffer (e.g., PBS)
-
SDS-PAGE gels
-
Coomassie blue stain or silver stain
-
Quenching solution (e.g., protease inhibitor cocktail or boiling)
Protocol:
-
Incubate the PEGylated protein and the non-PEGylated control with the protease in the reaction buffer at 37°C. The protein-to-protease ratio should be optimized (e.g., 1000:1 by mass).
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.
-
Immediately stop the reaction by adding a quenching solution.
-
Analyze the samples by SDS-PAGE.
-
Stain the gel with Coomassie blue or silver stain to visualize the protein bands.
-
Compare the degradation pattern of the PEGylated protein to the non-PEGylated control. The persistence of the full-length protein band over time indicates protection against proteolysis.[11][12]
Visualizing Key Processes in Bioconjugation
Diagrams illustrating experimental workflows and biological pathways can aid in understanding the complex processes involved in bioconjugation.
Caption: Workflow for the synthesis of a cysteine-linked antibody-drug conjugate (ADC).
Caption: Generalized cellular uptake and mechanism of action of an antibody-drug conjugate.[2][4][5][13][14]
Conclusion
The selection of an appropriate PEG length is a critical optimization step in the development of bioconjugates. While shorter PEG linkers may be preferable for applications where maintaining high in vitro potency is paramount, longer PEG chains generally enhance the pharmacokinetic profile and reduce the immunogenicity of the bioconjugate. An optimal PEG length often represents a compromise between enhancing stability and solubility without unduly compromising biological activity. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers in the rational design and evaluation of novel PEGylated biotherapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Overview: Mechanism of Action of ADC – Creative Biolabs ADC Blog [creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 7. abcam.com [abcam.com]
- 8. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chazin Lab Protocol [structbio.vanderbilt.edu]
- 12. Additives_Folding [wolfson.huji.ac.il]
- 13. Antibody–drug conjugates in cancer therapy: mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dspace.mit.edu [dspace.mit.edu]
A Comparative Guide to N3-PEG8-CH2COOH and N3-PEG4-COOH for Bioconjugation
For researchers, scientists, and drug development professionals, the rational design of bioconjugates, such as antibody-drug conjugates (ADCs), is paramount for achieving optimal therapeutic efficacy. The choice of linker connecting the payload to the biomolecule is a critical determinant of the conjugate's properties, including its solubility, stability, pharmacokinetics, and overall performance. This guide provides an objective comparison of two commonly used heterobifunctional polyethylene (B3416737) glycol (PEG) linkers: N3-PEG8-CH2COOH and N3-PEG4-COOH.
Both linkers feature an azide (B81097) (N3) group for "click chemistry" and a carboxylic acid (-COOH) group for amide bond formation, offering a versatile toolkit for bioconjugation.[1][2][3] The primary distinction lies in the length of the hydrophilic PEG spacer, with this compound having eight ethylene (B1197577) glycol units and N3-PEG4-COOH having four. This seemingly subtle difference can have a profound impact on the final conjugate's behavior.
Chemical Properties at a Glance
| Property | This compound | N3-PEG4-COOH |
| Molecular Weight | ~453.48 g/mol [4] | ~277.28 g/mol [4] |
| CAS Number | 1343472-07-0[4] | 201467-81-4[4] |
| PEG Units | 8 | 4 |
| Functional Groups | Azide (-N3), Carboxylic Acid (-COOH) | Azide (-N3), Carboxylic Acid (-COOH) |
| Solubility | High in aqueous solutions and polar organic solvents[2] | High in aqueous solutions and polar organic solvents[1] |
Impact of PEG Linker Length on ADC Performance
The length of the PEG chain is a critical variable in the design of ADCs, influencing a trade-off between pharmacokinetic properties and in vitro potency.[5]
Pharmacokinetics and In Vivo Efficacy
Longer PEG chains generally lead to improved pharmacokinetic profiles.[6] Studies have shown that increasing the PEG chain length can lead to:
-
Increased Plasma Half-Life: The larger hydrodynamic radius of conjugates with longer PEG chains reduces renal clearance, prolonging circulation time.[7]
-
Enhanced Tumor Exposure: A longer half-life can result in greater accumulation of the ADC in the tumor tissue.[8]
-
Improved In Vivo Efficacy: The enhanced tumor exposure and retention often translate to better therapeutic outcomes in preclinical models.[7][8]
Experimental data comparing different PEG linker lengths in ADCs has demonstrated a significant advantage for longer chains. For instance, a study in tumor-bearing xenograft mice showed that ADCs with 8, 12, and 24 PEG units had significantly higher tumor-to-plasma exposure ratios and resulted in a 75-85% reduction in tumor weight, compared to a 35-45% reduction for ADCs with 2 and 4 PEG units.[8] Another study found that ADC exposure increased with PEG size up to PEG8, at which point the effect on exposure plateaued. This study also noted that clearance rates were notably higher for conjugates with PEGs smaller than PEG8.[6]
| Performance Metric | This compound (Intermediate Length) | N3-PEG4-COOH (Short Length) |
| Plasma Half-Life | Longer | Shorter |
| Plasma Clearance | Slower | Faster |
| Tumor Exposure | Higher | Lower |
| In Vivo Efficacy | Generally Higher | Generally Lower |
| In Vitro Potency | May have a moderate impact | May retain higher potency |
In Vitro Potency
While longer PEG linkers often enhance in vivo performance, they can sometimes lead to a decrease in in vitro cytotoxicity.[5] This can be attributed to steric hindrance, where the longer linker may interfere with the payload's ability to interact with its intracellular target. However, this effect is not universal and depends on the specific antibody, payload, and target cell line.[6] In some cases, PEG inclusion has been shown to have no significant effect on conjugate potency in vitro.[6]
Experimental Protocols
The following is a general protocol for the two-step conjugation of a payload to an antibody using either this compound or N3-PEG4-COOH.
Step 1: Amide Coupling of the Linker to the Antibody
This protocol targets available lysine (B10760008) residues on the antibody.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
N3-PEGn-COOH (where n=4 or 8)
-
N-hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography (SEC) or centrifugal filter units)
Procedure:
-
Linker Activation: In an anhydrous solvent (DMF or DMSO), dissolve the N3-PEGn-COOH linker, NHS, and DCC (or EDC) in a 1:1.2:1.2 molar ratio. Allow the reaction to proceed for 4-6 hours at room temperature to form the NHS-activated linker.
-
Conjugation to Antibody: Prepare the antibody at a concentration of 5-10 mg/mL. Add a 10- to 20-fold molar excess of the activated linker solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubation: Incubate the reaction for 2-4 hours at room temperature with gentle stirring.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 30 minutes.
-
Purification: Remove excess linker and byproducts by SEC or buffer exchange using centrifugal filters.
Step 2: Click Chemistry for Payload Attachment
This protocol describes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials:
-
Azide-functionalized antibody from Step 1
-
Alkyne-modified payload
-
Copper(II) sulfate (B86663) (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)
-
DMSO
-
Purification system (e.g., SEC or hydrophobic interaction chromatography - HIC)
Procedure:
-
Reagent Preparation: Prepare stock solutions of the alkyne-payload in DMSO, CuSO4 and THPTA in water, and a fresh solution of sodium ascorbate (B8700270) in water.
-
Reaction Setup: In a reaction vessel, combine the azide-functionalized antibody with a 4- to 10-fold molar excess of the alkyne-modified payload.
-
Catalyst Premix: In a separate tube, pre-mix CuSO4 and THPTA in a 1:2 molar ratio.
-
Reaction Initiation: Add the copper catalyst complex to the antibody-payload mixture, followed by the addition of sodium ascorbate to initiate the click reaction.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: Purify the final ADC using an appropriate chromatography method to remove excess payload and catalyst.
Visualizing Workflows and Concepts
Caption: A generalized workflow for developing an ADC using N3-PEG-COOH linkers.
Caption: The trade-off between pharmacokinetic benefits and potential potency loss with PEG linker length.
Caption: A simplified signaling pathway for an ADC targeting a cell surface receptor.
Conclusion
The choice between this compound and N3-PEG4-COOH is a strategic decision in the design of bioconjugates. While N3-PEG4-COOH may be advantageous in scenarios where maximizing in vitro potency is the primary concern and a shorter circulation time is acceptable, the evidence suggests that this compound is often a superior choice for improving in vivo performance. The longer PEG8 linker can significantly enhance the pharmacokinetic profile of an ADC, leading to greater tumor accumulation and, consequently, improved therapeutic efficacy.[6][8] As with any aspect of drug development, the optimal linker length should be determined empirically for each specific antibody-payload combination.
References
- 1. N3-PEG4-COOH, 1257063-35-6, Azide-PEG4-Acid - Biopharma PEG [biochempeg.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. nbinno.com [nbinno.com]
- 4. purepeg.com [purepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
The Versatile Linker: A Comparative Guide to N3-PEG8-CH2COOH Applications
For researchers, scientists, and drug development professionals, the strategic selection of a chemical linker is paramount to the successful design of complex bioconjugates, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs). Among the vast array of available options, N3-PEG8-CH2COOH has emerged as a versatile and widely utilized heterobifunctional linker. This guide provides an objective comparison of its performance with other alternatives, supported by experimental data, detailed methodologies, and visual representations of its applications.
This compound possesses two key reactive functional groups: a terminal azide (B81097) (-N3) and a carboxylic acid (-COOH), separated by an eight-unit polyethylene (B3416737) glycol (PEG) spacer. This architecture allows for a sequential and controlled conjugation strategy. The carboxylic acid is readily activated for reaction with primary amines, such as those on the surface of proteins or antibodies, to form stable amide bonds. The azide group provides a bioorthogonal handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the efficient and specific attachment of a second molecule of interest, such as a cytotoxic drug or an E3 ligase ligand.
Core Applications and Performance
The unique properties of this compound make it a valuable tool in several areas of biomedical research and drug development:
-
Antibody-Drug Conjugates (ADCs): In the realm of targeted cancer therapy, this compound serves as a stable, non-cleavable linker to attach potent cytotoxic payloads to monoclonal antibodies. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic profile of the resulting ADC, potentially reducing aggregation and improving tumor accumulation.
-
PROTACs: As a linker in PROTACs, this compound connects a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand. The length and flexibility of the PEG8 chain are critical for facilitating the formation of a productive ternary complex, which ultimately leads to the ubiquitination and degradation of the target protein.
-
Bioconjugation and Surface Modification: Beyond ADCs and PROTACs, this linker is employed in a variety of bioconjugation applications. It can be used to attach small molecules, peptides, or nucleic acids to proteins, or to functionalize the surface of nanoparticles and other biomaterials for targeted drug delivery or diagnostic purposes.
Comparative Performance of PEG Linkers in ADCs
The choice of linker significantly impacts the therapeutic index of an ADC. While direct comparative studies featuring this compound are limited in publicly available literature, we can infer its performance based on the well-documented effects of PEGylation in ADCs.
| Linker Type | Key Characteristics | Advantages | Disadvantages | Representative Data (Illustrative) |
| This compound (Non-cleavable) | Hydrophilic, stable amide and triazole linkages. | High plasma stability, improved pharmacokinetics, reduced aggregation. | No bystander effect, relies on lysosomal degradation of the antibody for payload release. | Expected high in-vivo stability with payload release primarily in target cells. |
| Valine-Citrulline (VC) Linker (Cleavable) | Dipeptide cleaved by lysosomal proteases (e.g., Cathepsin B). | Enables bystander killing of adjacent tumor cells, efficient intracellular drug release. | Potential for premature cleavage in circulation, leading to off-target toxicity. | Higher in-vitro cytotoxicity in co-culture models due to bystander effect. |
| Disulfide Linker (Cleavable) | Cleaved in the reducing environment of the cell. | Facile synthesis, rapid intracellular drug release. | Can be unstable in circulation, leading to premature drug release. | Variable plasma stability depending on the steric hindrance around the disulfide bond. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound. Below are generalized protocols for its use in bioconjugation.
Protocol 1: Amide Bond Formation with a Protein
-
Activation of Carboxylic Acid: Dissolve this compound in an anhydrous organic solvent (e.g., DMF or DMSO). Add N-Hydroxysuccinimide (NHS) and a carbodiimide (B86325) coupling agent (e.g., EDC or DCC) in slight molar excess. Allow the reaction to proceed at room temperature for 1-2 hours to form the NHS ester.
-
Conjugation to Protein: Prepare the protein in a suitable buffer (e.g., PBS, pH 7.4). Add the activated this compound-NHS ester to the protein solution at a desired molar ratio. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification: Remove unreacted linker and byproducts by size-exclusion chromatography (SEC) or dialysis.
-
Characterization: Confirm conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry (MALDI-TOF or ESI-MS), and UV-Vis spectroscopy.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reaction Setup: In a suitable solvent (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol), dissolve the azide-functionalized biomolecule (from Protocol 1) and the alkyne-containing molecule of interest.
-
Catalyst Preparation: Prepare a fresh solution of a copper(I) source (e.g., CuSO4 with a reducing agent like sodium ascorbate) and a stabilizing ligand (e.g., TBTA or THPTA).
-
Click Reaction: Add the copper(I) catalyst to the reaction mixture. Allow the reaction to proceed at room temperature for 1-12 hours.
-
Purification: Purify the final bioconjugate using an appropriate method such as SEC, affinity chromatography, or HPLC.
-
Characterization: Verify the formation of the triazole linkage and the final product integrity using mass spectrometry and other relevant analytical techniques.
Visualizing the Workflow and Applications
To better illustrate the utility of this compound, the following diagrams, generated using the DOT language, depict a typical experimental workflow and its application in forming an Antibody-Drug Conjugate.
Conclusion
This compound stands out as a highly valuable and adaptable linker in the field of bioconjugation. Its defined length, hydrophilicity, and dual-functional nature provide researchers with a robust tool for the construction of complex and potent biomolecules. The ability to perform sequential conjugations through stable amide bond formation and highly efficient click chemistry allows for a level of control that is essential in the development of next-generation therapeutics and diagnostics. While the selection of a linker will always be application-dependent, the favorable characteristics of this compound make it a strong candidate for a wide range of bioconjugation strategies.
The Strategic Advantage of PEGylation: A Comparative Guide to N3-PEG8-CH2COOH in Bioconjugation
For researchers, scientists, and drug development professionals, the precise engineering of bioconjugates is paramount to therapeutic success. The choice of a linker molecule is a critical design feature that profoundly influences the stability, solubility, and in vivo performance of complex biologics like antibody-drug conjugates (ADCs). This guide provides an objective comparison of N3-PEG8-CH2COOH, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker, with its alternatives, supported by experimental data and detailed methodologies to inform the rational design of next-generation biotherapeutics.
This compound is a versatile tool in the bioconjugation toolbox. It features a terminal azide (B81097) (N3) group for "click chemistry" and a carboxylic acid (-COOH) for stable amide bond formation with amine-containing biomolecules. The eight-unit PEG spacer imparts hydrophilicity, which can be crucial for mitigating the aggregation and rapid clearance often associated with hydrophobic payloads.
Performance Comparison of Azide-PEG-Acid Linkers
The length of the PEG spacer is a key determinant of a bioconjugate's physicochemical and pharmacokinetic properties. While direct comparative studies exclusively focused on this compound are not extensively available in the public domain, we can infer its performance characteristics based on established principles of PEGylation in ADC development. Generally, increasing the PEG chain length enhances the hydrophilicity and hydrodynamic radius of the conjugate.
Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties
| Feature | Short Chain (e.g., N3-PEG4-CH2COOH) | Mid-Range Chain (e.g., this compound) | Long Chain (e.g., N3-PEG12-CH2COOH and longer) |
| Hydrophilicity | Moderate increase | Significant increase | High increase |
| Solubility | Improved for hydrophobic payloads | Markedly improved, reduced aggregation | Substantially improved, enhanced formulation stability[1] |
| Stability | May offer less shielding of the payload | Provides a good balance of payload protection and accessibility | Enhanced protection from enzymatic degradation[1] |
| Pharmacokinetics | Shorter plasma half-life | Longer plasma half-life, reduced renal clearance[1] | Significantly prolonged plasma half-life |
| In Vitro Potency | Generally higher | May have a moderate impact | Can sometimes lead to a decrease due to steric hindrance |
| In Vivo Efficacy | Potentially lower due to rapid clearance | Often shows a significant improvement | Can be the highest, but payload release kinetics need optimization |
The choice of PEG linker length represents a critical trade-off. While longer PEG chains can improve the in vivo performance of an ADC, they may also hinder its in vitro potency. Therefore, an intermediate-length linker like this compound often provides a balanced profile, offering enhanced solubility and stability without significantly compromising the biological activity of the payload.
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the use of this compound for the synthesis of an antibody-drug conjugate.
Protocol 1: Activation of this compound and Conjugation to an Antibody
This protocol describes the formation of an amide bond between the carboxylic acid of the linker and primary amines (e.g., lysine (B10760008) residues) on an antibody.
Materials:
-
Antibody (in an amine-free buffer, e.g., PBS, pH 7.4)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns
Procedure:
-
Antibody Preparation: Dialyze the antibody against the Reaction Buffer to remove any amine-containing buffers or stabilizers. Adjust the antibody concentration to 2-10 mg/mL.
-
Activation of this compound:
-
Immediately before use, dissolve this compound, EDC, and NHS in anhydrous DMSO to prepare stock solutions (e.g., 100 mM).
-
In a separate microcentrifuge tube, add a 1.5-fold molar excess of both EDC and NHS to the desired amount of this compound.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the activated this compound-NHS ester solution to the antibody solution.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.
-
-
Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to quench the reaction and consume any unreacted NHS ester. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess linker and byproducts by passing the reaction mixture through a desalting column equilibrated with an appropriate buffer (e.g., PBS, pH 7.4).
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction
This protocol details the conjugation of an alkyne-modified payload to the azide-functionalized antibody.
Materials:
-
Azide-modified antibody from Protocol 1
-
Alkyne-modified payload
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Sodium Ascorbate (B8700270) (freshly prepared)
-
Reaction Buffer (e.g., PBS, pH 7.0-7.5)
-
Desalting columns or Size Exclusion Chromatography (SEC) system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the alkyne-modified payload in DMSO.
-
Prepare stock solutions of CuSO4 (20 mM in water), THPTA or TBTA (100 mM in DMSO/water), and sodium ascorbate (100 mM in water, freshly prepared).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified antibody in the Reaction Buffer.
-
Add a 3- to 5-fold molar excess of the alkyne-modified payload.
-
Add the THPTA or TBTA ligand to the reaction mixture.
-
Add CuSO4 to the reaction mixture. The final concentration of copper is typically 50-100 µM.
-
-
Initiation of Reaction: Add the freshly prepared sodium ascorbate solution to initiate the click reaction. The final concentration should be 1-5 mM.
-
Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.
-
Purification: Purify the final antibody-drug conjugate using a desalting column or SEC to remove excess payload and reaction components.
Visualizing the Workflow and Concepts
To better illustrate the principles discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for ADC synthesis using this compound.
Caption: The trade-offs associated with different PEG linker lengths.
References
A Comprehensive Guide to Confirming Covalent Bond Formation with N3-PEG8-CH2COOH and Its Alternatives
For researchers, scientists, and drug development professionals, the successful conjugation of molecules is a critical step in the development of novel therapeutics, diagnostics, and research tools. N3-PEG8-CH2COOH is a bifunctional linker that offers the versatility of two distinct reactive handles: an azide (B81097) group for "click chemistry" and a carboxylic acid group for amide bond formation. This guide provides an objective comparison of methods to confirm covalent bond formation with this compound, compares its performance with a key alternative, and provides detailed experimental protocols for validation.
Comparing this compound with a Polysarcosine Alternative
While this compound is a widely used and effective linker, emerging alternatives are addressing some of the limitations of PEGylation, such as potential immunogenicity. Polysarcosine (pSar) is a promising alternative that is biocompatible and non-immunogenic.[1][2] Below is a comparison of key performance indicators.
| Feature | This compound | Azide-pSar-Carboxylic Acid | Supporting Data Insights |
| Reaction Yield (Amide Bond) | 85-95% | 80-90% | Yields for EDC/NHS coupling are generally high for both polymer types, though optimization is crucial.[3][4] |
| Reaction Yield (Click Chemistry) | >95% | >95% | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is known for its high efficiency and quantitative yields with both PEG and pSar backbones.[5][6] |
| Conjugate Stability (Amide Bond) | High | High | The amide bond is a stable covalent linkage under physiological conditions. |
| Conjugate Stability (Triazole Linkage) | Very High | Very High | The 1,2,3-triazole ring formed via click chemistry is exceptionally stable and resistant to hydrolysis, oxidation, and enzymatic degradation.[7][8] |
| Biocompatibility | Good | Excellent | While PEG is generally considered biocompatible, pSar has been shown to possess superior biocompatibility.[1][9] |
| Immunogenicity | Low to Moderate | Very Low | A key advantage of pSar is its lower immunogenicity compared to PEG, which can elicit anti-PEG antibodies in some individuals.[2][10] |
| Cost | Moderate | High | The cost of pSar derivatives can be higher than that of corresponding PEG linkers due to less established large-scale manufacturing processes.[11] |
Confirming Covalent Bond Formation: A Multi-faceted Approach
Confirmation of covalent bond formation is not reliant on a single technique but rather a collection of complementary analytical methods. Here, we detail four key techniques for validating the conjugation of this compound.
Experimental Workflow for Conjugation and Analysis
Caption: Workflow for conjugation and subsequent analytical validation.
Detailed Experimental Protocols
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the presence of specific functional groups and confirming the formation of new bonds.
Protocol for Amide Bond Confirmation:
-
Sample Preparation: Lyophilize the unconjugated protein, the this compound linker, and the final conjugate to remove water, which can interfere with the IR spectrum.
-
Background Collection: Record a background spectrum using the empty ATR crystal.
-
Sample Analysis: Place a small amount of the lyophilized sample onto the ATR crystal and record the spectrum.
-
Data Interpretation:
-
Look for the appearance of characteristic amide I (C=O stretch) and amide II (N-H bend) bands in the conjugate spectrum, typically around 1650 cm⁻¹ and 1540 cm⁻¹, respectively.
-
Confirm the disappearance or significant reduction of the carboxylic acid O-H stretch from the this compound spectrum (broad peak around 3000 cm⁻¹).
-
Protocol for Triazole Ring Formation Confirmation:
-
Sample Preparation: Prepare samples of the azide-containing PEG linker, the alkyne-containing molecule, and the final conjugate.
-
Data Acquisition: Acquire FTIR spectra for all three samples.
-
Data Interpretation:
-
Confirm the disappearance of the characteristic azide (N₃) stretching peak from the this compound spectrum, which is a sharp, strong peak typically found around 2100 cm⁻¹.[6]
-
The disappearance of the alkyne C≡C stretch (if present and not symmetric) around 2100-2260 cm⁻¹ can also be monitored.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atoms and is invaluable for confirming the precise location of covalent bond formation.
Protocol for Amide Bond Confirmation (¹H NMR):
-
Sample Preparation: Dissolve the purified conjugate in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Data Interpretation:
-
Look for the appearance of a new amide proton signal, typically in the range of 7.5-8.5 ppm.
-
Observe a downfield shift of the protons on the carbon adjacent to the newly formed amide bond.[3]
-
Protocol for Triazole Ring Formation Confirmation (¹H NMR):
-
Sample Preparation: Dissolve the purified conjugate in a suitable deuterated solvent.
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Data Interpretation:
High-Performance Liquid Chromatography (HPLC)
HPLC is used to separate the conjugated product from unreacted starting materials and byproducts, allowing for quantification of the reaction efficiency.
Protocol for Analysis of PEGylated Proteins:
-
Column Selection: A reversed-phase C4 or C18 column is often suitable for separating proteins.[14][15]
-
Mobile Phase: A typical mobile phase system is a gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile (B52724) with 0.1% TFA (Solvent B).
-
Gradient: A linear gradient from low to high organic solvent concentration is used to elute the components. For example, 5% to 95% Solvent B over 30 minutes.
-
Detection: Monitor the elution profile using a UV detector at 280 nm (for protein) and/or 220 nm (for peptide bonds).
-
Data Interpretation:
-
The PEGylated protein will have a longer retention time than the un-PEGylated protein due to the increased hydrophobicity of the PEG chain.
-
The peak areas can be integrated to determine the relative amounts of conjugated and unconjugated protein, allowing for the calculation of conjugation efficiency.
-
Mass Spectrometry (MS)
Mass spectrometry provides a direct measurement of the molecular weight of the conjugate, offering definitive proof of covalent bond formation.
Protocol for MALDI-TOF MS Analysis:
-
Matrix Selection: For PEGylated proteins, sinapinic acid or α-cyano-4-hydroxycinnamic acid (HCCA) are common matrices.[16][17]
-
Sample Preparation: Mix the purified conjugate solution with the matrix solution in a 1:1 ratio. Spot 1-2 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
Data Acquisition: Acquire the mass spectrum in linear mode.
-
Data Interpretation:
-
Compare the mass spectrum of the conjugate to that of the starting materials.
-
A successful conjugation will show a mass increase corresponding to the molecular weight of the attached this compound linker and the other reactant.
-
The presence of multiple peaks separated by the mass of the PEG monomer (44 Da) is characteristic of PEGylated molecules.[18]
-
Signaling Pathways and Experimental Workflows in DOT Language
Caption: Reaction pathway for EDC/NHS-mediated amide bond formation.
Caption: Reaction pathway for copper-catalyzed azide-alkyne cycloaddition.
By employing a combination of these analytical techniques and following detailed protocols, researchers can confidently confirm the successful covalent bond formation with this compound and make informed decisions when considering alternative linkers for their specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. nacalai.co.jp [nacalai.co.jp]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of copper-catalyzed azide-alkyne cycloaddition for increased in vivo efficacy of interferon β-1b by site-specific PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent progress on polySarcosine as an alternative to PEGylation: Synthesis and biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. blob.phenomenex.com [blob.phenomenex.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bath.ac.uk [bath.ac.uk]
A Comparative Analysis of Click Chemistry Reagents for N3-PEG8-CH2COOH Conjugation
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Click Chemistry Strategy
The heterobifunctional linker N3-PEG8-CH2COOH is a versatile tool in bioconjugation and drug development, featuring an azide (B81097) handle for click chemistry, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a carboxylic acid for further functionalization. The choice of the complementary click chemistry reagent is critical and directly impacts reaction efficiency, kinetics, and biocompatibility. This guide provides a comparative analysis of the primary click chemistry methodologies for conjugating this compound: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), with a focus on the commonly used SPAAC reagents, Dibenzocyclooctyne (DBCO) and Bicyclo[6.1.0]nonyne (BCN).
Data Presentation: Performance Comparison of Click Chemistry Reagents
The selection of a click chemistry reagent for this compound should be guided by the specific requirements of the intended application, such as the need for speed, biocompatibility, or the nature of the molecule to be conjugated. The following table summarizes key quantitative performance metrics for the different reagents.
| Reagent Type | Specific Reagent Example | Reaction Type | Second-Order Rate Constant (M⁻¹s⁻¹) | Typical Reaction Conditions | Biocompatibility | Key Advantages | Key Disadvantages |
| Terminal Alkyne | Propargyl Glycine | CuAAC | 10 - 100[1] | Aqueous buffer, RT, Cu(I) catalyst (e.g., CuSO₄/Sodium Ascorbate), Ligand (e.g., THPTA) | Lower (due to copper cytotoxicity) | Fast kinetics, high yields, regioselective (forms 1,4-disubstituted triazole).[2] | Requires cytotoxic copper catalyst, potential for protein oxidation.[3] |
| Strained Cyclooctyne | DBCO (Dibenzocyclooctyne) | SPAAC | ~0.34 (with azide-containing peptide)[4] | Aqueous buffer, physiological pH, RT to 37°C | High (copper-free)[3] | Excellent biocompatibility, fast kinetics for a copper-free reaction.[3] | Can be bulky, may exhibit some non-specific reactivity. |
| Strained Cyclooctyne | BCN (Bicyclo[6.1.0]nonyne) | SPAAC | ~8 (with a triazine, as an estimate of reactivity)[5] | Aqueous buffer, physiological pH, RT to 37°C | High (copper-free)[6] | Excellent biocompatibility, smaller and less hydrophobic than DBCO. | Generally slower reaction kinetics compared to DBCO. |
Note: The provided rate constant for BCN is with a different reaction partner and serves as an indicator of its reactivity. Reaction rates can be influenced by factors such as the solvent, temperature, and the specific structure of the reactants.[5] For CuAAC, yields are consistently reported as high to quantitative when optimized.[7][8][9]
Mandatory Visualization: Signaling Pathway and Experimental Workflow
The following diagrams illustrate a key application of this compound in targeted protein degradation (a PROTAC), and a general experimental workflow for bioconjugation.
Caption: Mechanism of Action for a PROTAC utilizing a PEG linker.
Caption: General experimental workflow for bioconjugation.
Experimental Protocols
Below are detailed protocols for performing CuAAC and SPAAC reactions with this compound. These should be considered as starting points and may require optimization for specific applications.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of this compound to a terminal alkyne-containing molecule.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)
-
Reaction Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Degassed water
Procedure:
-
Reagent Preparation:
-
Dissolve this compound in the reaction buffer to a desired stock concentration (e.g., 10 mM).
-
Dissolve the alkyne-functionalized molecule in a compatible solvent (e.g., DMSO or the reaction buffer) to a known stock concentration.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the this compound solution.
-
Add the alkyne-functionalized molecule. A 1.5 to 5-fold molar excess of one reactant can be used to drive the reaction to completion.
-
Add the THPTA solution to a final concentration of 1-5 mM.
-
Add the CuSO₄ solution to a final concentration of 0.2-1 mM.
-
Vortex the mixture gently.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 2-10 mM.
-
Vortex the reaction mixture gently.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by HPLC or LC-MS.
-
-
Purification:
-
Once the reaction is complete, the conjugated product can be purified from excess reagents and catalyst using size-exclusion chromatography (SEC), dialysis, or HPLC.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with DBCO
This protocol outlines the copper-free conjugation of this compound to a DBCO-functionalized molecule.
Materials:
-
This compound
-
DBCO-functionalized molecule
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO (if needed for dissolving the DBCO reagent)
Procedure:
-
Reagent Preparation:
-
Dissolve this compound in the reaction buffer to a desired stock concentration (e.g., 10 mM).
-
Dissolve the DBCO-functionalized molecule in a compatible solvent. DBCO reagents are often dissolved in DMSO first to create a stock solution (e.g., 10 mM). The final concentration of DMSO in the reaction should be kept low (typically <10%) to avoid affecting the stability of biomolecules.[10]
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the this compound solution.
-
Add the DBCO-functionalized molecule. A 1.5 to 10-fold molar excess of the DBCO reagent is often used.[2]
-
Ensure the final volume is adjusted with the reaction buffer.
-
-
Incubation:
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight. For faster kinetics, the temperature can be increased to 37°C if the molecules are stable.[10]
-
The reaction progress can be monitored by observing the decrease in DBCO absorbance at around 309 nm using a UV-Vis spectrophotometer.[10]
-
-
Purification:
-
After the reaction is complete, purify the conjugate using standard methods such as SEC, dialysis, or HPLC to remove unreacted starting materials.
-
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with BCN
This protocol describes the copper-free conjugation of this compound to a BCN-functionalized molecule.
Materials:
-
This compound
-
BCN-functionalized molecule
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO (if needed for dissolving the BCN reagent)
Procedure:
-
Reagent Preparation:
-
Dissolve this compound in the reaction buffer to a desired stock concentration (e.g., 10 mM).
-
Dissolve the BCN-functionalized molecule in a compatible solvent, such as DMSO, to create a stock solution (e.g., 10 mM).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the this compound solution and the BCN-functionalized molecule. A 2 to 4-fold molar excess of the BCN reagent is a common starting point.[11]
-
Adjust the final volume with the reaction buffer, keeping the final DMSO concentration low.
-
-
Incubation:
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.[11] Reaction times may be longer compared to DBCO.
-
-
Purification:
-
Purify the final conjugate from unreacted reagents using techniques like SEC, dialysis, or HPLC.
-
References
- 1. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 2. bioclone.net [bioclone.net]
- 3. vectorlabs.com [vectorlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. broadpharm.com [broadpharm.com]
- 7. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Stability of N3-PEG8-CH2COOH Linker
For Researchers, Scientists, and Drug Development Professionals
The selection of a chemical linker is a critical decision in the development of bioconjugates, including antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics. The linker's stability directly influences the efficacy, safety, and pharmacokinetic profile of the conjugate. This guide provides an objective evaluation of the N3-PEG8-CH2COOH linker, comparing its stability with other common linkers and presenting supporting data and experimental methodologies.
The this compound linker is a heterobifunctional molecule featuring a terminal azide (B81097) (N3) group and a carboxylic acid (-CH2COOH) group, separated by an eight-unit polyethylene (B3416737) glycol (PEG) spacer. The azide allows for covalent attachment to molecules containing alkyne or cyclooctyne (B158145) groups via "click chemistry," while the carboxylic acid enables conjugation to amine-containing molecules to form a stable amide bond.[1][2]
Overall Stability Profile
The stability of the this compound linker is primarily determined by the stability of the bonds it forms upon conjugation: the 1,2,3-triazole ring formed from the azide group and the amide bond formed from the carboxylic acid group.
-
Triazole Linkage: The 1,4-disubstituted triazole ring formed via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is exceptionally stable.[3][4] This "click chemistry" reaction is bioorthogonal, meaning it does not interfere with biological processes, and the resulting triazole linkage is resistant to hydrolysis and enzymatic degradation under physiological conditions.[3][4]
-
Amide Linkage: The amide bond is known for its high stability compared to other common linkages like esters or hydrazones.[5] This stability is due to the resonance delocalization between the nitrogen's lone pair of electrons and the carbonyl group, which imparts a partial double-bond character to the C-N bond.[6] Amides are generally resistant to hydrolysis at physiological pH.[5][6]
The polyethylene glycol (PEG) backbone itself is hydrophilic, biocompatible, and generally resistant to enzymatic degradation, contributing to the overall stability and favorable pharmacokinetic properties of the conjugate.[7][8]
Quantitative Stability Data
While specific quantitative stability data for the this compound linker is not extensively available in the public domain, we can infer its stability from studies on analogous structures. The following tables summarize the expected stability based on the nature of the chemical bonds formed.
Table 1: Comparative Stability of Linkage Chemistries
| Linkage Type | Formed From | General Stability at Physiological pH (7.4) | Susceptibility to Cleavage |
| Triazole | Azide + Alkyne | Very High | Resistant to hydrolysis and enzymatic cleavage.[3][4] |
| Amide | Carboxylic Acid + Amine | High | Generally stable, requires harsh conditions (strong acid/base) or specific enzymes for cleavage.[5][6] |
| Thioether | Maleimide + Thiol | High | Generally stable, but can undergo retro-Michael reaction in the presence of other thiols. |
| Ester | Carboxylic Acid + Alcohol | Moderate | Susceptible to hydrolysis by esterases present in plasma.[9] |
| Hydrazone | Hydrazide + Aldehyde/Ketone | Low to Moderate | pH-sensitive; generally more stable at physiological pH but cleavable under acidic conditions (e.g., in endosomes/lysosomes).[10] |
| Disulfide | Thiol + Thiol | Low | Reductively cleavable in the presence of reducing agents like glutathione, which is abundant intracellularly. |
Table 2: Inferred Plasma Stability of this compound Conjugates
| Conjugate Moiety | Linkage | Expected Half-life in Plasma | Notes |
| N3-PEG8-CH2CO-[Amine-Drug] | Amide | Long (days) | Based on the high stability of the amide bond. The PEG spacer is also known to increase circulation half-life.[7][8] |
| [Alkyne-Drug] -Triazole-PEG8-CH2COOH | Triazole | Long (days) | Based on the exceptional stability of the triazole ring formed via click chemistry.[3][4] |
Note: The actual half-life will depend on the specific drug, the target molecule, and the overall construct of the bioconjugate.
Experimental Protocols
To experimentally evaluate the stability of a linker like this compound, a series of in vitro and in vivo studies are necessary. Below are detailed methodologies for key experiments.
Protocol 1: In Vitro Plasma Stability Assay
This assay assesses the stability of the linker-drug conjugate in a simulated physiological environment.
Materials:
-
This compound conjugated to a drug molecule.
-
Human plasma (or plasma from other species of interest).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Analytical instruments: HPLC or LC-MS/MS.
Procedure:
-
Prepare a stock solution of the drug conjugate in a suitable solvent (e.g., DMSO).
-
Spike the stock solution into pre-warmed human plasma to a final concentration of 1-10 µM.
-
Incubate the plasma sample at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the plasma sample.
-
Immediately quench the reaction by adding an excess of cold acetonitrile (B52724) to precipitate plasma proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant containing the conjugate and any released drug by HPLC or LC-MS/MS.
-
Quantify the percentage of intact conjugate remaining at each time point to determine the half-life.
Protocol 2: pH Stability Assay
This assay evaluates the stability of the linker at different pH values, which is relevant for understanding its behavior in different biological compartments (e.g., blood vs. endosomes).
Materials:
-
This compound conjugated to a drug molecule.
-
Buffers of different pH values (e.g., pH 5.0, pH 7.4, pH 9.0).
-
Analytical instruments: HPLC or LC-MS/MS.
Procedure:
-
Prepare a stock solution of the drug conjugate.
-
Dilute the stock solution into the different pH buffers to a final concentration of 1-10 µM.
-
Incubate the buffer solutions at 37°C.
-
At various time points, take aliquots and analyze the amount of intact conjugate and released drug by HPLC or LC-MS/MS.
-
Plot the percentage of intact conjugate versus time to determine the degradation rate at each pH.
Visualizations
Experimental Workflow for Linker Stability Evaluation
Caption: Workflow for evaluating the in vitro stability of a drug conjugate.
Logical Relationship of this compound Linker Components and Stability
Caption: Relationship between linker components and resulting conjugate properties.
Conclusion
The this compound linker is a robust and versatile tool for bioconjugation. Its stability is underpinned by the formation of a highly stable triazole ring via click chemistry and a resilient amide bond. While direct quantitative stability data for this specific linker is limited, the well-established stability of its constituent chemical moieties suggests that conjugates formed using this compound will exhibit high stability under physiological conditions, making it an excellent choice for applications requiring long circulation times and minimal premature drug release. For any specific application, it is crucial to perform dedicated stability studies as outlined in the provided protocols to ensure optimal performance of the final bioconjugate.
References
- 1. N3-PEG-COOH - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 2. N3-PEG-COOH - CD Bioparticles [cd-bioparticles.net]
- 3. researchgate.net [researchgate.net]
- 4. Click Triazoles for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organic chemistry - Why do amides require much harsher conditions for hydrolysis than esters? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. Modulation of the Pharmacokinetics and Pharmacodynamics of Proteins by Polyethylene Glycol Conjugation [sites.ualberta.ca]
- 8. tandfonline.com [tandfonline.com]
- 9. Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of N3-PEG8-CH2COOH: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of N3-PEG8-CH2COOH, a heterobifunctional PEG linker containing an azide (B81097) group, is critical to ensure laboratory safety and environmental protection. Due to the presence of the azide functional group, this compound requires special handling as a hazardous waste material. Adherence to the following procedures is essential to mitigate risks of explosion, toxicity, and environmental contamination.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Key Hazards:
-
Azide Group: Organic azides can be energetic and potentially explosive, especially when in contact with heavy metals (e.g., lead, copper, silver, mercury) or strong acids. Contact with acids can form highly toxic and explosive hydrazoic acid.
-
Environmental Toxicity: While specific data for this compound is limited, similar PEG derivatives can be harmful to aquatic life.[1] Therefore, it must not be allowed to enter drains or water courses.
Step-by-Step Disposal Protocol
1. Waste Segregation:
-
Designate a specific, clearly labeled waste container exclusively for this compound and any materials contaminated with it (e.g., pipette tips, gloves, absorbent paper).
-
The container must be made of a compatible material (e.g., high-density polyethylene (B3416737) - HDPE) and have a secure, tight-fitting lid.
-
Never mix this compound waste with other chemical waste streams, especially acidic waste or solutions containing heavy metal salts.
2. Waste Collection:
-
Carefully transfer the this compound waste into the designated container. Avoid using metal spatulas or other metal instruments that could come into contact with the azide.
-
For liquid waste, use a funnel to prevent spills on the exterior of the container.
-
Do not overfill the container; a maximum of 80% capacity is recommended to allow for vapor expansion.
3. Labeling and Storage:
-
Clearly label the waste container with "Hazardous Waste," "this compound," and the azide hazard warning.
-
Store the sealed waste container in a designated, cool, and dry secondary containment area away from incompatible materials, heat sources, and direct sunlight.
4. Final Disposal:
-
The disposal of this compound must be arranged through a licensed hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) department to coordinate the pickup and disposal in accordance with local, state, and federal regulations.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) if available.
Quantitative Data and Stability Assessment
| Parameter | Value/Guideline | Source |
| Molecular Formula | C18H35N3O10 | N/A |
| Carbon to Nitrogen (C/N) Ratio | 6 | N/A |
| "Rule of Six" | Compliant | N/A |
| Storage Temperature | -20°C (as per some suppliers for pure compound) | N/A |
| Incompatible Materials | Strong acids, heavy metals and their salts, strong oxidizing agents | N/A |
Experimental Protocols
Decontamination of Empty Containers:
-
Rinse the empty this compound container three times with a suitable solvent (e.g., ethanol (B145695) or isopropanol).
-
Collect the rinsate as hazardous waste and add it to the designated this compound waste container.
-
After triple rinsing, deface the original label on the container.
-
The container can then be disposed of as non-hazardous solid waste, in accordance with institutional policies.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for Handling N3-PEG8-CH2COOH
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Storage, and Disposal of N3-PEG8-CH2COOH.
This document provides critical safety and logistical information for the proper handling of this compound, a bifunctional PEG derivative containing an azide (B81097) group and a terminal carboxylic acid. Adherence to these procedures is essential to ensure laboratory safety and maintain the integrity of your research.
I. Hazard Identification and Risk Assessment
This compound combines a polyethylene (B3416737) glycol (PEG) linker with a terminal azide group. While the PEG component is generally of low toxicity, the azide functional group presents significant hazards that must be managed appropriately.
-
Azide Compounds : Organic azides are potentially explosive and can decompose under heat, light, or pressure.[1] They are also acutely toxic and can be fatal if inhaled, absorbed through the skin, or swallowed.[2] The azide functional group enables specific and efficient coupling reactions with other molecules containing complementary functional groups, such as alkynes, through click chemistry.[3][4]
-
Incompatibilities : Azide compounds are incompatible with heavy metals, acids, carbon disulfide, bromine, dimethyl sulfate, and halogenated solvents.[1][5] Contact with metals, especially heavy metals, can form highly shock-sensitive and explosive metal azides.[2] Reaction with acids can produce hydrazoic acid, a highly toxic and volatile gas.[1]
A thorough risk assessment should be conducted before commencing any work with this compound.
II. Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves is recommended. For tasks with a higher risk of splashing, consider using Silver Shield gloves underneath nitrile gloves.[1][6] | Provides a barrier against skin absorption, which is a primary route of exposure for azide compounds.[2] Nitrile gloves offer good chemical resistance to a range of substances. |
| Eye and Face Protection | ANSI Z87.1-compliant safety goggles are required.[1] A face shield should be worn over safety goggles when there is a splash hazard or the potential for an exothermic reaction.[7] | Protects the eyes and face from splashes of the chemical or in the event of a sudden release of energy. |
| Body Protection | A flame-resistant lab coat should be worn and fully buttoned.[1] Long pants and closed-toe shoes are also required.[7] | Protects the skin and personal clothing from contamination. Flame-resistant material is a precaution against potential fire hazards associated with the handling of reactive chemicals. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[1] If there is a risk of generating aerosols or dust, a respirator may be necessary based on a risk assessment.[7] | A fume hood provides primary containment to prevent the inhalation of hazardous vapors or aerosols. |
III. Operational Plan: Step-by-Step Handling Protocol
The following workflow outlines the safe handling of this compound from receipt to disposal.
Experimental Protocol: Weighing and Dissolving this compound
-
Preparation :
-
Handling :
-
Use only plastic or ceramic spatulas for weighing the solid compound; never use metal spatulas .[2][8]
-
Carefully weigh the desired amount of this compound in a tared container.
-
Slowly add the solid to the desired non-halogenated solvent in a reaction vessel.
-
Avoid contact of the azide compound with ground glass joints to prevent friction that could lead to detonation.[8]
-
IV. Disposal Plan
Proper disposal of this compound and any associated waste is critical to prevent environmental contamination and ensure safety.
-
Waste Segregation : All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, gloves), must be collected in a designated hazardous waste container.[5]
-
Labeling : The waste container must be clearly labeled as "Azide Contaminated Waste".[5]
-
Incompatible Waste Streams : Do not mix azide waste with acids, heavy metal waste, or halogenated solvent waste.[1]
-
Storage : Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area away from incompatible materials.[5]
-
Final Disposal : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[9] Do not pour azide-containing solutions down the drain , as this can lead to the formation of explosive metal azides in the plumbing.[2] While polyethylene glycol itself is biodegradable, the presence of the azide group necessitates handling as hazardous chemical waste.[9]
V. Emergency Procedures
| Emergency Situation | Immediate Action |
| Spill | For a small spill within a fume hood, cover with an absorbent material and decontaminate the area with a pH-adjusted water (pH > 9.0).[8] Collect all contaminated materials in the designated azide waste container. For large spills or spills outside a fume hood, evacuate the area, notify colleagues and your supervisor, and contact your institution's emergency response team.[8] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5] Seek medical attention. |
| Eye Contact | Immediately flush eyes with an emergency eyewash for at least 15-20 minutes, holding the eyelids open.[5] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[6] If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[10] |
By adhering to these safety protocols, researchers can mitigate the risks associated with this compound and ensure a safe laboratory environment. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for any chemical before use.
References
- 1. ehs.ucsb.edu [ehs.ucsb.edu]
- 2. chemistry.unm.edu [chemistry.unm.edu]
- 3. Monodispersed PEG Azide(N3) - Biopharma PEG [biochempeg.com]
- 4. Azide PEG NHS, N3-PEG-NHS - Biopharma PEG [biochempeg.com]
- 5. uvic.ca [uvic.ca]
- 6. campus.kennesaw.edu [campus.kennesaw.edu]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. artscimedia.case.edu [artscimedia.case.edu]
- 9. google.com [google.com]
- 10. carlroth.com:443 [carlroth.com:443]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
